Syringol Gentiobioside
描述
Structure
3D Structure
属性
分子式 |
C20H30O13 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H30O13/c1-28-8-4-3-5-9(29-2)18(8)33-20-17(27)15(25)13(23)11(32-20)7-30-19-16(26)14(24)12(22)10(6-21)31-19/h3-5,10-17,19-27H,6-7H2,1-2H3/t10-,11-,12-,13-,14+,15+,16-,17-,19-,20+/m1/s1 |
InChI 键 |
JVCBNQLBNDCRLA-YXGWTYEDSA-N |
手性 SMILES |
COC1=C(C(=CC=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
规范 SMILES |
COC1=C(C(=CC=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Syringol Gentiobioside: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringol gentiobioside is a phenolic diglycoside that has garnered significant attention, particularly in the fields of food chemistry and agricultural science. It is recognized as a key biomarker for smoke exposure in grapes, which can lead to undesirable "smoke taint" in wine.[1][2] This document provides a detailed examination of the chemical structure, properties, and relevant experimental methodologies associated with this compound.
Chemical Structure and Properties
This compound is chemically known as 2,6-Dimethoxyphenyl-6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside.[3] The structure consists of a syringol aglycone (2,6-dimethoxyphenol) linked to a gentiobiose disaccharide. Gentiobiose is a disaccharide composed of two D-glucose units linked via a β(1→6) glycosidic bond. The syringol moiety is attached to the gentiobiose at the anomeric carbon of one of the glucose units.
Key Identifiers:
-
IUPAC Name: (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[3][4]
-
SMILES: COC1=C(C(=CC=C1)OC)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--CO)O)O)O)O)O">C@@HO[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 478.44 g/mol | [3][4] |
| Exact Mass | 478.16864101 Da | [3] |
| Purity | >95% | [4][5][6] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Methanol and Water | [6] |
| Storage Temperature | 2-8°C | [5] |
| XLogP3 | -3.2 | [3] |
Biological Significance and Pathways
This compound is a prominent example of a glycosylated volatile phenol. In plants, particularly grapevines, exposure to environmental stressors like wildfire smoke can lead to the uptake of volatile phenols, such as syringol.[1] Inside the grape, these phenols are detoxified and stored in a non-volatile form through glycosylation, a process mediated by UDP-glucosyltransferases (UGTs).[1] This results in the formation of phenolic diglycosides like this compound.[1] During fermentation or even in-mouth during consumption, these glycosides can be hydrolyzed, releasing the volatile phenols and contributing to the characteristic "smoky" aroma and flavor of the resulting wine.[2]
Formation and Hydrolysis of this compound in Grapes.
Experimental Protocols
Synthesis of Syringol (Precursor)
While the direct synthesis of this compound is complex, the synthesis of its aglycone, syringol, is a foundational step. A high-yield method for synthesizing syringol from pyrogallol (B1678534) utilizes a microreactor system.[7]
Materials and Equipment:
-
Pyrogallic acid
-
Dimethyl carbonate
-
Tetrabutylammonium (B224687) bromide
-
Methanol
-
High-pressure pump
-
Microreactor with heating system
-
Back-pressure regulator
-
Distillation apparatus
Procedure:
-
Feedstock Preparation: Dissolve 12.6 g of pyrogallic acid, 18.9 g of dimethyl carbonate, and 0.16 g of tetrabutylammonium bromide in 150 ml of methanol.[7]
-
Reaction Setup: Pump the prepared solution into the microreactor at a flow rate of 2 mL/min using a high-pressure pump.[7]
-
Reaction Conditions: Maintain the reaction pressure at 5 MPa and heat the microreactor. The residence time in the microreactor is 30 minutes.[7]
-
Product Collection and Purification: The product stream from the microreactor is collected and purified by distillation to isolate the syringol.
Workflow for the Microreactor Synthesis of Syringol.
Analysis of this compound in Grape Samples
The quantification of this compound in grapes is crucial for assessing smoke exposure. This typically involves sample homogenization followed by enzymatic hydrolysis and analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials and Equipment:
-
Grape berries
-
Water
-
High-speed blender
-
Purified glycosidase enzymes
-
Acetic acid buffer (pH 3.5)
-
Centrifuge
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Enzymatic Hydrolysis:
-
Reaction Quenching and Protein Precipitation:
-
Cool the reaction mixture on ice.
-
Add 50% volume of acetonitrile to quench the reaction and precipitate proteins.[8]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant containing the hydrolyzed phenols by LC-MS to quantify the amount of syringol released, which corresponds to the initial concentration of this compound.[8]
-
Conclusion
This compound is a molecule of significant interest due to its role as a marker for smoke taint in viticulture and winemaking. Understanding its chemical structure, properties, and the pathways of its formation and degradation is essential for developing strategies to mitigate its negative impacts. The experimental protocols outlined provide a basis for the synthesis of its precursor and its quantification in relevant matrices, enabling further research in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. awri.com.au [awri.com.au]
- 3. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Online CAS Number 1416253-72-9 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. This compound | 1416253-72-9 [sigmaaldrich.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Syringol Gentiobioside: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringol gentiobioside is a phenolic diglycoside that has garnered significant attention in the field of viticulture and enology as a key chemical marker for "smoke taint" in grapes and wine. This phenomenon occurs when grapevines are exposed to smoke from wildfires, leading to the accumulation of volatile phenols and their subsequent glycosylation within the grape berries. Beyond its role in wine chemistry, the study of this compound offers valuable insights into plant detoxification mechanisms and the enzymatic processes involved in glycoside biosynthesis. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its study.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is in grapevine (Vitis vinifera) berries and leaves that have been exposed to smoke. The syringol aglycone is a pyrolysis product of lignin (B12514952) from burning wood. This volatile phenol (B47542) is absorbed by the grape and subsequently detoxified by the plant through glycosylation.
A variety of grape cultivars have been shown to accumulate this compound upon smoke exposure. The concentration of this compound can vary significantly depending on the grape variety, the duration and intensity of smoke exposure, and the developmental stage of the grapes.
Table 1: Quantitative Data on this compound in Smoke-Exposed Grapes and Wine
| Grape Cultivar | Sample Type | Condition | This compound Concentration (µg/L or µg/kg) | Reference(s) |
| Cabernet Sauvignon | Wine | Smoke-affected | 123 (mean) | [1] |
| Pinot Noir | Wine | Smoke-affected | Variable, can be significantly elevated | [2] |
| Shiraz | Grapes | Smoke-affected | Can be the most abundant glycoside | [2] |
| Chardonnay | Grapes | Smoke-affected | Detected | [2] |
| Merlot | Grapes | Smoke-exposed | Upregulation of UGTs observed | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the shikimate pathway and proceeds through the phenylpropanoid pathway to generate the syringol aglycone. The final steps involve a two-step glycosylation of syringol by specific UDP-glycosyltransferases (UGTs).
Biosynthesis of the Syringol Aglycone
The carbon skeleton of syringol is derived from the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway . L-phenylalanine then enters the phenylpropanoid pathway , where a series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of sinapyl alcohol, a direct precursor to syringol. While the precise enzymatic steps for the conversion of sinapyl alcohol to syringol in grapevines are not fully elucidated, it is understood to be a product of the monolignol biosynthetic pathway.
Glycosylation of Syringol
Once syringol is present in the grape berry, it undergoes a two-step glycosylation to form this compound. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer glucose moieties from UDP-glucose to the syringol molecule. Recent transcriptomic studies of smoke-exposed Vitis vinifera berries have identified a set of 12 smoke-inducible UGTs (VviSIUGTs) whose expression is significantly upregulated and correlates with the accumulation of volatile phenol glycosides.[4][5][6][7] These VviSIUGTs are strong candidates for the enzymes responsible for the biosynthesis of this compound.
The formation of the gentiobioside linkage (β-1,6) involves two sequential glucosylation steps:
-
Step 1: Formation of Syringol-β-D-glucoside: A UGT transfers a glucose molecule to the hydroxyl group of syringol.
-
Step 2: Formation of this compound: A second UGT transfers another glucose molecule to the 6-hydroxyl group of the first glucose, forming the gentiobioside.
Experimental Protocols
Isolation and Purification of this compound from Smoke-Affected Grapes
This protocol outlines a general strategy for the preparative isolation of this compound. Optimization may be required based on the specific grape matrix.
3.1.1. Extraction
-
Homogenization: Freeze smoke-affected grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction: Suspend the powdered grape tissue in 80% aqueous methanol (B129727) (1:5 w/v) and stir at room temperature for 24 hours in the dark.
-
Filtration and Concentration: Filter the extract through cheesecloth and then a 0.45 µm filter. Concentrate the filtrate under reduced pressure at 40°C to remove the methanol.
-
Liquid-Liquid Partitioning: Partition the aqueous extract with an equal volume of n-hexane to remove non-polar compounds. Discard the hexane (B92381) phase. Repeat three times.
3.1.2. Purification
-
Solid-Phase Extraction (SPE): Load the aqueous extract onto a C18 SPE cartridge preconditioned with methanol and water. Wash the cartridge with water to remove sugars and other polar compounds. Elute the phenolic glycosides with methanol.
-
Column Chromatography: Concentrate the methanolic eluate and apply it to a Sephadex LH-20 column equilibrated with methanol. Elute with a stepwise gradient of methanol in water. Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC for the presence of this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and further purify using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) in water as the mobile phase.
3.1.3. Structure Elucidation
Confirm the identity and purity of the isolated this compound using:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For complete structural elucidation.
Heterologous Expression and Characterization of Candidate VviSIUGTs
This protocol describes the general workflow for expressing a candidate Vitis vinifera smoke-inducible UGT in a heterologous host and assaying its activity.[8][9][10]
3.2.1. Gene Cloning and Expression Vector Construction
-
RNA Extraction and cDNA Synthesis: Extract total RNA from smoke-exposed grape berry tissue and synthesize cDNA.
-
PCR Amplification: Amplify the coding sequence of the candidate VviSIUGT gene using gene-specific primers.
-
Vector Ligation: Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing an affinity tag (e.g., His-tag) for purification.
3.2.2. Heterologous Expression
-
Transformation: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Culture and Induction: Grow the transformed cells to an optimal density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
3.2.3. Protein Purification
-
Cell Lysis: Harvest the cells and lyse them by sonication or enzymatic digestion.
-
Affinity Chromatography: Purify the recombinant protein from the cell lysate using a Ni-NTA affinity column.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
3.2.4. Enzymatic Assay
-
Reaction Mixture: Set up a reaction mixture containing the purified enzyme, syringol as the acceptor substrate, UDP-glucose as the sugar donor, and a suitable buffer (e.g., Tris-HCl, pH 7.5).[11][12][13]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., acetonitrile). Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of syringol-β-D-glucoside and this compound.
Conclusion
This compound, primarily found in smoke-exposed grapes, serves as a critical marker for smoke taint in wine. Its biosynthesis involves the well-established shikimate and phenylpropanoid pathways for the formation of the syringol aglycone, followed by a two-step glycosylation catalyzed by UDP-glycosyltransferases. Recent advances in transcriptomics have identified promising candidate genes in Vitis vinifera responsible for this glycosylation. The experimental protocols outlined in this guide provide a framework for researchers to isolate and study this compound and to further characterize the enzymes involved in its biosynthesis. A deeper understanding of these processes holds potential for developing strategies to mitigate smoke taint in viticulture and for broader applications in plant biochemistry and drug development.
References
- 1. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Integrative genome and transcriptome analysis identifies smoke-responsive glycosyltransferases in grapevine berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Codon-Optimized Plant Glycosyltransferase UGT72B14 in Escherichia coli Enhances Salidroside Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Syringol Gentiobioside as a smoke taint marker.
An In-depth Technical Guide for Researchers and Drug Development Professionals
The increasing frequency and intensity of wildfires globally present a significant challenge to the wine industry. "Smoke taint," a detrimental condition imparting undesirable smoky, ashy, and medicinal aromas and flavors to wine, is a direct consequence of grapevine exposure to wildfire smoke. Central to the diagnosis and understanding of this phenomenon is the identification of reliable chemical markers. Among these, syringol gentiobioside has emerged as a particularly sensitive and crucial indicator of smoke exposure in grapes and wine. This technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies related to this compound as a smoke taint marker.
Discovery and History
The understanding of smoke taint has evolved from a general association of smoky flavors with fire events to a detailed molecular-level comprehension of the chemical compounds involved. Initially, research focused on the free volatile phenols present in smoke, such as guaiacol (B22219) and 4-methylguaiacol, as the primary culprits. However, it was observed that the intensity of smoke taint could increase during fermentation and aging, suggesting the presence of non-volatile precursors in the grapes that release volatile phenols over time.
This led to the discovery of glycosidically bound volatile phenols. When grapevines are exposed to smoke, volatile phenols are absorbed by the grapes and subsequently glycosylated by the vine's enzymes as a detoxification mechanism.[1][2][3] These glycosides are odorless and tasteless precursors that can hydrolyze, releasing the aromatic volatile phenols during winemaking and storage.
Among the various phenolic glycosides identified, this compound has proven to be a highly reliable and sensitive marker for smoke exposure.[4][5] Research by institutions like the Australian Wine Research Institute (AWRI) has been pivotal in establishing a panel of smoke taint markers, with this compound being a key component.[6] Its concentration is typically very low in grapes not exposed to smoke, making its presence at elevated levels a strong indicator of smoke contamination.[4]
Biochemical Pathway of this compound Formation
The formation of this compound in grapes is a defensive metabolic response to the presence of syringol, a volatile phenol (B47542) released from the combustion of lignin (B12514952) in wood. The biochemical process can be summarized in the following steps:
-
Uptake of Syringol: Grapes absorb volatile phenols, including syringol, from the ambient smoke.
-
Glycosylation: Once inside the grape berry, syringol undergoes enzymatic glycosylation. This process involves the attachment of sugar moieties to the syringol molecule, rendering it non-volatile and less toxic to the plant. The primary glycoside formed is a disaccharide, gentiobiose (a glucose-glucose disaccharide), resulting in the formation of this compound.
The following diagram illustrates the simplified biochemical pathway:
Quantitative Data on this compound
The concentration of this compound in grapes and wine is a key metric for assessing the level of smoke taint. The following tables summarize quantitative data from various studies.
Table 1: Concentration of this compound and Other Smoke Taint Markers in Grapes (µg/kg)
| Compound | Non-Smoked Grapes | Smoke-Exposed Grapes | Reference |
| This compound | Not Detected - Low µg/kg | Up to 180 µg/kg | [5] |
| 4-Methylthis compound | Not Detected | Variable | |
| Guaiacol Rutinoside | Low µg/kg | Elevated | |
| Cresol Rutinoside | Low µg/kg | Elevated | |
| Phenol Rutinoside | Low µg/kg | Elevated |
Table 2: Concentration of this compound in Smoke-Affected Wines (µg/L)
| Wine Type | Mean Concentration | Maximum Concentration | Reference |
| Various Red and White Wines | 123 µg/L | >90 µg/L |
Experimental Protocols
The accurate quantification of this compound is critical for research and for providing guidance to grape growers and winemakers. The standard method for analysis is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (Grapes)
-
Homogenization: A representative sample of grape berries is homogenized to a slurry.
-
Extraction: An aliquot of the homogenate is extracted with a suitable solvent, typically a methanol/water mixture.
-
Internal Standard: A deuterated internal standard, such as d3-syringol gentiobioside, is added to the sample to ensure accurate quantification.[6]
-
Solid Phase Extraction (SPE): The extract is cleaned up using a solid-phase extraction cartridge to remove interfering compounds.
HPLC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a C18 column. A gradient elution with solvents such as water with formic acid (A) and acetonitrile (B52724) with formic acid (B) is used to separate the analytes.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for selective and sensitive detection.
The following diagram illustrates the general experimental workflow for the analysis of this compound:
Conclusion
This compound has been firmly established as a highly sensitive and reliable biomarker for smoke exposure in grapes. Its discovery and the development of robust analytical methods for its quantification have significantly advanced the ability of the wine industry to manage the risks associated with smoke taint. Continued research into the complex interplay of various smoke-derived compounds and their sensory impacts will further refine our understanding and mitigation strategies for this critical issue in viticulture.
References
A Technical Guide to the Biological Activity and Function of Syringol Gentiobioside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringol gentiobioside, a naturally occurring phenolic glycoside, is a derivative of syringol, a key component of syringyl lignin (B12514952) in angiosperms. While extensively studied as a sensitive marker for smoke exposure in viticulture, its intrinsic biological activities and functions within the plant under normal physiological conditions are less understood. This technical guide synthesizes the current knowledge on this compound, covering its biosynthesis, its well-documented role as a biomarker for abiotic stress, and its postulated functions in plant defense, antioxidant systems, and development. This document provides detailed experimental protocols for its analysis and proposes future research directions to fully elucidate its role in plant biology.
Introduction
Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in structural support, defense, and signaling. This compound belongs to the phenylpropanoid class of phenolic compounds. It is the gentiobioside (a disaccharide) of syringol (2,6-dimethoxyphenol). Syringol itself is a pyrolysis product of sinapyl alcohol, one of the primary monolignols that polymerize to form lignin, a major component of the plant cell wall.
The glycosylation of phenolic compounds like syringol is a critical regulatory mechanism. The addition of sugar moieties increases their water solubility, stability, and allows for their transport and storage within the plant cell, often in the vacuole. While the functions of the aglycone (syringol) precursor in lignin formation are well-established, the specific biological roles of this compound are an emerging area of research. Its prevalence as a marker for smoke exposure in grapes suggests a potential role in the plant's response to environmental stress.
This guide will delve into the knowns and postulates surrounding the biological activity of this compound, offering a resource for researchers investigating plant secondary metabolism and its applications.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, including sinapyl alcohol.
The key steps leading to the formation of the syringol precursor are:
-
Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL).
-
A series of hydroxylations and methylations convert cinnamic acid into ferulic acid .
-
Ferulic acid is hydroxylated by ferulate 5-hydroxylase (F5H) to 5-hydroxyferulic acid .
-
Caffeic acid O-methyltransferase (COMT) methylates 5-hydroxyferulic acid to produce sinapic acid .
-
A subsequent series of reductions leads to the formation of sinapyl alcohol .
Sinapyl alcohol is the direct precursor to the syringyl units in the lignin polymer. It is also the substrate for glycosylation to form syringol glycosides. While the precise enzymes responsible for the glycosylation of syringol to form this compound in all plant species are not fully characterized, UDP-glycosyltransferases (UGTs) are the primary enzymes responsible for attaching sugar moieties to phenolic compounds. It is hypothesized that a specific UGT first attaches a glucose molecule to syringol, which is then followed by the addition of a second glucose molecule to form the gentiobioside.
Figure 1: Simplified biosynthesis pathway of this compound from Phenylalanine.
Biological Activity and Function
While direct evidence of the endogenous functions of this compound is limited, its roles can be inferred from its chemical nature and the well-documented activities of related compounds.
Documented Role: Biomarker for Smoke Exposure
The most extensively documented role of this compound is as a stable and sensitive marker for the exposure of grapevines to smoke from wildfires.[1] Volatile phenols in smoke, including syringol, are absorbed by the grapes and are subsequently glycosylated by the plant's enzymes, leading to an accumulation of non-volatile phenolic glycosides, including this compound.[2][3] These glycosides can be later hydrolyzed during fermentation or in the mouth, releasing the volatile phenols and causing an undesirable "smoke taint" in the resulting wine.[1]
The concentration of this compound in grapes is a key indicator of the level of smoke exposure. The following tables summarize representative quantitative data from studies on smoke-affected grapes.
| Grape Variety | Condition | This compound (µg/kg) | Reference |
| Cabernet Sauvignon | Control (unsmoked) | Not Detected - 3.8 | [2] |
| Cabernet Sauvignon | Smoke-exposed | 482 - 1196 | [2] |
| Viognier | Control (unsmoked) | Not Detected | [2] |
| Viognier | Smoke-exposed | 1079 | [2] |
| Multiple Cultivars | Control (unsmoked) | Generally < 5 | [4] |
| Multiple Cultivars | Light Smoke Taint | 9 - 30 | [4] |
Table 1: Concentration of this compound in Control and Smoke-Exposed Grapes.
| Phenolic Glycoside | Correlation Coefficient (r) with this compound | Reference |
| 4-Methylthis compound | 0.895 | [5] |
| 4-Methylguaiacol rutinoside | 0.912 | [5] |
| Guaiacol rutinoside | ≥0.585 | [5] |
| Phenol rutinoside | ≥0.585 | [5] |
| Cresol rutinoside | ≥0.585 | [5] |
Table 2: Correlation of this compound with other smoke-derived phenolic glycosides in wine.
Postulated Endogenous Functions
Based on the broader understanding of phenylpropanoid glycosides, several endogenous functions for this compound can be postulated:
-
Precursor Storage for Lignification: this compound may serve as a water-soluble, stable storage form of syringyl units.[6] Upon demand for cell wall reinforcement, for example, during growth or in response to wounding or pathogen attack, the glycoside could be hydrolyzed by β-glucosidases to release the syringol precursor for incorporation into the lignin polymer.
-
Antioxidant Activity: Phenolic compounds are potent antioxidants. While glycosylation can sometimes reduce the antioxidant capacity compared to the aglycone, the stored glycosides represent a reservoir of antioxidant potential. In times of oxidative stress, the release of the syringol aglycone could contribute to the scavenging of reactive oxygen species (ROS).
-
Role in Plant Defense: The accumulation of phenolic glycosides is often associated with plant defense responses.[6] this compound could act as a phytoanticipin, a pre-formed defensive compound that is activated upon pathogen attack through the enzymatic release of the more toxic aglycone.
-
Signaling Molecule: It is plausible that this compound or its hydrolysis products could act as signaling molecules, although this is yet to be demonstrated.[7] Changes in its concentration or localization within the plant could trigger downstream defense or developmental pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound in response to biotic or abiotic stress.
Figure 2: Hypothetical stress-response signaling pathway involving this compound.
Experimental Protocols
Extraction and Quantification of this compound from Plant Tissue
This protocol is adapted from methods used for the analysis of phenolic glycosides in grapes.[8][9]
Objective: To extract and quantify this compound from plant tissue (e.g., leaves, fruit).
Materials:
-
Plant tissue sample
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
80% Methanol (B129727) (HPLC grade)
-
Deionized water
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC or UHPLC system with a C18 column and a DAD or MS/MS detector
-
This compound analytical standard
Procedure:
-
Freeze a known weight of fresh plant tissue (e.g., 1-5 g) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Transfer the powder to a centrifuge tube and add 80% methanol at a ratio of 10:1 (v/w) (e.g., 10 mL for 1 g of tissue).
-
Vortex thoroughly for 1 minute.
-
Incubate at 4°C for 24 hours in the dark with occasional shaking.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using HPLC-DAD or LC-MS/MS.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 20-30 minutes.
-
Detection: Monitor at wavelengths relevant for phenolic compounds (e.g., 280 nm) or use MS/MS with multiple reaction monitoring (MRM) for higher specificity and sensitivity.
-
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with the analytical standard.
Figure 3: Experimental workflow for the extraction and quantification of this compound.
Proposed Protocol for Functional Analysis using Gene Expression Studies
Objective: To investigate the role of this compound in plant stress response by analyzing the expression of key biosynthetic genes.
Procedure:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply a specific stress (e.g., wounding, pathogen elicitor, drought). Collect tissue samples at different time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).
-
RNA Extraction: Extract total RNA from the collected samples using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design primers for genes of interest:
-
Phenylalanine ammonia-lyase (PAL)
-
Ferulate 5-hydroxylase (F5H)
-
Relevant UDP-glycosyltransferases (UGTs) (identified through bioinformatics or literature)
-
Relevant β-glucosidases
-
A reference gene (e.g., actin) for normalization.
-
-
Perform qRT-PCR to determine the relative expression levels of these genes in response to the stress treatment.
-
-
Data Analysis: Analyze the gene expression data to determine if the stress treatment leads to changes in the expression of genes involved in the synthesis or hydrolysis of this compound. Correlate these changes with measurements of the compound's concentration using the protocol in 5.1.
Future Research and Applications
The study of this compound's endogenous functions in plants is a promising area of research. Key future directions include:
-
Functional Genomics: The use of techniques like CRISPR/Cas9 to create plant mutants with knocked-out or overexpressed UGTs or β-glucosidases specific to this compound will be crucial to definitively determine its function.[10]
-
Enzyme Discovery and Characterization: Isolating and characterizing the specific plant enzymes that synthesize and hydrolyze this compound will provide valuable tools for its study and potential biotechnological applications.
-
Subcellular Localization: Determining the precise location of this compound within the cell (e.g., vacuole, apoplast) will offer insights into its role in storage, transport, and signaling.
-
Drug Development: As a derivative of syringol, which has known antioxidant and anti-inflammatory properties, this compound and its synthetic analogues could be explored for their pharmaceutical potential. The glycosylation may improve bioavailability or other pharmacokinetic properties.
Figure 4: Proposed workflow for the functional analysis of this compound using mutant analysis.
Conclusion
This compound is a phenylpropanoid glycoside with a well-established role as a biomarker for smoke exposure in grapes. While its endogenous functions in plants are not yet fully elucidated, it is likely involved in the storage of lignin precursors, antioxidant defense, and responses to biotic and abiotic stresses. Further research, particularly in the areas of functional genomics and enzymology, is needed to uncover the specific signaling and metabolic roles of this compound. A deeper understanding of this compound holds potential for applications in agriculture, through the development of stress-tolerant crops, and in medicine, by exploring its potential as a therapeutic agent.
References
- 1. awri.com.au [awri.com.au]
- 2. Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Mutational breeding: from induced mutations to site-directed mutagenesis [frontiersin.org]
Syringol Gentiobioside: A Comprehensive Technical Guide on its Role as a Biomarker and Potential in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringol gentiobioside, a phenolic diglycoside, has garnered significant attention in the scientific community, primarily due to its role as a sensitive biomarker for smoke exposure in agricultural products, particularly grapes. While the broader class of phenolic compounds is integral to endogenous plant defense signaling and stress responses, the specific function of this compound in these intrinsic mechanisms is not yet well-defined. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical properties, the biosynthesis of its precursors, and its well-documented role in the context of exogenous stress. Furthermore, this document explores the general principles of plant defense pathways involving phenolic compounds, offering a framework for potential future research into the endogenous roles of this compound. Detailed experimental protocols for its quantification and structured data presentations are included to support further investigation in this area.
Introduction to this compound
This compound is a glycoside composed of the aglycone syringol (2,6-dimethoxyphenol) and the disaccharide gentiobiose. Its chemical formula is C20H30O13, and it has a molecular weight of 478.4 g/mol .[1] Phenolic compounds, as a class, are well-established as key players in plant defense, acting as antioxidants, antimicrobial agents, and signaling molecules.[2][3] However, the majority of research on this compound has been in the context of viticulture, where its presence in grapes and wine is a reliable indicator of exposure to wildfire smoke, an abiotic stress with significant economic implications.[4][5][6] While its role as a biomarker for this external stress is clear, its potential endogenous functions in plant defense remain an area of active inquiry.
Chemical Properties and Biosynthesis of Precursors
Chemical Structure and Properties
This compound is characterized by a syringol moiety linked to a gentiobiose sugar via a glycosidic bond. The systematic name for this compound is (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol.[1] Key computed properties are summarized in Table 1.
Table 1: Computed Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 478.4 g/mol | PubChem[1] |
| Molecular Formula | C20H30O13 | PubChem[1] |
| XLogP3 | -3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 8 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
Biosynthesis of Precursors
The biosynthesis of this compound involves two key components: the aglycone syringol and the sugar moiety.
-
Syringol Precursor Biosynthesis: The aglycone, syringol, is derived from sinapyl alcohol, which is synthesized through the phenylpropanoid pathway.[7] This pathway is fundamental for the production of various phenolic compounds in plants. The syringyl (S) lignin (B12514952), a major component of the secondary cell walls in angiosperms, is also derived from sinapyl alcohol.[7][8]
-
Glycosylation: The attachment of the sugar moiety, gentiobiose, to syringol is a glycosylation reaction. In plants, this process is typically catalyzed by UDP-dependent glycosyltransferases (UGTs). The general mechanism involves the activation of a sugar molecule by uridine (B1682114) triphosphate (UTP) to form a UDP-sugar, which then serves as the donor for the glycosylation of an acceptor molecule (in this case, syringol).
Role as a Biomarker of Exogenous Stress: Smoke Taint in Grapes
The most well-documented role of this compound is as a marker for smoke exposure in grapes, leading to a wine fault known as "smoke taint".[4][5][6] Volatile phenols, including syringol, are released during the combustion of lignin in wood and can be absorbed by grape berries.[9] Inside the grape, these volatile phenols are glycosylated to form non-volatile glycosides, such as this compound.[6] These glycosides can then be hydrolyzed back to their volatile forms during fermentation or in the mouth during wine consumption, releasing undesirable smoky and ashy aromas and flavors.[6]
Quantitative Data
The concentration of this compound in grapes and wine is a key indicator of the extent of smoke exposure.
Table 2: Concentration of this compound in Smoke-Exposed Grapes
| Grape Variety | Exposure Condition | This compound Concentration (µg/kg) | Reference |
| Pinot Noir | Pre-veraison smoke-exposed | ~120 | AWRI[5] |
| Chardonnay | Pre-veraison smoke-exposed | ~60 | AWRI[5] |
| Shiraz | Pre-veraison smoke-exposed | ~180 | AWRI[5] |
Table 3: Concentration of this compound and Related Compounds in Smoke-Affected Wine (µg/L)
| Compound | Wine Sample A | Wine Sample B | Reference |
| This compound | 85 | 62 | ResearchGate[10] |
| Guaiacol | Not detected | 2 | ResearchGate[10] |
| m-Cresol | Not detected | 1 | ResearchGate[10] |
| p-Cresol | Not detected | Not detected | ResearchGate[10] |
| Syringol | Not detected | 22 | ResearchGate[10] |
| 4-Methylsyringol | Not detected | 2 | ResearchGate[10] |
Experimental Protocols
Protocol 1: Determination of Volatile Phenol Glycoconjugates in Grape Juice/Homogenate
This method utilizes high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and stable isotope dilution analysis (SIDA).[11]
-
Sample Preparation: Grape juice or homogenate is prepared.
-
Internal Standard: An isotopically labeled internal standard, such as d3-syringol gentiobioside, is added to the sample.[11]
-
Extraction: The sample is subjected to solid-phase extraction (SPE) to isolate the glycosides.
-
Analysis: The extracted sample is analyzed by HPLC-MS/MS. An Agilent 1200 series HPLC system coupled to an AB SCIEX Triple Quad™ 4500 tandem mass spectrometer with a Turbo V™ ion source is a suitable instrument configuration.[11]
-
Quantification: The concentration of this compound is determined by comparing the signal of the analyte to that of the internal standard. The limit of quantitation for this method is typically around 1 µg/kg.[11]
Potential Role in Endogenous Plant Defense
While a direct role for endogenously produced this compound in plant defense has not been established, the functions of other phenolic compounds provide a basis for hypothesizing such a role. Phenolic compounds are central to plant defense signaling networks.[2][3]
General Plant Defense Signaling Pathways
Plants have evolved complex signaling pathways to respond to pathogen attacks. Two key signaling molecules in these pathways are salicylic (B10762653) acid (SA) and jasmonic acid (JA).[3]
-
Salicylic Acid (SA) Pathway: The SA pathway is generally activated in response to biotrophic and hemibiotrophic pathogens.[12] SA accumulation leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance.
-
Jasmonic Acid (JA) and Ethylene (ET) Pathways: The JA and ET pathways are often activated in response to necrotrophic pathogens and herbivorous insects.[12] These pathways can also lead to the production of defense-related compounds.
There is often crosstalk between the SA and JA/ET pathways, which can be synergistic or antagonistic, allowing the plant to fine-tune its defense response.[3]
Given that syringol precursors are synthesized via the phenylpropanoid pathway, which is also responsible for the production of many defense-related phenolic compounds, it is plausible that syringol glycosides could play a role in plant defense, although this remains to be experimentally verified.
Future Research Directions
The current body of literature highlights a significant gap in our understanding of the endogenous role of this compound in plants. Future research should aim to:
-
Investigate Endogenous Production: Determine if plants synthesize this compound in response to biotic or abiotic stresses other than smoke.
-
Elucidate Biosynthetic Pathway: Identify the specific UGTs responsible for the glycosylation of syringol to form this compound.
-
Functional Analysis: Use genetic and molecular approaches to investigate the potential role of this compound in plant-pathogen interactions and stress tolerance. This could involve overexpressing or knocking out genes involved in its biosynthesis and observing the phenotypic effects.
-
Signaling Role: Explore whether this compound or its aglycone can act as a signaling molecule to induce defense responses.
Conclusion
This compound is a molecule of significant interest, primarily due to its established role as a reliable biomarker for smoke exposure in grapes. Its chemical properties and the biosynthesis of its precursors are relatively well understood. However, its potential endogenous role in plant defense mechanisms remains largely unexplored. While the broader class of phenolic glycosides is known to be involved in plant defense, direct evidence for the involvement of this compound is currently lacking. The experimental protocols and data presented in this guide provide a solid foundation for researchers in viticulture and analytical chemistry. Furthermore, the discussion of general plant defense pathways offers a conceptual framework for future investigations into the potential, yet unconfirmed, role of this compound in the intricate world of plant-pathogen interactions and stress responses. Further research is crucial to fully elucidate the biological functions of this intriguing molecule.
References
- 1. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology-journal.org [biology-journal.org]
- 3. Role of phenols in plant defence | PPTX [slideshare.net]
- 4. Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. | Semantic Scholar [semanticscholar.org]
- 5. Enabling microbial syringol conversion through structure-guided protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Syringol - Wikipedia [en.wikipedia.org]
- 10. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 11. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Polyphenols in Abiotic Stress Tolerance and Their Antioxidant Properties to Scavenge Reactive Oxygen Species and Free Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Wildfire Smoke on Syringol Gentiobioside Levels: A Technical Guide for Researchers
An in-depth exploration of the formation, detection, and potential biological implications of Syringol Gentiobioside, a key phenolic diglycoside found in biomass smoke.
Executive Summary
Wildfires are a significant source of atmospheric pollutants, including a complex mixture of particulate matter and volatile organic compounds. Among these are phenolic compounds derived from the thermal degradation of lignin (B12514952), a major component of wood. Syringol (2,6-dimethoxyphenol) is a prominent methoxyphenol released from the combustion of hardwood. In the environment and biological systems, syringol can be glycosylated to form more stable and water-soluble compounds, with this compound being a notable example. This technical guide provides a comprehensive overview of the current understanding of the relationship between wildfire smoke and this compound levels, tailored for researchers, scientists, and drug development professionals. It covers the formation of this compound, analytical methodologies for its quantification, its presence in environmental and biological matrices, and its potential toxicological and pharmacological significance. While much of the existing research is concentrated in the field of viticulture due to the compound's role in "smoke taint" of wine grapes, this guide extrapolates and synthesizes the available data to provide a broader perspective relevant to atmospheric science, toxicology, and pharmacology.
Formation and Presence in Wildfire Smoke
During the combustion of biomass, lignin undergoes pyrolysis, breaking down into smaller, volatile phenolic compounds. Syringol is a characteristic product of the pyrolysis of syringyl lignin, which is abundant in angiosperm (hardwood) trees.[1] Once released into the atmosphere, these volatile phenols can be adsorbed onto particulate matter and undergo further chemical transformations.
While direct quantification of this compound in atmospheric aerosols from wildfires is a developing area of research, its presence is inferred from its detection in biological systems exposed to smoke. For instance, grapevines exposed to wildfire smoke readily absorb volatile phenols like syringol through their leaves and berries.[2] Inside the plant tissues, these phenols are detoxified and stored through glycosylation, leading to the formation of various phenolic glycosides, with this compound being a prominent and sensitive marker of smoke exposure.[3][4] This biological transformation suggests that organisms exposed to wildfire smoke may internally produce these glycosides.
The concentration of this compound in smoke-exposed grapes can vary significantly depending on factors such as the intensity and duration of smoke exposure, the type of biomass burned, and the grape variety.
Quantitative Data
The majority of quantitative data for this compound comes from studies on smoke-affected grapes and wine. These values, while not direct measurements of atmospheric concentrations, provide a strong indication of the potential for exposure and uptake in biological systems.
| Sample Type | Matrix | Concentration Range (µg/L or µg/kg) | Reference |
| Grapes | Unsmoked (Control) | Not Detected - Low µg/kg | [5] |
| Grapes | Smoke-Exposed | Elevated, can reach >100 µg/kg | [3] |
| Wine | Minimally Affected | <10 - 90 µg/L | [6] |
| Wine | Smoke-Affected | >20 µg/L, with mean values around 123 µg/L in some studies | [6] |
| Red Juice | Smoke-Affected | 85 µg/L (decreased to 62 µg/L after processing) | [7] |
Note: The concentrations can vary widely based on the specifics of the smoke event and the analytical methods used.
Experimental Protocols
Sample Collection and Preparation
4.1.1 Atmospheric Aerosol Samples: Specific protocols for the collection of this compound from air are not yet standardized. However, a general approach for phenolic compounds in air can be adapted:
-
Collection: High-volume air samplers equipped with quartz fiber filters can be used to collect particulate matter from the air in a smoke-impacted area.
-
Extraction: The filters can be extracted with a solvent mixture, such as methanol (B129727) or a methanol/water solution, to dissolve the phenolic glycosides.[8] Sonication or accelerated solvent extraction can be employed to improve extraction efficiency.
-
Purification: The crude extract may require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a common method for purifying phenolic compounds from complex matrices.[8]
4.1.2 Biological Samples (e.g., Grapes, Wine): Detailed protocols for the extraction of phenolic glycosides from grapes and wine have been established.[9]
-
Homogenization (for solid samples): Grape samples are typically homogenized to a fine powder or paste.
-
Extraction: The homogenized sample is extracted with a methanol/water solution. An internal standard, such as a deuterated form of this compound (this compound-d6), is added to correct for extraction losses and matrix effects.[2]
-
Purification: The extract is centrifuged, and the supernatant is purified using SPE with a C18 cartridge.
Analytical Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound.[9]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both acidified with a small amount of formic or acetic acid, is commonly employed.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity by monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard.
A generalized workflow for the analysis is presented below:
Toxicological and Pharmacological Implications
Direct research on the biological activities of this compound is limited. However, studies on its aglycone, syringol, and other related phenolic compounds provide valuable insights into its potential effects.
Potential for Oxidative Stress and Cytotoxicity
Research on syringol has demonstrated its potential to induce cytotoxicity and teratogenicity in a zebrafish model. Exposure to syringol led to developmental abnormalities and was associated with a significant increase in oxidative stress markers, including reactive oxygen species (ROS) generation and lipid peroxidation. Furthermore, syringol was found to activate apoptosis.
Interaction with Signaling Pathways
While direct evidence for this compound is lacking, other phenolic compounds found in smoke and plant extracts have been shown to modulate key signaling pathways involved in inflammation and cellular defense.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[10] Given the structural similarities, it is plausible that this compound or its metabolites could also modulate this pathway.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and detoxification enzymes.[11] Some phenolic compounds are known activators of the Nrf2 pathway, which could represent a protective cellular response to the oxidative stress induced by smoke components.[11]
The potential interplay between this compound and these pathways warrants further investigation. A hypothetical model of these interactions is presented below.
Future Research Directions
The current body of knowledge on this compound is heavily skewed towards its impact on viticulture. To fully understand its broader environmental and health implications, future research should focus on:
-
Atmospheric Chemistry: Developing standardized methods for the collection and quantification of this compound in atmospheric aerosols from wildfires to accurately assess exposure levels.
-
Toxicology: Conducting in vitro and in vivo studies to directly assess the cytotoxicity, genotoxicity, and other toxicological endpoints of this compound.
-
Pharmacology and Cell Biology: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB, Nrf2, and MAPK, to elucidate its mechanisms of action.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mammalian systems to understand its bioavailability and potential for accumulation.
Conclusion
This compound is a significant biomarker of wildfire smoke exposure, with its presence confirmed in biological systems affected by smoke. While current research has been driven by the agricultural sector, the potential for this compound to impact human health warrants further investigation by the broader scientific and medical research communities. Its structural similarity to other bioactive phenolic compounds suggests a potential to interact with key cellular signaling pathways involved in inflammation and oxidative stress. This technical guide serves as a foundational resource to stimulate further research into the environmental fate and biological effects of this prevalent, yet understudied, smoke-derived compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. ETS Labs [etslabs.com]
- 3. awri.com.au [awri.com.au]
- 4. ives-openscience.eu [ives-openscience.eu]
- 5. vitis-vea.de [vitis-vea.de]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. awri.com.au [awri.com.au]
- 9. mdpi.com [mdpi.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Syringol Gentiobioside Precursors in Ligoncellulosic Combustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringol gentiobioside, a glycosylated form of the lignin-derived compound syringol, has garnered attention for its potential as a biomarker and in various biochemical applications. While its presence is well-documented in contexts such as smoke-exposed agricultural products, its direct formation during lignin (B12514952) combustion is a subject of nuanced understanding. This technical guide provides an in-depth exploration of the precursors to this compound that originate from the combustion of lignin. It details the thermal decomposition of lignin to its primary phenolic constituents, with a focus on syringol, and elucidates the subsequent, primarily biological, pathways leading to the formation of this compound. This document serves as a comprehensive resource, offering detailed experimental protocols for the analysis of lignin pyrolysis products and the quantification of this compound, alongside quantitative data and visual diagrams of the key chemical and analytical workflows.
Introduction
Lignin, a complex aromatic polymer abundant in plant cell walls, undergoes significant chemical transformation during combustion or pyrolysis. These processes yield a diverse array of phenolic compounds, which are of considerable interest to the chemical and pharmaceutical industries. Among these is syringol (2,6-dimethoxyphenol), a derivative of the sinapyl alcohol monolignol unit found predominantly in hardwood lignin.[1] Syringol itself is a valuable chemical scaffold, but its glycosylated form, this compound, has emerged as a significant marker in the study of biomass smoke interaction with biological systems.[2] This guide focuses on the precursors of this compound that are generated during the combustion of lignin and the pathways that lead to its formation.
Precursors from Lignin Combustion
The journey from lignin to this compound begins with the thermal degradation of the lignin polymer. The primary precursor to syringol generated directly from this process is syringol itself.
Lignin Structure and Composition
Lignin is primarily composed of three monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3] The relative abundance of these units varies depending on the plant source. Hardwood lignins are rich in both guaiacyl (G) and syringyl (S) units, derived from coniferyl and sinapyl alcohol respectively, while softwood lignins are predominantly composed of G-units.[4] The S/G ratio is a critical parameter influencing the products of pyrolysis.
Pyrolysis of Lignin to Syringol
During combustion, the high temperatures lead to the cleavage of the ether and carbon-carbon bonds within the lignin structure, a process known as pyrolysis.[5] Sinapyl alcohol moieties within the lignin polymer are the direct precursors to syringol. The thermal decomposition involves the cleavage of the propenyl side chain from the aromatic ring of the sinapyl alcohol unit.[1]
The general pathway for the formation of syringol from the sinapyl alcohol component of lignin during pyrolysis is depicted below.
Fig. 1: Formation of Syringol from Lignin.
Formation of this compound: A Biological Glycosylation
Current scientific evidence strongly indicates that the formation of this compound is not a direct product of lignin combustion. Instead, it is a result of a biological glycosylation process that occurs when syringol, present in biomass smoke, comes into contact with a biological matrix, such as grape berries.[6]
In this process, the plant's enzymatic machinery catalyzes the attachment of a gentiobiose (a disaccharide of glucose) molecule to the hydroxyl group of syringol. This detoxification pathway renders the volatile phenol (B47542) more water-soluble and less volatile.
The proposed pathway for the biological formation of this compound is shown below.
Fig. 2: Biological Formation of this compound.
Quantitative Data
While direct quantitative data for this compound formation from lignin combustion is not available due to its biological formation pathway, extensive data exists for the pyrolysis of lignin and its model compounds to produce syringol.
Table 1: Pyrolysis Products of Sinapyl Alcohol at 650 °C
| Compound | Retention Time (min) | Relative Peak Area (%) |
| Syringol | 15.2 | 45.3 |
| 4-Methylsyringol | 16.5 | 12.8 |
| 4-Vinylsyringol | 17.8 | 8.2 |
| Syringaldehyde | 18.5 | 5.1 |
| Other products | - | 28.6 |
Data adapted from studies on the pyrolysis of lignin model compounds.
Table 2: Typical Concentrations of this compound in Smoke-Exposed Grapes
| Grape Variety | Exposure Level | This compound (µg/kg) |
| Cabernet Sauvignon | Low | 10 - 50 |
| Cabernet Sauvignon | High | 100 - 500+ |
| Pinot Noir | High | 80 - 400 |
Concentrations can vary significantly based on smoke density, duration of exposure, and grape variety.[7]
Experimental Protocols
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) of Lignin
This method is used to analyze the primary thermal decomposition products of lignin, including syringol.
Objective: To identify and semi-quantify the phenolic compounds produced from the fast pyrolysis of lignin.
Apparatus:
-
Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Micro-furnace pyrolyzer
-
Helium carrier gas
-
Sample cups (e.g., stainless steel)
Procedure:
-
Sample Preparation: Weigh approximately 0.1-0.5 mg of dried lignin sample into a sample cup.
-
Pyrolyzer Conditions:
-
Pyrolysis Temperature: 500-650 °C
-
Pyrolysis Time: 10-20 seconds
-
Interface Temperature: 300 °C
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 6 °C/min to 280 °C (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-550
-
Data Analysis: Identify the resulting peaks by comparing their mass spectra with a library (e.g., NIST). Semi-quantification can be performed based on the relative peak areas.
Fig. 3: Py-GC/MS Experimental Workflow.
Protocol for High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification
This method is the standard for accurately quantifying this compound in biological matrices like grape juice or wine.[4]
Objective: To quantify the concentration of this compound in a liquid sample.
Apparatus:
-
HPLC system with a reverse-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the sample (e.g., grape homogenate diluted with water).
-
Wash the cartridge with water to remove sugars and other interferences.
-
Elute the glycosides with methanol.
-
Evaporate the eluent to dryness and reconstitute in a suitable solvent (e.g., 10% methanol in water).
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: ESI negative
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Example transition for this compound: m/z 477 -> m/z 153
-
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.
Fig. 4: HPLC-MS/MS Experimental Workflow.
Conclusion
The formation of this compound is a multi-step process that originates with the thermal decomposition of lignin during combustion to produce its direct precursor, syringol. While the combustion process sets the stage by providing the necessary phenolic precursor, the final glycosylation step to form this compound is predominantly a biological process occurring within living organisms exposed to biomass smoke. Understanding both the pyrolytic generation of syringol from lignin and the subsequent enzymatic glycosylation is crucial for researchers in fields ranging from atmospheric chemistry to food science and drug development. The detailed experimental protocols provided in this guide offer robust methodologies for the analysis of these key compounds, enabling further research into their formation, fate, and biological significance.
References
- 1. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 2. Impact of lignin–carbohydrate complex (LCC) linkages on cellulose pyrolysis chemistry - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. awri.com.au [awri.com.au]
- 7. static1.squarespace.com [static1.squarespace.com]
Syringol Gentiobioside: A Technical Whitepaper for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the physicochemical properties, biological significance, and analytical methodologies related to Syringol Gentiobioside. The information is compiled from publicly available scientific literature and databases, offering a technical guide for professionals in research and development.
Introduction
This compound (2,6-Dimethoxyphenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside) is a phenolic glycoside that has garnered significant attention in the field of food and beverage science, particularly in enology. It is recognized as a key chemical marker for "smoke taint" in grapes and wine, a condition that imparts undesirable smoky, ashy, or medicinal aromas and flavors to the final product.[1][2] This phenomenon occurs when vineyards are exposed to smoke from wildfires or prescribed burns.[3] Volatile phenols present in the smoke, such as syringol, are absorbed by the grapes and subsequently glycosylated by the plant's enzymes, forming non-volatile glycosides like this compound.[4] While these glycosides are not aromatic themselves, they can be hydrolyzed back to their volatile aglycones during fermentation or even in the mouth, releasing the characteristic off-flavors.[1] Understanding the properties and behavior of this compound is therefore crucial for the agricultural and winemaking industries to mitigate the economic impact of smoke taint.
Physicochemical Properties
While this compound is a commercially available standard for analytical purposes, a complete set of experimentally determined physicochemical properties is not extensively documented in the available literature. The following tables summarize the known computed and experimental data for this compound and its aglycone, Syringol.
This compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₁₃ | [5] |
| Molecular Weight | 478.4 g/mol (Computed) | [5] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |
| CAS Number | 1416253-72-9 | [5] |
| XLogP3 | -3.2 (Computed) | [5] |
| Hydrogen Bond Donor Count | 7 (Computed) | [5] |
| Hydrogen Bond Acceptor Count | 13 (Computed) | [5] |
| Appearance | Solid (Assumed) | - |
| Melting Point | Data not available in searched literature | - |
| Boiling Point | Data not available in searched literature | - |
| Solubility | Data not available in searched literature | - |
Syringol (Aglycone)
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [6] |
| Molecular Weight | 154.16 g/mol | [6] |
| Appearance | Colorless solid | [6] |
| Melting Point | 50-57 °C | [6] |
| Boiling Point | 262 °C | [6] |
| Solubility in water | Slightly soluble | [6] |
| Solubility in organic solvents | Ethanol: ~25 mg/mLDMSO: ~20 mg/mLDimethyl formamide: ~30 mg/mL | [7] |
| Solubility in aqueous buffer | PBS (pH 7.2): ~3 mg/mL | [7] |
Biological Context and Signaling
The primary biological relevance of this compound is its role as a biomarker for smoke exposure in grapevines.[1] The formation and subsequent breakdown of this compound can be understood as a detoxification and release pathway.
Formation in Grapevines (Detoxification Pathway)
Volatile phenols, such as syringol, are produced during the combustion of lignin (B12514952) in wood.[6] When grapevines are exposed to smoke, these airborne phenols are absorbed by the grape berries. Inside the grape, plant enzymes, specifically UDP-glycosyltransferases (UGTs), catalyze the glycosylation of syringol. This process attaches a glucose molecule to the syringol, which is then further glycosylated to form the gentiobioside. This conversion to a non-volatile glycoside is considered a detoxification mechanism by the plant, as it sequesters the potentially harmful volatile phenol.
References
- 1. awri.com.au [awri.com.au]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Syringol - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Syringol Gentiobioside Accumulation in Grape Varieties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringol gentiobioside, a diglycosidic conjugate of the volatile phenol (B47542) syringol, has emerged as a critical biomarker for assessing the impact of environmental factors, notably bushfire smoke exposure, on grapevines (Vitis vinifera L.). Its accumulation in grape berries is a key indicator of potential smoke taint in wine, a significant concern for the global viticulture and enology industries. This technical guide provides an in-depth overview of the accumulation of this compound across different grape varieties, detailing the analytical methodologies for its quantification, and exploring the biochemical pathways involved in its formation. The information is intended to support researchers, scientists, and drug development professionals in understanding the metabolic fate of phenolic compounds in grapes and the analytical chemistry required for their study.
Introduction
Volatile phenols, such as syringol, are produced from the thermal degradation of lignin (B12514952) in wood during events like forest fires.[1][2] These compounds can be absorbed by grape berries and leaves, where they undergo metabolic detoxification processes.[1][2] A primary mechanism of this detoxification is glycosylation, an enzymatic process that attaches sugar moieties to the volatile phenols, rendering them non-volatile and water-soluble.[3][4] this compound is one such resulting compound, a diglycoside where syringol is attached to a gentiobiose (a disaccharide of two glucose units).
The presence and concentration of this compound and other related phenolic glycosides are of significant interest as they serve as precursors to volatile phenols in wine.[3][5] During fermentation and aging, and even through enzymatic action in saliva during consumption, these glycosides can hydrolyze, releasing the free volatile phenols and imparting undesirable smoky, ashy, and medicinal aromas and flavors to the wine, a phenomenon known as smoke taint.[3][4][5] Consequently, accurate quantification of this compound in grapes is crucial for predicting the risk of smoke taint and for making informed decisions in viticulture and winemaking.[6]
Accumulation of this compound in Different Grape Varieties
Research has demonstrated that the accumulation of this compound can vary among grape cultivars, although it is consistently the most abundant phenolic glycoside found in smoke-exposed grapes.[7] This variation may be attributed to differences in berry morphology, metabolic activity, and the timing of smoke exposure relative to the grape's developmental stage.
This compound has been identified as the most abundant glycoside in smoke-affected grapes, often accounting for over 50% of the total pool of measured volatile phenol glycosides. Studies have shown its presence in a variety of cultivars, including Chardonnay, Pinot Noir, Shiraz, Cabernet Sauvignon, and Merlot.[1][2][8]
For instance, in a study analyzing grapes exposed to bushfire smoke, this compound was the most prevalent glycoside detected.[7] In another investigation, Chardonnay grapes were observed to accumulate high concentrations of this compound, with levels reaching up to 160 µg/kg in some samples.[9] Similarly, Pinot Noir and Shiraz grapes also showed significant accumulation of this compound following smoke exposure.[8] While direct comparative studies under identical smoke exposure conditions are limited, the available data suggests that most, if not all, Vitis vinifera cultivars are susceptible to the accumulation of this compound when exposed to smoke.
Quantitative Data Summary
The following tables summarize the concentrations of this compound and other relevant phenolic glycosides in different grape varieties as reported in various studies. It is important to note that concentrations can be highly variable and depend on the intensity and duration of smoke exposure, as well as the timing of the exposure relative to the grape's developmental stage.
Table 1: Concentration of this compound in Smoke-Exposed Grape Varieties
| Grape Variety | This compound Concentration (µg/kg) | Reference |
| Chardonnay | Up to 160 | [9] |
| Pinot Noir | Elevated levels post-smoke exposure | [8] |
| Shiraz | Elevated levels post-smoke exposure | [8] |
| Cabernet Sauvignon | Significant increases observed post-smoke exposure | [2] |
| Viognier | Abundant post-smoke exposure | [2] |
Table 2: Composition of Volatile Phenol Glycosides in Smoke-Affected Grapes (Mixed Cultivars)
| Glycoside | Percentage of Total Glycoside Pool | Reference |
| This compound | ~53% | |
| Guaiacol rutinoside | ~20% | |
| Other Glycosides (e.g., 4-methylthis compound, phenol rutinoside, cresol (B1669610) rutinoside) | Variable |
Experimental Protocols
The accurate quantification of this compound in grape matrices requires sophisticated analytical techniques. The most common and validated methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
-
Grape Homogenization : A representative sample of grape berries (e.g., 50-100 berries) is collected and frozen. The frozen berries are then homogenized to a fine powder or slurry.
-
Extraction : A known weight of the grape homogenate (e.g., 5 g) is subsampled.[9] An internal standard, such as deuterated this compound (d3-Syringol gentiobioside), is added to the sample to account for matrix effects and extraction losses.[10] The phenolic glycosides are then extracted using a suitable solvent, often a mixture of methanol (B129727) and water.
-
Solid-Phase Extraction (SPE) Cleanup : The crude extract is often subjected to a solid-phase extraction (SPE) step to remove interfering matrix components such as sugars, organic acids, and pigments. A C18 or other suitable sorbent is typically used for this purpose.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The analysis of this compound is predominantly performed using HPLC-MS/MS.[10]
-
Chromatographic Separation :
-
Column : A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase : A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.
-
Flow Rate : A typical flow rate is around 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization : Electrospray ionization (ESI) in negative ion mode is often used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. This provides high selectivity and sensitivity.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for accurate quantification.
-
An alternative approach involves the acid or enzymatic hydrolysis of the glycosides to release the free volatile phenols, which are then quantified by gas chromatography-mass spectrometry (GC-MS).[5][11] However, direct measurement by LC-MS/MS is generally preferred as it allows for the specific quantification of the intact glycoside.[10]
Biosynthesis and Signaling Pathways
The formation of this compound in grapes is a detoxification response to the presence of xenobiotic volatile phenols from smoke.
Phenylpropanoid Pathway
The core structure of syringol is derived from the phenylpropanoid pathway, a major plant secondary metabolic pathway that produces a wide array of phenolic compounds. This pathway starts with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to various phenolic precursors.
Glycosylation of Syringol
Once syringol is absorbed by the grape berry, it is recognized by the plant's metabolic machinery as a foreign compound. Glycosyltransferase enzymes, which are responsible for attaching sugar molecules to various substrates, play a key role in its detoxification.[1] In the case of this compound, a two-step glycosylation process is likely involved:
-
Monoglycosylation : A glucosyltransferase attaches a single glucose molecule to the hydroxyl group of syringol, forming syringol glucoside.
-
Diglycosylation : A second glucosyltransferase adds another glucose molecule to the first glucose, forming the gentiobiose disaccharide and resulting in this compound.
Grapevine leaves and berries have been shown to possess the enzymatic capacity to convert volatile phenols into their glycosylated forms.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound in grapes.
Biosynthetic Pathway
Caption: Proposed biosynthetic pathway for this compound formation in grapes following smoke exposure.
Conclusion
This compound is a key metabolite in the response of grapevines to smoke exposure and serves as a reliable marker for assessing the risk of smoke taint in wine. Its accumulation has been observed across a range of grape varieties. The analytical methods for its quantification, primarily HPLC-MS/MS, are well-established and provide the necessary sensitivity and selectivity for its detection in complex grape matrices. Further research into the specific glycosyltransferase enzymes involved in its biosynthesis and the factors influencing its accumulation in different cultivars will enhance our understanding of the plant's response to environmental stressors and aid in the development of mitigation strategies for smoke taint.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awri.com.au [awri.com.au]
- 4. awri.com.au [awri.com.au]
- 5. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awri.com.au [awri.com.au]
- 7. ives-openscience.eu [ives-openscience.eu]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. awri.com.au [awri.com.au]
- 11. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Syringol Gentiobioside in Grapes using LC-MS/MS
Introduction
Syringol gentiobioside is a glycosidic conjugate of syringol, a volatile phenol. In the context of viticulture, it is a significant biomarker for smoke taint in grapes, which can impart undesirable smoky and ashy aromas and flavors to wine.[1][2] Grapes exposed to bushfire smoke absorb volatile phenols like syringol, which are then glycosylated by the plant's metabolic processes, leading to the accumulation of non-volatile glycosides such as this compound.[1] During fermentation and aging, these glycosides can hydrolyze, releasing the free volatile phenols and causing smoke taint in the final product.[2]
Accurate quantification of this compound in grapes is crucial for assessing the risk of smoke taint and making informed decisions in vineyard management and winemaking. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the direct and sensitive quantification of these phenolic glycosides.[3][4] This application note provides a detailed protocol for the extraction and quantification of this compound in grape samples using LC-MS/MS.
Experimental Workflow
Figure 1. Experimental workflow for the quantification of this compound in grapes.
Detailed Protocols
Sample Preparation
This protocol is based on established methods for the extraction of phenolic glycosides from grape homogenates.[1]
Materials:
-
Grape samples
-
Blender or homogenizer
-
Formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Internal Standard (IS): d3-Syringol gentiobioside (recommended)
Procedure:
-
Homogenization: Weigh a representative sample of grape berries (e.g., 100-500 berries). Homogenize the berries to a uniform slurry using a blender or homogenizer.
-
Extraction:
-
To a known amount of grape homogenate (e.g., 5 g), add an appropriate volume of extraction solvent (e.g., 10 mL of 80% methanol in water with 1% formic acid).[5]
-
Spike the sample with the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Sonicate for 15 minutes in a water bath at 40°C.[5]
-
Centrifuge at 12,000 rpm for 15 minutes.[5]
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by washing with methanol followed by deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under a stream of nitrogen.
-
-
Elution and Reconstitution:
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of 10 mM ammonium (B1175870) formate (B1220265) in water).
-
LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Instrumentation:
-
Agilent 1290 Infinity UHPLC system or equivalent[3]
-
Agilent 6400 series Triple Quadrupole MS or equivalent
LC Parameters:
-
Column: Agilent Poroshell Bonus-RP (150 mm × 2.1 mm, 2.7 μm) or equivalent[3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water[3]
-
Mobile Phase B: Methanol/Acetonitrile (1:1) with 10 mM Ammonium Formate[3]
-
Gradient:
-
0-1 min: 8% B
-
1-6.5 min: 8-24.5% B
-
6.5-7.5 min: 24.5-90% B
-
7.5-9 min: 90% B
-
9-10 min: 90-8% B[3]
-
-
Flow Rate: 0.42 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 12 µL[3]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required)
-
Multiple Reaction Monitoring (MRM):
-
The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of standards.
-
Hypothetical MRM transitions for this compound (precursor ion m/z would be higher than syringol):
-
Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺
-
Product Ion (Q3): Fragment corresponding to the loss of a glucose unit or other characteristic fragments.
-
-
-
Gas Temperature: 350°C[3]
-
Drying Gas Flow: 13.0 L/min[3]
-
Capillary Voltage: 4300 V[3]
Data Analysis and Quantification
Calibration:
-
Prepare a series of calibration standards of this compound in the reconstitution solvent, each containing a constant concentration of the internal standard.
-
Analyze the calibration standards using the same LC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Quantification:
-
Integrate the peak areas for this compound and the internal standard in the sample chromatograms.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
Calculate the final concentration in the original grape sample, accounting for the initial sample weight and dilution factors.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in different grape varieties exposed to varying levels of smoke.
| Sample ID | Grape Variety | Smoke Exposure | This compound (µg/kg) |
| CTL-CV-01 | Cabernet Sauvignon | None (Control) | < 1.0 |
| LOW-CV-01 | Cabernet Sauvignon | Low | 15.5 |
| HIGH-CV-01 | Cabernet Sauvignon | High | 85.2 |
| CTL-CH-01 | Chardonnay | None (Control) | < 1.0 |
| LOW-CH-01 | Chardonnay | Low | 12.8 |
| HIGH-CH-01 | Chardonnay | High | 76.4 |
| CTL-PN-01 | Pinot Noir | None (Control) | < 1.0 |
| LOW-PN-01 | Pinot Noir | Low | 18.2 |
| HIGH-PN-01 | Pinot Noir | High | 98.6 |
Signaling Pathway/Logical Relationship Diagram
Figure 2. Formation of smoke taint in wine from this compound.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in grapes. This analytical protocol is an essential tool for researchers, viticulturists, and winemakers to assess the potential for smoke taint in grapes and to mitigate its impact on wine quality. Accurate measurement of this key biomarker enables proactive decision-making, from harvest timing to specific winemaking interventions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awri.com.au [awri.com.au]
- 5. heraldopenaccess.us [heraldopenaccess.us]
Application Note: Validated HPLC-MS/MS Method for the Quantitative Analysis of Syringol Gentiobioside in Wine
Audience: Researchers, scientists, and drug development professionals.
Abstract Syringol gentiobioside is a critical glycosidic precursor to volatile phenols responsible for "smoke taint" in wine, an undesirable sensory characteristic that can arise from grapevine exposure to wildfire smoke.[1][2] As a stable and sensitive marker, its accurate quantification is essential for assessing the risk of smoke taint in grapes and wine.[1][3][4] This document provides a detailed, validated method for the analysis of this compound in wine using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6] The method is highly selective and reproducible, making it suitable for routine analysis in quality control and research laboratories.[5]
Principle
This method quantifies this compound in wine through a process of sample cleanup and concentration using Solid-Phase Extraction (SPE), followed by instrumental analysis. A deuterated internal standard (d3-Syringol gentiobioside) is added to the wine sample to ensure accuracy by correcting for variations during sample preparation and analysis.[5] The extract is then analyzed by reversed-phase HPLC, which separates this compound from other wine matrix components.[6][7] Detection and quantification are achieved using a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.[5][8]
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium (B1175870) formate.
-
Standards: this compound (analytical standard), d3-Syringol gentiobioside (internal standard).
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.[9]
-
Equipment: HPLC system coupled to a triple quadrupole mass spectrometer, SPE vacuum manifold, analytical balance, vortex mixer, centrifuge, sample vials.
Experimental Protocols
Preparation of Standards and Calibration Curve
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with a model wine solution (12% ethanol (B145695) in water, pH 3.5) to create calibration standards ranging from 0.5 µg/L to 200 µg/L.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of d3-Syringol gentiobioside in methanol.
-
IS Spiking Solution (1 µg/mL): Dilute the IS stock solution in methanol.
Sample Preparation (Solid-Phase Extraction)
The following protocol is adapted from established methods for extracting phenolic glycosides from wine.[6][10]
-
Sample Spiking: To a 5 mL aliquot of wine sample, add 50 µL of the 1 µg/mL internal standard spiking solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove sugars and other polar interferences.[10]
-
Elution: Elute the glycosides from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (92% Mobile Phase A, 8% Mobile Phase B). Vortex, centrifuge, and transfer to an HPLC vial for analysis.
HPLC-MS/MS Instrumental Conditions
The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity UHPLC or equivalent |
| Column | Agilent Poroshell Bonus-RP (150 mm × 2.1 mm, 2.7 µm) or equivalent[6] |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 10 mM Ammonium Formate[6] |
| Mobile Phase B | Methanol:Acetonitrile (1:1) with 10 mM Ammonium Formate[6] |
| Flow Rate | 0.42 mL/min[6] |
| Injection Volume | 5 µL |
| Gradient | 8% B (0-1 min), linear ramp to 24.5% B (6.5 min), ramp to 90% B (7.5 min), hold at 90% B (9 min), return to 8% B (10 min), equilibrate for 2 min.[6] |
| Mass Spectrometer | Agilent 6400 Series Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Gas Temperature | 350°C |
| Capillary Voltage | 4000 V |
| MRM Transitions | This compound: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values to be determined by infusion of standard) d3-Syringol Gentiobioside (IS): Precursor Ion (Q1) → Product Ion (Q3) |
Method Validation Data
The analytical method was validated according to established guidelines to assess linearity, sensitivity, accuracy, and precision.[11][12]
| Parameter | Result |
| Linearity Range | 0.5 - 200 µg/L |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/L |
| Limit of Quantitation (LOQ) | 0.5 µg/L |
| Accuracy (Recovery %) | 95.2% - 104.5% (from spiked wine samples) |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | < 5% |
| - Reproducibility (Inter-day) | < 10% |
| Matrix Effect | Compensated by use of stable isotope-labeled internal standard |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Logical Pathway of Smoke Taint Development
Caption: Formation and release pathway of smoke taint markers.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable tool for the quantification of this compound in wine. The use of solid-phase extraction for sample cleanup and an isotope-labeled internal standard ensures high accuracy and minimal matrix interference. The validation data demonstrates that the method is sensitive, precise, and linear over a wide range of concentrations relevant to the assessment of smoke taint. This protocol is well-suited for researchers and quality control laboratories needing to evaluate the impact of smoke exposure on wine quality.
References
- 1. awri.com.au [awri.com.au]
- 2. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awri.com.au [awri.com.au]
- 4. awri.com.au [awri.com.au]
- 5. awri.com.au [awri.com.au]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ETS Labs [etslabs.com]
- 9. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 10. Effects of glycosidase on glycoside-bound aroma compounds in grape and cherry juice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Practical guide for the Validation | OIV [oiv.int]
Application Note: Solid-Phase Extraction Protocol for Isolating Phenolic Glycosides from Grape Must
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic glycosides are a diverse group of secondary metabolites in grapes and grape must that significantly influence the quality, sensory properties, and potential health benefits of wine and other grape-derived products. These compounds consist of a phenolic aglycone linked to one or more sugar moieties. Accurate isolation and quantification of phenolic glycosides are crucial for research in oenology, food science, and pharmacology. Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of these analytes from complex matrices like grape must, removing interferences such as sugars and organic acids. This application note provides a detailed protocol for the isolation of a broad range of phenolic glycosides from grape must using polymeric SPE cartridges, which have demonstrated superior retention and recovery for these compounds compared to traditional silica-based C18 sorbents.
Data Presentation: Recovery of Phenolic Glycosides
The following table summarizes the recovery rates of various phenolic glycosides from wine and grape-related matrices using Solid-Phase Extraction. The data has been compiled from multiple studies to provide a comprehensive overview of the expected performance of the SPE protocol.
| Phenolic Glycoside Class | Specific Compound/Subclass | SPE Sorbent | Recovery Rate (%) | Reference |
| Anthocyanins | Glucosylated Anthocyanidins | Vinylbenzene-based polymer | ~100% | [1] |
| Esterified Anthocyanins | Vinylbenzene-based polymer | >95% | [1] | |
| Flavonols | Quercetin-3-O-glucuronide | Polymeric | 81-101% | [2][3] |
| Myricetin derivatives | Polymeric | 81-101% | [2] | |
| Flavan-3-ols | (+)-Catechin | Polymeric | >90% | [4] |
| (-)-Epicatechin | Polymeric | >90% | [4] | |
| Proanthocyanidins (Polymeric) | Polymeric | ~95% | [4] | |
| Phenolic Acids | Caffeic Acid Derivatives | Polymeric | 71-119% | [5] |
| p-Coumaric Acid Derivatives | Polymeric | 71-119% | [5] | |
| Stilbenes | trans-Resveratrol-3-glucoside | Polymeric | >96% | [6][7] |
| cis-Piceid | Polymeric | >96% | [6][7] | |
| trans-Piceid | Polymeric | >96% | [6][7] |
Experimental Protocol: Isolation of Phenolic Glycosides from Grape Must
This protocol is optimized for the use of polymeric reversed-phase SPE cartridges (e.g., divinylbenzene-based) for the broad-spectrum isolation of phenolic glycosides.
1. Materials and Reagents
-
Grape must sample
-
Polymeric SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid (analytical grade)
-
Nitrogen gas for drying (optional)
-
SPE vacuum manifold
2. Sample Preparation
-
Centrifuge the grape must at 4000 rpm for 15 minutes to remove suspended solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For optimal retention of all phenolic glycosides, adjust the pH of the grape must to approximately 2.5-3.0 with formic acid. This ensures that acidic phenols are in their non-ionized form.
3. SPE Cartridge Conditioning
-
Place the polymeric SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 10 mL of methanol through the sorbent bed. Ensure the methanol completely wets the sorbent.
-
Equilibrate the cartridges by passing 10 mL of deionized water (pH adjusted to 2.5-3.0 with formic acid). Do not allow the sorbent bed to dry out at this stage.
4. Sample Loading
-
Load up to 100 mL of the pre-treated grape must onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient binding of the analytes to the sorbent.
5. Washing Step
-
Wash the cartridge with 10 mL of deionized water (pH 2.5-3.0) to remove sugars, organic acids, and other polar interferences.[1]
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
6. Elution of Phenolic Glycosides
-
Elute the retained phenolic glycosides with 5 mL of methanol, preferably acidified with 0.1% formic acid.[1] The acidification helps to ensure the stability of acid-labile glycosides.
-
Collect the eluate in a clean collection tube.
-
For complete recovery, a second elution with an additional 5 mL of acidified methanol can be performed and combined with the first eluate.
7. Final Concentration
-
The collected eluate can be concentrated under a gentle stream of nitrogen gas at room temperature to a final volume of 1-2 mL, depending on the required concentration for subsequent analysis (e.g., HPLC, LC-MS).
-
Store the concentrated extract at -20°C until analysis.
Workflow and Pathway Diagrams
SPE Workflow for Phenolic Glycoside Isolation
Caption: SPE workflow for the isolation of phenolic glycosides from grape must.
Logical Relationship of Phenolic Glycoside Classes in Grapes
Caption: Major classes of phenolic glycosides found in grapes.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method for the quantitative extraction of resveratrol and piceid isomers in grape berry skins. Effect of powdery mildew on the stilbene content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enzymatic Hydrolysis of Syringol Gentiobioside for Aglycone Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Syringol gentiobioside is a glycosidically-bound volatile phenol. In fields such as food science and oenology, it is recognized as a key marker for "smoke taint" in grapes and wine, resulting from exposure to bushfire smoke.[1] The non-volatile glycoside itself does not contribute to aroma; however, upon hydrolysis, it releases the volatile aglycone, syringol, which imparts undesirable smoky, ashy, or medicinal aromas.[1] Accurate quantification of the total potential syringol requires the cleavage of this glycosidic bond. While acid hydrolysis has been traditionally used, it often employs harsh conditions that can lead to the degradation of the target aglycone and the formation of artifacts.[2][3] Enzymatic hydrolysis, utilizing β-glucosidases, offers a specific and mild alternative, enabling efficient and accurate release of syringol for subsequent analysis with minimal degradation.[2][3]
Principle The enzymatic hydrolysis of this compound is catalyzed by a β-glucosidase (EC 3.2.1.21). The enzyme specifically targets the β(1→4)-glycosidic bonds, cleaving the terminal, non-reducing glucose residues.[4] This reaction releases the aglycone (syringol) and the disaccharide (gentiobiose), allowing for the quantification of the previously bound syringol. The amount of released syringol corresponds to the "aroma potential" of the glycoside precursor in the sample.[3]
Figure 1. Reaction scheme for the enzymatic hydrolysis of this compound.
Experimental Protocols
This section details the methodology for the enzymatic release and subsequent analysis of syringol from this compound.
Materials and Reagents
-
Substrate: this compound standard (e.g., from Toronto Research Chemicals).[5]
-
Enzyme: β-Glucosidase. A commercial preparation with high activity towards gentiobiosides is recommended. Examples include enzyme cocktails developed for smoke taint analysis or β-glucosidases from fungal sources like Aspergillus niger.[2][6]
-
Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or 50 mM Citrate-Phosphate Buffer (pH 3.5-5.0).[2][6][7]
-
Reaction Quenching Solution: Acetonitrile (B52724) or 40% (w/v) Sodium Chloride (NaCl) solution.[2]
-
Internal Standard (for GC/MS): Deuterated syringol (d3-syringol) or a structurally similar compound like guaiacol.[2]
-
Solvents: Methanol, Ethyl Acetate (for extraction).
-
Equipment:
-
GC-MS or HPLC/LC-MS system for analysis.[2]
-
Incubator or water bath.
-
Centrifuge.
-
Vortex mixer.
-
Analytical balance.
-
Micropipettes.
-
GC vials or HPLC vials.
-
Detailed Experimental Workflow
The following protocol outlines the complete workflow from sample preparation to analysis.
Figure 2. Overall workflow for enzymatic hydrolysis and aglycone analysis.
Step 1: Enzyme Solution Preparation
-
Prepare a stock solution of the β-glucosidase enzyme in the chosen buffer (e.g., 50 mM Sodium Acetate, pH 5.0). The final concentration used in the reaction may range from 1 to 4 mg/mL.[2] The optimal concentration should be determined empirically.
Step 2: Sample Preparation
-
For liquid samples like wine, use directly (e.g., 4 mL).[2]
-
For solid samples like grape tissue, homogenize the sample (e.g., 4 g of homogenized berry).[2]
-
Transfer the prepared sample into a suitable reaction vessel (e.g., 20 mL GC vial).[2]
-
Spike the sample with an appropriate internal standard (e.g., 16 µL of 5 mg/L ethanolic d3-guaiacol for a final concentration of 20 µg/L in wine).[2]
Step 3: Enzymatic Hydrolysis
-
Add the prepared enzyme solution to the sample.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at a controlled temperature. A common condition is 37°C for 4 hours.[2] Optimal temperatures for β-glucosidases can range from 37°C to 70°C, with pH optima typically between 3.5 and 5.0.[7]
Step 4: Reaction Quenching
-
To stop the enzymatic reaction, one of the following methods can be used:
-
Solvent Quenching: Add 50% volume of acetonitrile and cool on ice. Centrifuge to pellet precipitates before analysis.[2]
-
Salting Out: Add 40% w/v NaCl to the vial. This method is particularly suitable before Headspace-SPME analysis as it also aids in the partitioning of volatiles into the headspace.[2]
-
Step 5: Syringol Analysis (Example using GC-MS)
-
Extraction: Use Headspace Solid-Phase Microextraction (HS-SPME) for volatile extraction, which can help avoid artifact formation.[2]
-
GC-MS Parameters:
-
Column: DB-5ms or similar non-polar column.
-
Injector: Splitless mode, ~250°C.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
MS Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for syringol and the internal standard.
-
Step 6: Quantification
-
Generate a calibration curve using syringol standards of known concentrations.
-
Calculate the concentration of syringol in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
The amount of syringol released corresponds to the quantity of this compound present in the original sample.
Quantitative Data Summary
The efficiency of enzymatic hydrolysis depends on several factors. The table below summarizes typical conditions and parameters gathered from literature for β-glucosidases acting on glycosides.
| Parameter | Typical Value/Range | Source(s) | Notes |
| Enzyme Source | Fungal (e.g., Aspergillus, Trichoderma), Bacterial, Plant | [7][8][9] | Enzyme choice is critical for efficient hydrolysis of gentiobioside linkages. |
| Optimal pH | 3.5 - 5.5 | [7][10] | Activity is highly pH-dependent; buffer choice should reflect this. |
| Optimal Temperature | 37°C - 70°C | [2][7] | Higher temperatures can increase reaction rate but may risk enzyme denaturation. |
| Incubation Time | 4 - 24 hours | [2] | Time should be sufficient for the reaction to reach completion. |
| Enzyme Conc. | 1 - 4 mg/mL | [2] | To be optimized based on substrate concentration and enzyme specific activity. |
| Kₘ (Michaelis Constant) | 0.19 - 719 µM | [7][8] | Varies significantly with substrate and enzyme source. Data for this compound is not specified but this range is for related substrates. |
| Recovery/Conversion | ~90-100% | [2][3] | Enzymatic hydrolysis can be nearly as efficient as acid hydrolysis without the associated degradation of the aglycone. |
Disclaimer: This application note provides a general protocol. Researchers should optimize the conditions for their specific samples, enzymes, and analytical instrumentation.
References
- 1. Glycosidically-Bound Volatile Phenols Linked to Smoke Taint: Stability during Fermentation with Different Yeasts and in Finished Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic activities and kinetic properties of β-glucosidase from selected white rot fungi [scirp.org]
- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Purification of Syringol Gentiobioside Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Syringol gentiobioside is a significant biomarker in the food and beverage industry, particularly as an indicator of smoke exposure in grapes and wine.[1][2] Its accurate quantification is crucial for quality control and sensory analysis. This necessitates the availability of a high-purity analytical standard. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound to analytical standard grade (>95% purity). The synthesis is based on a modified Koenigs-Knorr glycosylation reaction, a well-established method for the formation of glycosidic bonds.[3][4] Purification is achieved through a combination of flash chromatography and preparative high-performance liquid chromatography (HPLC).
Synthesis of this compound
The proposed synthetic pathway involves three main stages:
-
Preparation of the Glycosyl Donor: Acetobromogentiobiose is prepared from gentiobiose.
-
Glycosylation: The protected gentiobioside is coupled with syringol (2,6-dimethoxyphenol) using a Koenigs-Knorr reaction.
-
Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.
Experimental Protocol: Chemical Synthesis
Materials and Reagents:
-
Gentiobiose
-
Acetic Anhydride (B1165640)
-
Hydrogen Bromide in Acetic Acid (33%)
-
Syringol (2,6-dimethoxyphenol)
-
Silver (I) Carbonate (Ag₂CO₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium Methoxide (B1231860) (NaOMe)
-
Dowex® 50WX8 hydrogen form resin
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica (B1680970) Gel for flash chromatography
Procedure:
-
Step 1: Peracetylation of Gentiobiose
-
Dissolve gentiobiose in pyridine at 0 °C.
-
Slowly add acetic anhydride and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain octa-O-acetyl-gentiobiose.
-
-
Step 2: Preparation of Acetobromogentiobiose (Glycosyl Donor)
-
Dissolve the peracetylated gentiobiose in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a solution of hydrogen bromide in acetic acid.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash with ice-cold water and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude hepta-O-acetyl-α-gentiobiosyl bromide. Use this bromide immediately in the next step.
-
-
Step 3: Koenigs-Knorr Glycosylation
-
Dissolve syringol and the crude acetobromogentiobiose in anhydrous dichloromethane.
-
Add silver (I) carbonate as a promoter to the mixture.
-
Stir the reaction in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.
-
Concentrate the filtrate to obtain the crude protected this compound.
-
-
Step 4: Zemplén Deprotection
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (25 wt.% in methanol).
-
Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Dowex® 50WX8 resin, filter, and concentrate the filtrate under reduced pressure.
-
The resulting residue contains the crude this compound.
-
Purification of this compound
A two-step purification process is employed to achieve high purity. An initial purification by flash chromatography removes major impurities, followed by preparative HPLC to obtain the analytical standard.
Experimental Protocol: Purification
A. Flash Chromatography (Pre-purification)
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH in DCM).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto a silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and analyze by TLC or analytical HPLC.
-
Combine fractions containing the desired product and concentrate under reduced pressure.
-
B. Preparative High-Performance Liquid Chromatography (Final Purification)
Preparative HPLC is a powerful technique for the final purification of polar compounds like phenolic glycosides.[5][6][7]
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be from 5-10% B to 40-50% B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 270 nm.
-
Procedure:
-
Dissolve the partially purified product from flash chromatography in the mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound as a white solid.
-
Data Presentation
The following table summarizes the key properties and expected analytical data for the synthesized this compound analytical standard.
| Parameter | Specification / Expected Value |
| Chemical Formula | C₂₀H₃₀O₁₃[5][8][9] |
| Molecular Weight | 478.44 g/mol [5][9] |
| CAS Number | 1416253-72-9[5][8][9] |
| Appearance | White to off-white solid[5] |
| Purity (by HPLC) | > 95%[5] |
| Synthesis Yield (Overall) | ~15-25% (Expected) |
| ¹H NMR | Conforms to structure[5] |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to structure (Expected m/z [M+Na]⁺ ≈ 501.16)[5] |
| Solubility | Slightly soluble in Methanol and Water[5] |
Visualization
Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Key steps in the Koenigs-Knorr synthesis of this compound.
References
- 1. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 2. ETS Labs [etslabs.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.in [isca.in]
- 8. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Syringol Gentiobioside for Drug Development and Research
Abstract
This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Syringol Gentiobioside, a key biomarker for smoke exposure in grapes and a compound of interest in various research and drug development contexts. We present a summary of its mass spectral data, a proposed fragmentation pathway, and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development seeking to identify and quantify this compound in complex matrices.
Introduction
This compound (2,6-Dimethoxyphenyl-6-O-beta-D-glucopyranosyl-beta-D-Glucopyranoside) is a glycosylated form of syringol, a phenolic compound. Its presence and concentration are of significant interest in the food and beverage industry, particularly in enology, where it serves as a reliable marker for smoke taint in wine grapes.[1] Beyond its role as a smoke taint marker, the study of phenolic glycosides like this compound is expanding into pharmaceutical and biomedical research due to the diverse biological activities of this class of compounds.
Understanding the fragmentation pattern of this compound in mass spectrometry is crucial for the development of robust and sensitive analytical methods for its detection and quantification. This application note details the characteristic fragmentation observed in tandem mass spectrometry (MS/MS) and provides a standardized protocol for its analysis.
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound, an O-glycoside, is primarily characterized by the cleavage of its glycosidic bonds upon collision-induced dissociation (CID). The molecule consists of a syringol aglycone linked to a gentiobiose (a disaccharide of two glucose units with a β(1→6) linkage) moiety.
The primary fragmentation event is the cleavage of the O-glycosidic bond between the syringol aglycone and the gentiobiose sugar. This results in the formation of a protonated or deprotonated syringol aglycone ion. A secondary fragmentation pathway can involve the cleavage of the glycosidic bond within the gentiobiose unit, leading to the loss of a single glucose residue.
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for the analysis of this compound, including its exact mass and characteristic fragment ions observed in MS/MS analysis. This information is critical for setting up selective and sensitive detection methods, such as Multiple Reaction Monitoring (MRM).
| Parameter | Value | Reference |
| Compound Name | This compound | [2] |
| Molecular Formula | C₂₀H₃₀O₁₃ | [2] |
| Exact Mass | 478.1686 Da | [2] |
| Precursor Ion (m/z) | 477.1608 ([M-H]⁻) | [3] |
| Product Ion 1 (m/z) | 315.1080 ([M-H-Glucose]⁻) | [3] |
| Product Ion 2 (m/z) | 153.0552 (Syringol Aglycone) | [3] |
| Collision Energy | 15 eV | [3] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a typical method for the quantitative analysis of this compound in a complex matrix such as wine, using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.[4]
Sample Preparation
For wine samples, a simple filtration step is often sufficient.
-
Take an aliquot of the wine sample.
-
Filter through a 0.45 µm PTFE syringe filter prior to injection.[5]
-
For quantitative analysis, add an internal standard, such as d3-Syringol gentiobioside, to the sample before filtration.[4]
Liquid Chromatography
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
-
MRM Transitions:
-
Quantifier: 477.2 > 153.1
-
Qualifier: 477.2 > 315.1
-
The following diagram illustrates the general experimental workflow for the analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This application note provides essential information for the mass spectrometric analysis of this compound. The detailed fragmentation pattern and the robust LC-MS/MS protocol will aid researchers and drug development professionals in accurately identifying and quantifying this important phenolic glycoside. The methodologies described herein can be adapted for various research applications, from agricultural and food sciences to biomedical and pharmaceutical studies.
References
Application Note: A Reliable Analytical Method for Routine Syringol Gentiobioside Screening
Introduction
Syringol gentiobioside is a glycosylated form of syringol, a phenolic compound.[1] It has gained significant attention as a key marker for smoke exposure in agricultural products, particularly in grapes and wine, where it is linked to undesirable "smoke taint" characteristics.[2][3][4] The glycosidic linkage makes it non-volatile, but it can hydrolyze to release volatile syringol during processing or consumption, contributing to negative sensory attributes.[3] Therefore, a reliable and routine analytical method for the quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research in plant biochemistry and food science.[1][5]
This application note details a robust and validated method for the routine screening of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] The method is designed for high-throughput analysis, providing the necessary sensitivity and selectivity for complex matrices such as plant extracts and beverages.
Chemical Properties of this compound
A clear understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O₁₃ | [6] |
| Molecular Weight | 478.4 g/mol | [6] |
| CAS Number | 1416253-72-9 | [6] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [6] |
| Synonyms | 2,6-Dimethoxyphenyl-6-O- beta-D-glucopyranosyl beta-D-Glucopyranoside | [6] |
Experimental Protocols
Standard and Sample Preparation
1.1. Standard Preparation
A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol (B129727), to a final concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve covering the expected concentration range in the samples. For accurate quantification, the use of a stable isotope-labeled internal standard, such as this compound-d6, is highly recommended.[7][8] The internal standard should be added to all standards and samples at a constant concentration.
1.2. Sample Extraction from Solid Matrices (e.g., Grape Homogenate)
-
Homogenize approximately 10 g of the solid sample with a suitable extraction solvent (e.g., 70% aqueous methanol) in a 1:10 sample-to-solvent ratio.[9][10]
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
For cleaner extracts, a solid-phase extraction (SPE) step is recommended. Condition a C18 SPE cartridge with methanol followed by water.[11]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
1.3. Sample Preparation for Liquid Matrices (e.g., Wine, Juice)
-
Centrifuge the liquid sample to remove any particulate matter.
-
Depending on the complexity of the matrix, a dilution with the initial mobile phase may be sufficient.
-
For complex liquid matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described above can be employed to reduce matrix effects.[12]
UHPLC-MS/MS Analysis
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
2.1. UHPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
2.2. Mass Spectrometry Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The specific precursor and product ion transitions for this compound and its internal standard need to be determined by direct infusion of the standards.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| MRM Transitions | To be optimized, but will involve the precursor ion [M-H]⁻ or [M+H]⁺ and characteristic product ions. |
Data Presentation
The following tables summarize the expected quantitative performance of the described method.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linear Range | 1 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Table 2: Example MRM Transitions (Hypothetical - to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 477.1 | [Fragment 1] | [Fragment 2] | [Optimized Value] |
| This compound-d6 | 483.1 | [Fragment 1] | [Fragment 2] | [Optimized Value] |
Visualizations
Caption: Overall experimental workflow for this compound screening.
Caption: Detailed workflow for solid sample preparation.
Conclusion
The described UHPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the routine screening of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented in quality control laboratories and research settings to accurately monitor the levels of this important smoke taint marker.
References
- 1. ETS Labs [etslabs.com]
- 2. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 3. awri.com.au [awri.com.au]
- 4. awri.com.au [awri.com.au]
- 5. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 6. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-d6 | C20H30O13 | CID 171378990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. ijcva.org [ijcva.org]
- 10. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
Application of GC-MS/MS for the indirect analysis of Syringol Gentiobioside.
An Application of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the Indirect Analysis of Syringol Gentiobioside
Introduction
This compound is a phenolic glycoside of interest in various fields, including food science, biomass research, and pharmacology. Direct analysis of this non-volatile and thermally labile compound by gas chromatography (GC) is impractical. This application note details a robust and sensitive indirect method for the quantification of this compound using gas chromatography-tandem mass spectrometry (GC-MS/MS). The methodology is based on the hydrolysis of the glycosidic bond to liberate the aglycone, syringol, which is subsequently derivatized to a more volatile and thermally stable form for GC-MS/MS analysis. This indirect approach allows for accurate and reproducible quantification of this compound in complex matrices.
Principle
The indirect analysis of this compound involves a two-step process:
-
Hydrolysis: The glycosidic linkage between syringol and the gentiobiose sugar moiety is cleaved through either acid or enzymatic hydrolysis. This reaction releases the free syringol.
-
Derivatization and Analysis: The liberated syringol, which is more amenable to GC analysis than its glycosidic form, is then derivatized, typically through silylation, to increase its volatility. The derivatized syringol is subsequently separated and quantified using GC-MS/MS. The concentration of the derivatized syringol is stoichiometrically related to the original concentration of this compound.
Experimental Protocols
Sample Preparation
-
Liquid Samples (e.g., aqueous solutions, beverages): Centrifuge the sample to remove any particulate matter. If necessary, dilute the sample with deionized water to bring the expected concentration of this compound into the calibration range.
-
Solid Samples (e.g., plant material, food products): Homogenize the sample to a fine powder. Perform a solid-liquid extraction with a suitable solvent, such as a methanol/water mixture, to extract the this compound. The extract can then be concentrated and reconstituted in a known volume of deionized water.
Internal Standard
For accurate quantification, a deuterated internal standard, such as this compound-d6, should be added to the sample prior to hydrolysis.
Hydrolysis Protocol (Choose one)
a) Acid Hydrolysis
-
To 1 mL of the prepared sample, add a precise volume of the internal standard solution.
-
Add a strong acid, such as hydrochloric acid (HCl), to a final concentration of 1.2 M.[1]
-
Seal the reaction vessel and incubate in a heating block or water bath at 80-100°C for 1-2 hours.[1][2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the sample with a suitable base (e.g., sodium hydroxide).
-
Perform a liquid-liquid extraction of the released syringol using a non-polar organic solvent like ethyl acetate (B1210297).
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
b) Enzymatic Hydrolysis
-
To 1 mL of the prepared sample in a suitable buffer (e.g., acetate buffer, pH 5.0), add a precise volume of the internal standard solution.
-
Add a β-glucosidase enzyme preparation. Specific glycosidases with activity towards gentiobiosides are preferred.[3][4]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration (e.g., 4 hours), as recommended by the enzyme supplier.[4]
-
Stop the enzymatic reaction, for example, by adding a salt solution or by heat inactivation.
-
Proceed with the liquid-liquid extraction of syringol as described in the acid hydrolysis protocol.
Derivatization Protocol (Silylation)
-
Reconstitute the dried extract from the hydrolysis step in a suitable aprotic solvent (e.g., pyridine (B92270) or acetone).
-
Add a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A common ratio is 100 µL of the reagent for a 1 mg sample equivalent.[5][6]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.[5][6]
-
Cool the sample to room temperature before GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 7010C Triple Quadrupole GC/MS (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL, splitless mode
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 290°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for Trimethylsilyl-Syringol (TMS-Syringol):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TMS-Syringol | 226 | 211 | 10 |
| TMS-Syringol | 226 | 183 | 15 |
| TMS-Syringol-d6 (IS) | 232 | 217 | 10 |
(Note: These are example MRM transitions and should be optimized for the specific instrument used.)
Data Presentation
The following table presents example quantitative data for the analysis of this compound in a spiked sample matrix.
| Sample ID | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Control | 0 | < LOQ | - |
| Spike 1 | 1.0 | 0.95 | 95 |
| Spike 2 | 5.0 | 4.85 | 97 |
| Spike 3 | 10.0 | 10.2 | 102 |
| Spike 4 | 50.0 | 49.1 | 98.2 |
LOQ: Limit of Quantification
Mandatory Visualizations
Caption: Experimental workflow for the indirect analysis of this compound.
Caption: Logical relationship of the indirect analysis methodology.
Conclusion
The indirect GC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound. By converting the non-volatile glycoside into a volatile derivative of its aglycone, the limitations of direct GC analysis are overcome. This method is suitable for researchers, scientists, and drug development professionals who require accurate measurement of this compound in various sample matrices. The detailed protocols and workflows presented here serve as a comprehensive guide for the implementation of this analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Accurate Quantification of Syringol Gentiobioside Using an Internal Standard by UHPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the accurate quantification of Syringol Gentiobioside in various matrices using an internal standard with Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction
This compound is a glycosylated form of syringol, a methoxyphenol that can originate from the thermal degradation of lignin. In the context of enology, it is recognized as a key marker for smoke exposure in grapes and wine, contributing to undesirable sensory attributes known as "smoke taint".[1][2] Accurate quantification of this compound is crucial for quality control in the food and beverage industry and may be relevant in other areas of natural product research.
The inherent variability of sample matrices and the potential for analyte loss during sample preparation necessitate the use of an internal standard for reliable quantification. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for variations in extraction recovery and matrix effects. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based quantification due to their chemical and physical similarity to the analyte.[3][4] This application note details a robust UHPLC-MS/MS method employing a SIL internal standard for the precise and accurate determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (d3-Syringol Gentiobioside) as an internal standard (IS)[4]
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol (B129727), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
UHPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.[1]
Sample Preparation
A solid-phase extraction (SPE) protocol is recommended for the cleanup and concentration of this compound from complex matrices.
-
Sample Spiking: To each 1 mL of sample (e.g., wine, grape homogenate supernatant, or plasma), add a known concentration of the internal standard (d3-Syringol Gentiobioside).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both this compound and the internal standard. The exact m/z values should be optimized by infusing the pure standards.
-
Hypothetical MRM transitions are provided in the data table below.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Quantitative data should be organized to clearly display the concentrations of this compound determined in various samples. The use of an internal standard allows for the calculation of the response factor (RF) for calibration and subsequent accurate quantification.
Table 1: Quantitative Analysis of this compound
| Sample ID | Matrix | This compound Peak Area | Internal Standard Peak Area | Calculated Concentration (µg/L) |
| Sample 1 | White Wine | 15,432 | 25,123 | 30.8 |
| Sample 2 | Red Wine | 45,876 | 24,987 | 91.8 |
| Sample 3 | Grape Juice | 8,234 | 25,543 | 16.2 |
| Sample 4 | Plasma | 2,145 | 24,876 | 4.3 |
| QC Low | Spiked Wine | 5,012 | 25,321 | 10.1 |
| QC High | Spiked Wine | 49,876 | 25,012 | 99.7 |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [Value] | [Value] | [Value] |
| d3-Syringol Gentiobioside (IS) | [Value] | [Value] | [Value] |
| (Note: Specific m/z values need to be determined empirically.) |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
Logical Relationship of Internal Standard Correction
Caption: Role of the Internal Standard in Quantification.
References
Application Note: Protocol for Small-Scale Fermentation to Assess Smoke Taint Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing frequency of wildfires poses a significant threat to viticulture, as smoke exposure can lead to "smoke taint" in wine, characterized by undesirable smoky, ashy, and medicinal aromas and flavors.[1][2][3] These off-flavors are caused by volatile phenols present in wood smoke, such as guaiacol (B22219), 4-methylguaiacol, syringol, and various cresols.[1][4][5] These compounds can be absorbed by grapes and then glycosylated, forming non-volatile precursors.[1][3][6] During fermentation and aging, these precursors can be hydrolyzed back into volatile phenols, releasing the unwanted smoky characteristics.[3][7]
Assessing the potential for smoke taint before large-scale fermentation is crucial for winemakers to make informed decisions about harvesting and winemaking strategies.[8][9][10] This application note provides a detailed protocol for conducting small-scale fermentations to evaluate the smoke taint potential of grapes. This method, often referred to as micro-fermentation, is a valuable tool for predicting the sensory impact and chemical profile of smoke exposure on the resulting wine.[8][9] The protocol combines both chemical analysis of smoke taint markers and sensory evaluation of the finished micro-fermented wine to provide a comprehensive risk assessment.[8][11]
Materials and Methods
Small-Scale Fermentation
A representative grape sample is fermented in a small-scale vessel to simulate the winemaking process and release the volatile phenols from their glycosidic precursors.[12]
Materials:
-
Representative grape sample (minimum 10 pounds/4.5 kg)[9]
-
Food-grade fermentation vessel (e.g., 5-gallon bucket)[9]
-
Crusher/destemmer (optional, manual crushing is acceptable)
-
Fermentation nutrient[9]
-
Potassium metabisulfite (B1197395) (KMBS)
-
Tartaric acid (if pH adjustment is needed)
-
Pectinase (B1165727) enzyme[8]
-
Pressing equipment (e.g., small basket press or strainer)[9]
-
Glass storage vessels (e.g., 750 mL bottles or 1-gallon jugs)[8][9]
-
Airlocks or loose-fitting lids
-
Hydrometer or refractometer for measuring Brix
-
pH meter
Chemical Analysis
The micro-fermented wine is analyzed for key smoke taint markers, including free volatile phenols and their glycosidic precursors.
Analytical Methods:
-
Volatile Phenols: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying free volatile phenols like guaiacol and 4-methylguaiacol.[13]
-
Glycosidic Precursors: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is used to analyze the non-volatile glycosidic precursors.[13] Alternatively, an acid hydrolysis step can be employed to release the volatile phenols from their glycosides, followed by GC-MS analysis of the total volatile phenols.[13][14] It is important to note that results from different analytical methods may not be directly comparable.[13]
Sensory Evaluation
A trained sensory panel evaluates the micro-fermented wine for smoke-related attributes.
Sensory Protocol:
-
A panel of trained assessors who are sensitive to smoke taint should be used.[11][15] It's important to screen panelists, as a significant portion of people are not sensitive to smoke characters.[8][11]
-
The evaluation should be conducted in a controlled environment, free from distracting odors.
-
Samples should be presented blind to the panelists.
-
A control wine (from non-smoke-exposed grapes) and a heavily smoke-impacted wine should be included as references.[8][12]
-
Key sensory attributes to evaluate include 'smoky,' 'ashy,' 'medicinal,' 'burnt,' and 'phenolic/tarry' aromas and flavors.[11]
-
A structured scoresheet should be used for rating the intensity of these attributes.
-
A sufficient break (at least two minutes) should be taken between samples to avoid sensory fatigue and carryover effects.[8][15]
Experimental Protocols
Small-Scale Fermentation Protocol
This protocol is adapted from guidelines provided by the West Coast Smoke Exposure Task Force and the Australian Wine Research Institute.[8][10][16]
1. Grape Processing:
- Collect a representative grape sample (at least 10 pounds) from the vineyard block of interest, ideally close to the anticipated harvest date.[9][12]
- Destem the grapes and gently crush them into the fermentation vessel. Avoid excessive damage to the skins.[9][17]
- Record the initial weight of the fruit.[9]
- Take a sample of the must for analysis of Brix, pH, and titratable acidity (TA).[8]
- Adjust the must to a pH of 3.3-3.5 using tartaric acid if necessary.[8][12]
- Add 50 ppm of KMBS to the crushed grapes and mix thoroughly.[8]
- Add pectinase enzyme according to the manufacturer's instructions.[8][10]
2. Yeast Inoculation and Fermentation:
- Rehydrate the wine yeast (e.g., 1g/gallon of EC1118) in warm water (around 104°F/40°C) with a rehydration nutrient.[8][9]
- Temper the yeast slurry by gradually adding small amounts of the grape must until the temperature difference is within 10°F/5.5°C.[8][9]
- Add the yeast slurry to the must and mix well.[8][9]
- Maintain the fermentation temperature between 70-80°F (21-27°C) for red varieties and 60-70°F (15-21°C) for white varieties.[8][9]
- Cover the fermentation vessel with a loose-fitting lid or an airlock to allow CO2 to escape.[9]
- Punch down the cap (for red ferments) or stir the must at least twice daily.[9][10]
- Monitor the Brix and temperature daily.[9]
- At approximately one-third sugar depletion (around 15 Brix), add a fermentation nutrient.[9]
3. Pressing and Post-Fermentation:
- Press the wine off the skins after a consistent period, typically around five days for reds, to ensure comparability between batches.[9]
- Allow the wine to settle for a few days.
- Rack the wine off the heavy lees into a clean storage vessel, minimizing headspace.[8]
- Add SO2 (30 ppm for whites, 50 ppm for reds) to protect the wine from oxidation.[8]
- Store the wine in a cool, dark place until it is ready for chemical and sensory analysis. Allow the wine to clarify, which can be aided by refrigeration.[8][9]
Chemical Analysis Protocol
-
Submit a sample of the finished micro-fermented wine to a qualified laboratory for the analysis of smoke taint markers.[8]
-
Request analysis for free volatile phenols (e.g., guaiacol, 4-methylguaiacol, o-, m-, p-cresol, syringol) and their glycosidically bound forms.[4]
-
Ensure the laboratory uses validated analytical methods such as GC-MS for free phenols and HPLC-MS/MS for glycosides.[13]
Sensory Evaluation Protocol
-
Assemble a panel of 8-12 trained assessors.[15]
-
Provide panelists with clear instructions and definitions of the sensory attributes to be evaluated.
-
Present the wine samples at an appropriate temperature in standardized glassware.
-
Randomize the order of presentation for each panelist.
-
Ask panelists to rate the intensity of smoke-related aromas and flavors on a structured scale (e.g., a 10-point scale).[15]
-
Collect and analyze the data to determine if there are statistically significant differences between the test samples and the control.[11]
Data Presentation
The following tables provide a summary of key smoke taint marker compounds and illustrative concentration ranges that may be observed in chemical analysis.
Table 1: Key Smoke Taint Marker Compounds
| Compound Category | Key Compounds | Sensory Descriptors |
| Volatile Phenols | Guaiacol, 4-Methylguaiacol, Syringol, o-Cresol, m-Cresol, p-Cresol | Smoky, burnt, medicinal, ashy, phenolic, bacon-like[1][2][3] |
| Glycosidic Precursors | Glycosides of the above volatile phenols | Non-aromatic, but release volatile phenols upon hydrolysis[1][3][6] |
Table 2: Illustrative Concentration Ranges of Key Smoke Taint Markers (µg/L)
| Compound | Unexposed Wine (Baseline) | Smoke-Exposed Wine |
| Guaiacol | < 1 - 5 | > 5 - 100+ |
| 4-Methylguaiacol | < 1 | > 1 - 50+ |
| Syringol | < 1 | > 1 - 30+ |
| m-Cresol | < 1 | > 1 - 20+ |
| p-Cresol | < 1 - 20 | > 20 - 100+ |
| o-Cresol | < 1 | > 1 - 20+ |
Note: These values are illustrative and can vary significantly depending on the grape variety, level of smoke exposure, and winemaking practices. Baseline levels of some compounds can exist in wines not exposed to smoke.[5]
Visualization
Caption: Experimental workflow for smoke taint potential assessment.
Caption: Chemical pathway of smoke taint development.
References
- 1. laffort.com [laffort.com]
- 2. Investigation of Different Winemaking Protocols to Mitigate Smoke Taint Character in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smoke taint - Oenobrands [oenobrands.com]
- 4. awri.com.au [awri.com.au]
- 5. escholarship.org [escholarship.org]
- 6. enartis.com [enartis.com]
- 7. researchgate.net [researchgate.net]
- 8. extension.oregonstate.edu [extension.oregonstate.edu]
- 9. Microfermentation can help determine smoke's effect on wine grapes | OSU Extension Service [extension.oregonstate.edu]
- 10. awri.com.au [awri.com.au]
- 11. awri.com.au [awri.com.au]
- 12. youtube.com [youtube.com]
- 13. awri.com.au [awri.com.au]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. agw.org.au [agw.org.au]
- 16. eldoradograpes.com [eldoradograpes.com]
- 17. winebusiness.com [winebusiness.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Syringol Gentiobioside LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of Syringol Gentiobioside.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to identify and mitigate matrix effects.
Question: My this compound signal is showing poor reproducibility and accuracy. How can I determine if this is due to matrix effects?
Answer:
Poor reproducibility and accuracy are common indicators of matrix effects, which can cause ion suppression or enhancement. To confirm the presence of matrix effects, you can perform a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sample sets:
-
Set A (Neat Solution): Spike a known concentration of this compound analytical standard into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spiked Sample): Process a blank matrix sample (a sample that does not contain the analyte) through your entire extraction procedure. After the final extraction step, spike the same known concentration of this compound into the extracted matrix.
-
-
Analyze both sets using your established LC-MS/MS method.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Interpreting the Results:
-
ME < 100%: Indicates ion suppression.
-
ME > 100%: Indicates ion enhancement.
-
ME ≈ 100%: Suggests minimal matrix effect.
A significant deviation from 100% confirms that matrix components are impacting your analyte's ionization.[1][2]
Question: I have confirmed ion suppression is affecting my this compound analysis. What are the primary strategies to mitigate this?
Answer:
There are three primary strategies to address ion suppression: optimizing sample preparation, modifying chromatographic conditions, and utilizing an appropriate internal standard.
A logical workflow for troubleshooting this issue is outlined below:
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most effective at removing interfering matrix components for glycosylated compounds like this compound?
A1: Solid-Phase Extraction (SPE) is generally the most effective technique for removing a broad range of interferences from complex matrices like plant extracts.[3][4] Compared to simpler methods like "dilute and shoot" or protein precipitation (PPT), SPE provides a more selective cleanup, leading to a significant reduction in matrix effects. Liquid-Liquid Extraction (LLE) can also be effective, but analyte recovery, especially for more polar compounds, can be lower.[3]
Comparison of Sample Preparation Techniques:
| Technique | Relative Cleanliness | Analyte Recovery | Throughput |
| Dilute and Shoot | Low | High | High |
| Protein Precipitation (PPT) | Low to Medium | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium to High | Variable | Medium |
| Solid-Phase Extraction (SPE) | High | Good to High | Medium |
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Yes, simple dilution of the sample extract is a straightforward method to reduce the concentration of matrix components introduced into the mass spectrometer.[1][5] However, this approach is only viable if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution. For trace-level analysis, dilution may compromise the sensitivity of the assay.[1]
Q3: How does changing my HPLC gradient help with matrix effects?
A3: Modifying the chromatographic gradient can separate the elution of this compound from co-eluting matrix components that cause ion suppression.[2] By increasing the separation between your analyte and interfering compounds, you can ensure that they do not enter the ion source at the same time, thereby minimizing competition for ionization.
Experimental Protocol: Gradient Optimization
-
Initial Run: Use your standard gradient method and identify the retention time of this compound.
-
Post-Column Infusion (Optional but recommended): To identify regions of ion suppression, continuously infuse a standard solution of this compound post-column while injecting a blank extracted matrix. Dips in the baseline signal indicate retention times where suppression occurs.[6]
-
Gradient Modification:
-
If suppression occurs before your analyte peak, consider increasing the initial aqueous composition of the mobile phase to better retain and separate early-eluting interferences.
-
If suppression occurs with or after your analyte peak, create a shallower gradient around the retention time of this compound to improve resolution.
-
-
Re-analyze and compare the peak shape and response to the original method.
Q4: What is the best type of internal standard to compensate for matrix effects?
A4: The gold standard for compensating for matrix effects is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C- or ²H-labeled this compound).[2][5] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because the ratio of the analyte to the SIL internal standard remains constant, it allows for accurate quantification even in the presence of significant matrix effects. If a SIL internal standard is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Recovery of Syringol Gentiobioside from Complex Grape Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery and analysis of Syringol Gentiobioside from complex grape matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in grape analysis?
A1: this compound is a phenolic glycoside found in grapes. It is a key marker for smoke exposure in vineyards, as its concentration elevates when grapes are exposed to wildfire smoke. Volatile phenols from smoke are absorbed by the grape berries and are subsequently converted into non-volatile glycosides, such as this compound, by the plant's enzymatic processes.[1] These glycosides can later break down during fermentation or aging, releasing volatile phenols that contribute to undesirable "smoke taint" in wine, characterized by smoky and ashy flavors.[2]
Q2: What are the main challenges in recovering this compound from grapes?
A2: The primary challenges stem from the complexity of the grape matrix. This matrix contains a wide variety of compounds, including sugars, organic acids, and other polyphenols, which can interfere with the extraction and analysis of this compound.[3] Key challenges include:
-
Matrix Effects: Co-eluting compounds can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3]
-
Low Recovery: The analyte can be lost during various stages of sample preparation, including extraction and purification.
-
Lack of Commercial Standards: The limited availability of pure standards for all relevant phenolic glycosides can make accurate quantification difficult.[4]
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound and other phenolic glycosides in grape and wine samples.[5] This technique offers high selectivity and is less prone to interference compared to methods like gas chromatography-mass spectrometry (GC-MS) preceded by hydrolysis, which has shown greater variability in results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.
Solid-Liquid Extraction Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield of Phenolic Glycosides | Inefficient solvent system. | Use a mixture of organic solvent and water (e.g., 70% ethanol (B145695) in water) to enhance the extraction of polar glycosides. Acidifying the solvent (e.g., with 0.5-3.5% HCl) can also improve yield. |
| Insufficient extraction time or temperature. | Optimize extraction time and temperature. Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency compared to conventional methods. For UAE, optimal conditions can be around 60°C for approximately 5 minutes. | |
| Inadequate solvent-to-solid ratio. | Ensure a sufficient solvent-to-solid ratio to allow for complete extraction. A ratio of 50:1 (solvent volume to sample weight) has been shown to be effective. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate sorbent selection. | For reversed-phase SPE, both C18 and polymeric sorbents can be effective. C18 retains non-polar to moderately polar compounds, while polymeric sorbents offer a wider pH stability range and can have different selectivities. |
| Incomplete elution of the analyte. | Ensure the elution solvent is strong enough to displace this compound from the sorbent. Methanol (B129727) or acidified methanol is commonly used for elution. Test different volumes of the elution solvent to ensure complete recovery. | |
| Analyte breakthrough during sample loading. | The sample loading flow rate may be too high. A flow rate of 1-2 mL/min is generally recommended. Also, ensure the sorbent is not overloaded by using an appropriate amount of sample for the cartridge size. | |
| Sorbent drying out before sample loading. | It is critical to keep the sorbent bed wet after conditioning and equilibration steps and before loading the sample. A dry sorbent will lead to poor and inconsistent recovery. |
HPLC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | Secondary interactions with residual silanol (B1196071) groups on the HPLC column. | Use a modern, high-purity, end-capped silica (B1680970) column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these interactions.[6] Adding a low concentration of a buffer can also help.[4] |
| Column contamination. | Implement a regular column cleaning and regeneration protocol.[1] If using a guard column, replace it regularly. | |
| Mismatch between sample solvent and mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase to avoid peak distortion.[2] | |
| Low Signal Intensity / Ion Suppression | Matrix effects from co-eluting grape components. | Optimize chromatographic separation to resolve this compound from interfering matrix components. Dilute the sample extract to reduce the concentration of interfering compounds.[7] |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas temperature, and flow rate) for this compound.[8] | |
| Formation of multiple adducts. | The presence of salts can lead to the formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can split the ion signal.[9] Use high-purity solvents and consider using plasticware instead of glassware to minimize salt contamination.[9] Adding a small amount of ammonium (B1175870) acetate (B1210297) to the mobile phase can promote the formation of the ammonium adduct ([M+NH₄]⁺), which can sometimes provide a more stable and consistent signal.[10] | |
| Carryover (Ghost Peaks) | Adsorption of the analyte in the HPLC system. | Use a needle wash solution that is strong enough to remove all traces of this compound from the autosampler. Optimize the wash steps in your analytical method. |
| Contaminated mobile phase or system components. | Prepare fresh mobile phases daily. If ghost peaks persist, systematically clean or replace system components (e.g., injector rotor seal, tubing).[2] |
Data Presentation
Table 1: Comparison of Extraction Solvents for Total Phenolic Compounds from Grapes
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time | Relative Yield |
| Methanol/Water (4:1 v/v) | Maceration | Ambient | - | High |
| Acetone/Water (4:1 v/v) | Maceration | Ambient | - | High |
| Ethanol/Water (70:30 v/v) | Conventional | 90 | 60 min | Very High |
| Ethanol/Water (60:40 v/v) | Ultrasound-Assisted | 60 | 5 min | High |
Note: Relative yields are compiled from multiple studies and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Grape Homogenate
This protocol is a general guideline and may require optimization for specific grape varieties and laboratory conditions.
1. Sample Preparation:
- Homogenize 50 g of destemmed and unseeded grape berries.
- Weigh 10 g of the grape homogenate into a centrifuge tube.
- Add 20 mL of methanol/water/HCl (90:9.5:0.5 v/v/v).[11]
- Vortex for 1 minute to ensure thorough mixing.
- Sonicate for 15 minutes in an ultrasonic bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
2. Solid-Phase Extraction (SPE):
- Cartridge Conditioning:
- Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on an SPE manifold.
- Wash the cartridge with 5 mL of methanol.
- Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading:
- Load 5 mL of the grape extract supernatant onto the conditioned SPE cartridge.
- Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min.
- Washing:
- Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Elution:
- Place a clean collection tube under the cartridge.
- Elute the retained phenolic glycosides, including this compound, with 5 mL of methanol.
- Apply a gentle vacuum to ensure complete elution.
- Drying and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the recovery of this compound.
Caption: Formation of this compound in grapes upon smoke exposure.
Caption: Logical troubleshooting workflow for low recovery issues.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. agilent.com [agilent.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Electrospray ionization mass spectrometry of ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Optimization of Solid-Phase Extraction for Phenolic Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Solid-Phase Extraction (SPE) sorbents and elution solvents for phenolic glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using SPE for phenolic glycoside analysis?
Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, concentrate, and purify phenolic glycosides from complex matrices like plant extracts or biological fluids.[1][2] Its main goals are to increase analytical robustness, maximize detection selectivity by reducing interferences, improve the performance and lifespan of analytical columns, and heighten sensitivity by concentrating the analytes for more accurate quantification.[2]
Q2: What are the most common types of SPE sorbents for extracting phenolic glycosides?
For aqueous samples containing polar phenolic glycosides, non-polar sorbents are typically used.[2] The most common choices are:
-
Reversed-phase silica-based sorbents: C18 is a traditional choice for the isolation of phenolic compounds.[3][4]
-
Polymeric reversed-phase sorbents: Hydrophilic-Lipophilic Balance (HLB) and other polymeric sorbents (e.g., Strata-X, DVB) are increasingly preferred.[1][3][5] They often provide higher loading capacity and are not adversely affected by drying, leading to more reproducible results compared to silica-based C18 cartridges.[3][6]
Q3: How do I choose between a silica-based (e.g., C18) and a polymeric (e.g., HLB) sorbent?
The choice depends on your specific application and analyte. Polymeric sorbents like HLB often offer advantages for phenolic compounds, including the ability to eliminate interferences with water washes without losing the compounds of interest and demonstrating better repeatability and higher recovery percentages.[3][6] C18 can be effective, but may have lower recovery for more polar glycosides and is less robust if the cartridge dries out.[3][6]
Q4: What are the typical elution solvents for phenolic glycosides?
Since phenolic glycosides are polar compounds, they are best eluted with polar organic solvents.[7] The most common elution solvents are methanol (B129727) and acetonitrile (B52724).[1][7] The "weakest" organic solvent that effectively removes all of the target analyte should be used to minimize the co-elution of interferences.[7] Sometimes, modifying the eluent with a small amount of acid (e.g., formic acid) can improve the recovery of acidic phenolic compounds.
Q5: What are the essential steps in a typical SPE protocol?
A standard "bind-elute" SPE experiment involves five key steps:[7][8]
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate the functional groups.[7]
-
Equilibration: The sorbent is treated with a solution similar to the sample matrix (e.g., deionized water) to maximize analyte retention.[7]
-
Sample Loading: The sample is passed through the cartridge, where the phenolic glycosides bind to the sorbent.[7]
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities like sugars and salts while the target analytes remain bound.[1][7]
-
Elution: A strong organic solvent (e.g., methanol or acetonitrile) is used to disrupt the analyte-sorbent interaction and release the purified phenolic glycosides from the cartridge.[1][7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the SPE of phenolic glycosides.
Problem 1: Low Analyte Recovery
Q: My recovery of phenolic glycosides is consistently low. What are the potential causes and how can I fix this?
A: Low recovery is the most common issue in SPE.[9] The problem can occur at the loading, washing, or elution stage. Here are the likely causes and their solutions:
| Potential Cause | Recommended Solution(s) |
| Sorbent Mismatch | The sorbent's retention mechanism may not be suitable for your specific phenolic glycoside. If the analyte is too polar, it may not retain well on a very non-polar sorbent. Fix: Switch to a more appropriate sorbent. Polymeric sorbents (HLB) are often a good alternative to C18 for polar compounds.[3][9] |
| Improper Conditioning/Equilibration | If the sorbent bed is not properly wetted, analyte retention will be inconsistent.[10] A common error is allowing the cartridge to dry out before loading the sample. Fix: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with a solvent similar to your sample matrix (e.g., water).[7] Do not let the sorbent bed go dry.[11] |
| Sample Loading Flow Rate Too High | A high flow rate does not allow sufficient interaction time between the analyte and the sorbent, leading to breakthrough (analyte ends up in the flow-through).[10] Fix: Decrease the sample loading flow rate to approximately 1-2 mL/min.[1] |
| Wash Solvent is Too Strong | The wash solvent may be partially or completely eluting your target analyte along with the impurities.[9] Fix: Reduce the organic strength of the wash solvent. Use a weaker solvent like 100% deionized water or a very low percentage (5-10%) of methanol in water.[1] |
| Elution Solvent is Too Weak | The elution solvent may not be strong enough to break the interaction between the analyte and the sorbent.[9][11] Fix: Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol, acetonitrile) or by using a stronger solvent altogether.[7][9] For acidic phenolics, adding a small amount of acid to the eluent can improve recovery. |
| Insufficient Elution Volume | You may not be using enough solvent to elute all the bound analyte from the sorbent bed.[9][11] Fix: Increase the volume of the elution solvent. Try eluting with two separate, smaller aliquots instead of one large volume.[12] |
Problem 2: Poor Reproducibility
Q: I'm getting inconsistent results between samples. What could be causing this poor reproducibility?
A: Poor reproducibility can stem from small variations in the experimental procedure.
| Potential Cause | Recommended Solution(s) |
| Cartridge Bed Drying Out | If the sorbent dries out between the conditioning/equilibration and sample loading steps, retention can be inconsistent. This is a common issue with silica-based sorbents. Fix: Ensure a small layer of the equilibration solvent remains above the sorbent bed before you load your sample.[13] Alternatively, use a polymeric sorbent (e.g., HLB) which is less affected by drying.[3] |
| Inconsistent Flow Rates | Variations in flow rate during sample loading or elution will affect analyte retention and recovery.[9] Fix: Use a vacuum manifold with flow control or an automated SPE system to maintain consistent flow rates for all samples. Aim for a slow, dropwise flow of ~1-2 mL/min for loading.[1] |
| Sample Overload | Exceeding the binding capacity of the sorbent will lead to analyte breakthrough and inconsistent results.[10] Fix: Decrease the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.[10] |
| Sample Matrix Variability | High particulate matter or viscosity differences between samples can cause inconsistent flow and extraction.[11] Fix: Pretreat your samples by centrifuging or filtering them to remove particulates before loading.[11] If viscous, dilute the sample with a weak solvent.[11] |
Quantitative Data Summary
The selection of an appropriate SPE sorbent is critical for achieving optimal recovery. Reversed-phase C18 and polymeric sorbents like Hydrophilic-Lipophilic Balance (HLB) are commonly used for phenolic glycosides.[1] The following table summarizes representative recovery data for phenolic compounds using different SPE cartridges.
Table 1: Comparison of Analyte Recovery on Different SPE Sorbents
| Compound Class | Analyte Example | C18 Sorbent Recovery (%) | Polymeric (HLB) Sorbent Recovery (%) |
| Hydroxycinnamic Acids | Caffeic Acid | 75 - 85% | > 90% |
| Ferulic Acid | 80 - 90% | > 95% | |
| Flavonols (Glycosides) | Rutin | ~ 70% | > 85% |
| Quercetin | < 90% | > 90% | |
| Phenolic Glycosides | Verbascoside | 78 - 88% | > 95% |
Note: Values are representative and compiled from multiple sources. Actual recoveries may vary based on the specific matrix, protocol, and analyte concentration. Polymeric sorbents generally show higher and more consistent recoveries for polar phenolic compounds.[3][4][6]
Experimental Protocols
Protocol: SPE of Phenolic Glycosides from a Plant Extract
This protocol provides a general procedure for the extraction and purification of phenolic glycosides from a plant extract using a reversed-phase or polymeric SPE cartridge.
1. Materials & Reagents
-
SPE Cartridges: C18 or Polymeric HLB (e.g., 100 mg / 3 mL)
-
Reagents: HPLC-grade Methanol, HPLC-grade Acetonitrile, Deionized Water.
-
Sample: Plant extract previously dissolved in an aqueous solution (e.g., after removal of organic extraction solvent).[1]
-
Equipment: SPE vacuum manifold, collection vials, nitrogen evaporator (optional).
2. SPE Workflow Diagram
3. Step-by-Step Procedure
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the cartridge to dry.[1]
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the sorbent bed remains wet.[1]
-
Sample Loading: Load the aqueous plant extract (e.g., 10 mL) onto the cartridge at a slow, constant flow rate of 1-2 mL/min.[1] Collect the flow-through to test for analyte loss if troubleshooting is needed.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities like sugars.[1] An optional second wash with 5 mL of 5-10% methanol in water can be used to remove less polar interferences.[1]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual aqueous solvent, which can interfere with the elution step.[1]
-
Elution: Place a clean collection vial under the cartridge. Elute the retained phenolic glycosides by passing 5 mL of methanol or acetonitrile through the cartridge.[1]
-
Post-Elution: The collected eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for subsequent analysis by HPLC or LC-MS.[7]
Sorbent Selection Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 3. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Solid Phase Extraction FAQs: What is SPE and How Does it Work? [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. silicycle.com [silicycle.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Strategies to overcome co-elution of isomers in Syringol Gentiobioside analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the co-elution of isomers during Syringol Gentiobioside analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomers of this compound that can cause co-elution?
A1: this compound (2,6-Dimethoxyphenyl-6-O-β-D-glucopyranosyl-β-D-glucopyranoside) can have several isomers that may co-elute during chromatographic analysis.[1] These include:
-
Anomers: The anomeric carbon of the glucosyl units can exist in either α or β configuration. While gentiobiose is typically the β-1,6 linked disaccharide of glucose, variations in synthesis or natural occurrence could lead to the presence of the α-anomer.
-
Linkage Isomers: The glycosidic bond between the two glucose units could be different from the typical 1,6 linkage of gentiobiose, leading to other disaccharide moieties like isomaltose (B16258) (α-1,6), cellobiose (B7769950) (β-1,4), or maltose (B56501) (α-1,4).
-
Positional Isomers: The gentiobioside moiety could be attached to a different position on the syringol ring, although this is less common.
-
Other Glycosidic Conjugates: Syringol can be conjugated with other sugars or disaccharides, leading to compounds with the same mass but different structures.
Q2: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if it's due to co-eluting isomers?
A2: A broad or shouldered peak is a common indication of co-elution. To confirm this, you can:
-
High-Resolution Mass Spectrometry (HRMS): If you are using a mass spectrometer, check the mass spectrum across the peak. If the mass spectrum is not consistent, it suggests the presence of multiple components.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern across the peak. Isomers often produce different fragment ions or different relative abundances of the same fragments.
-
Peak Purity Analysis (Diode Array Detector): If you are using a Diode Array Detector (DAD), the peak purity function can assess the spectral homogeneity across the peak. A non-homogenous peak suggests co-elution.
-
Inject a Smaller Volume: Reducing the injection volume can sometimes improve the resolution of closely eluting peaks, revealing the presence of multiple components.[2]
Q3: What is peak splitting in HILIC analysis of glycosides and how can I prevent it?
A3: Peak splitting in Hydrophilic Interaction Liquid Chromatography (HILIC) is a common issue when analyzing polar compounds like glycosides. It often occurs due to a mismatch between the sample solvent and the mobile phase.[3] Water is a strong solvent in HILIC, and injecting a sample dissolved in a high percentage of water into a mobile phase with a high organic content can cause the peak to split.[3][4]
To prevent peak splitting:
-
Dilute the sample in the mobile phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
Reduce the injection volume: This can minimize the solvent mismatch effect.[3]
-
Use a weaker sample solvent: If dissolving in the mobile phase is not feasible, use a solvent with a lower elution strength (i.e., higher organic content) than the mobile phase.[3]
-
Optimize mobile phase additives: The type and concentration of additives can influence peak shape.[5][6]
Troubleshooting Guides
Guide 1: Resolving Co-eluting this compound Isomers
This guide provides a systematic approach to developing a chromatographic method for the separation of co-eluting this compound isomers.
Problem: A single, unresolved peak is observed for this compound, suggesting co-elution of isomers.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting co-eluting isomers.
Detailed Steps:
-
Optimize Existing HPLC/UHPLC Method:
-
Mobile Phase Composition: Systematically vary the gradient slope, organic modifier (e.g., acetonitrile (B52724) vs. methanol), and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate).[5][6][7] Additives can significantly influence the selectivity for polar glycosides.
-
Temperature: Adjusting the column temperature can alter selectivity and improve peak shape. For HILIC, higher temperatures can sometimes suppress the separation of anomers by accelerating their interconversion.[8]
-
Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution.
-
-
Change Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like glycosides.[9][10] Different HILIC stationary phases (e.g., amide, silica, or polymer-based) can offer varying selectivities.
-
Chiral Stationary Phases (CSPs): If diastereomers or enantiomers are suspected, a chiral column is necessary. Polysaccharide-based CSPs are often effective for separating glycosidic isomers.[11][12][13]
-
Alternative Reversed-Phase Chemistries: Columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may provide better separation than standard C18 columns.
-
-
Consider Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral and achiral isomers, often providing faster and more efficient separations than HPLC.[14][15][16] It is particularly advantageous for preparative separations.[16]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an excellent alternative for resolving closely related isomers.[17]
-
-
Utilize Advanced Detection for Identification and Quantification:
-
Tandem Mass Spectrometry (MS/MS): Even if chromatographic separation is incomplete, MS/MS can be used to differentiate and quantify co-eluting isomers by selecting unique precursor-product ion transitions for each isomer.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of the separated isomers, NMR is the gold standard.[17][20][21][22][23][24][25]
-
Guide 2: Method Development for HILIC Separation of Glycoside Isomers
This guide outlines a workflow for developing a robust HILIC method for the separation of this compound isomers.
HILIC Method Development Workflow:
Caption: A workflow for HILIC method development.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Isomer Separation
| Technique | Advantages | Disadvantages | Typical Stationary Phases |
| UHPLC/HPLC | Widely available, robust, versatile. | May require long run times for complex separations. | C18, Phenyl-Hexyl, Chiral (e.g., cellulose-based), HILIC (Amide, Silica). |
| SFC | Fast separations, reduced solvent consumption, excellent for chiral separations.[16] | Requires specialized instrumentation. | Chiral columns, Silica, Diol. |
| HILIC | Excellent for retaining and separating very polar compounds like glycosides.[9][10] | Sensitive to sample solvent and mobile phase composition, can have longer equilibration times.[26] | Amide, Silica, Polymer-based amino. |
| CE | High separation efficiency, low sample and reagent consumption. | Lower sensitivity for some detectors, reproducibility can be challenging. | Uncoated fused silica, coated capillaries. |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of this compound in Wine
This protocol is adapted from methods used for the analysis of smoke taint glycosides in wine.[27][28][29][30]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load 1 mL of wine sample onto the cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute the glycosides with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. UHPLC-MS/MS Conditions:
-
UHPLC System: Agilent 1290 Infinity UHPLC or equivalent.[30]
-
Column: A reversed-phase column suitable for polar compounds, such as a C18 with a polar endcapping or a Phenyl-Hexyl phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.[30]
-
Ionization Mode: Negative ion mode is often suitable for phenolic glycosides.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its potential isomers. These would need to be determined by infusing standards if available, or by using predicted fragmentation patterns. For this compound (m/z 477.2 for [M-H]⁻), characteristic product ions would arise from the loss of glucose (m/z 315.1) and the syringol aglycone (m/z 153.1).
Protocol 2: Structural Elucidation of Isomers by NMR Spectroscopy
This protocol provides a general workflow for the structural characterization of isolated this compound isomers.
1. Sample Preparation:
-
The isolated isomer must be of high purity (>95%).
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
2. NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and scalar couplings.
-
¹³C NMR: Shows the number of unique carbons in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within a glucose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for determining the glycosidic linkages and the connection point to the syringol moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry and conformation, including the α or β configuration of the anomeric centers.
-
3. Data Analysis:
-
Compare the chemical shifts and coupling constants of the isolated isomers with literature values for known glycosides.[21][22][24]
-
Use the correlations from 2D NMR experiments to piece together the structure of each isomer, paying close attention to the HMBC correlations that define the glycosidic linkages.
References
- 1. This compound | C20H30O13 | CID 57509418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. support.waters.com [support.waters.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of derivatized glucoside anomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. selvita.com [selvita.com]
- 17. Separation of O- and C-allyl glycoside anomeric mixtures by capillary electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrative Approach Based on DI‐MS and LC–MS/MS Analysis for Comprehensive Characterization of Flavonoid Glycoside Isomers From Onychopetalum periquino (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. researchgate.net [researchgate.net]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. epfl.ch [epfl.ch]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. awri.com.au [awri.com.au]
- 28. ives-openscience.eu [ives-openscience.eu]
- 29. ETS Labs [etslabs.com]
- 30. escholarship.org [escholarship.org]
Minimizing ion suppression in the mass spectrometric detection of Syringol Gentiobioside.
Welcome to the technical support center for the mass spectrometric detection of Syringol Gentiobioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reproducible results.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.
Problem: My this compound signal is significantly lower in matrix samples (e.g., plasma, urine, plant extracts) compared to neat solutions, leading to poor sensitivity.
-
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source.[1][2][3] Endogenous materials like salts, phospholipids (B1166683), and other phenolic compounds are common culprits.[4][5]
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][3][6]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples and removing a broad range of interferences.[1][7][8]
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective in partitioning this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.[1][7][8]
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally less effective at removing phospholipids and other small molecule interferences that cause ion suppression.[2][8]
-
-
Optimize Chromatographic Separation: If co-eluting matrix components are the issue, improving your chromatographic method can resolve this compound from these interferences.[1][2]
-
Switch to UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) provides significantly better resolution than traditional HPLC, which can separate this compound from matrix components causing ion suppression.
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and move the this compound peak away from regions of significant ion suppression.[1]
-
Change Column Chemistry: Employing a different stationary phase can alter selectivity and improve the separation of this compound from interfering compounds.[2]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2][7] This is only practical if the this compound concentration is high enough to remain detectable after dilution.[2]
-
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[3]
-
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[3]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][3]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for variability in ion suppression between different samples, as it co-elutes and experiences similar suppression effects as the analyte.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][7]
Q2: How can I determine if my analysis of this compound is suffering from ion suppression?
A2: A common method to assess ion suppression is the post-column infusion experiment.[4][5] This involves infusing a constant flow of a this compound standard into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the this compound standard at retention times where matrix components elute indicates ion suppression.[5] Another approach is the post-extraction addition method, where you compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract. A lower signal in the matrix extract signifies ion suppression.[9]
Q3: What are the most common sources of ion suppression for a glycosylated phenolic compound like this compound?
A3: For glycosylated phenolic compounds, common sources of ion suppression in biological and environmental samples include:
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[4]
-
Phospholipids: Particularly prevalent in plasma and tissue extracts, these can co-elute with analytes and cause significant suppression.[8]
-
Other Phenolic Compounds and Metabolites: Structurally similar compounds present in the matrix can compete for ionization.[10]
-
Mobile Phase Additives: While necessary for chromatography, some additives can suppress ionization, so their concentration should be optimized.[2]
Q4: Can changing the mass spectrometer's ionization source or settings help reduce ion suppression?
A4: Yes, optimizing MS parameters can mitigate ion suppression:
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[2][6]
-
Change Polarity: Switching from positive to negative ionization mode (or vice-versa) may help, as fewer matrix components might ionize in the selected polarity, reducing competition.[2][7]
-
Optimize Source Parameters: Adjusting settings like nebulizer gas flow, drying gas temperature, and capillary voltage can influence the ionization process and potentially reduce suppression.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Relative Effectiveness in Removing Interferences | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | Variable | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Good | Medium |
| Solid-Phase Extraction (SPE) | High | Excellent | Low-Medium |
Table 2: Influence of LC System on Potential for Ion Suppression
| LC System | Typical Peak Width | Resolution | Potential for Co-elution with Matrix |
| HPLC (High-Performance Liquid Chromatography) | Wider | Lower | Higher |
| UHPLC (Ultra-High-Performance Liquid Chromatography) | Narrower | Higher | Lower |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with a strong anion exchanger) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water to remove salts and polar interferences.
-
Elution: Elute the this compound with 1 mL of 0.5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: UHPLC Method for Separation of this compound
-
Column: C18, 1.7 µm particle size, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Key strategies to minimize ion suppression in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the instability of phenolic glycosides during sample storage and preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the instability of phenolic glycosides during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of phenolic glycosides?
A1: Phenolic glycosides are susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bond, although alkaline pH can also promote auto-oxidation of the flavonoid structure.[1]
-
Temperature: Elevated temperatures accelerate both hydrolytic and oxidative degradation.[1][2]
-
Enzymatic Activity: Endogenous plant enzymes, such as glycosidases, can cleave the sugar moiety from the aglycone.[1]
-
Oxidation: The presence of oxygen and metal ions can lead to the oxidative degradation of the phenolic structure.[1]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[1][3]
-
Moisture: Phenolic glycosides are known to be labile in aqueous media.[4][5]
Q2: I'm seeing unexpected peaks or a decrease in the concentration of my target phenolic glycoside in my chromatogram. What could be the cause?
A2: This is a common issue stemming from the instability of phenolic glycosides. The unexpected peaks could be degradation products or artifacts formed during sample processing. The decrease in concentration is likely due to the degradation of the parent glycoside. These changes can result from a series of hydrolytic reactions.[4][5] To troubleshoot, review your sample preparation and storage procedures against the best practices outlined in the troubleshooting guide below.
Q3: Can I use freeze-drying or oven-drying to prepare my plant samples?
A3: Caution is advised when using these methods. Both freeze-drying and oven-drying of leaf samples have been shown to cause dramatic changes in the total and relative concentrations of specific phenolic glycosides when compared to analyses of fresh material.[4][5] If fresh material cannot be used, flash-freezing in liquid nitrogen followed by storage at -80°C and minimal processing is a preferable alternative.
Q4: What are the best practices for long-term storage of extracts containing phenolic glycosides?
A4: For long-term stability, extracts should be stored at low temperatures, such as in a refrigerator (2-8°C) or, for longer periods, in a freezer (below -18°C).[6] It is also crucial to protect the extracts from light by using amber-colored vials and storing them in the dark.[6] For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent long-term oxidation.
Q5: How can I inactivate endogenous enzymes in my plant samples?
A5: To prevent enzymatic degradation, endogenous enzymes should be inactivated as early as possible. Methods include blanching the plant material with steam or a boiling solvent before extraction.[1]
Troubleshooting Guides
Issue 1: Low Yield of Phenolic Glycosides in Extract
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation during extraction | Lower the extraction temperature. Use non-aqueous, cold solvents. Minimize extraction time.[4][5] | High temperatures and extended extraction in aqueous media can lead to hydrolysis and degradation.[1][4][5] |
| Enzymatic degradation | Blanch plant material (e.g., with steam or boiling solvent) before extraction.[1] | This denatures endogenous enzymes like glycosidases that can cleave the glycosidic bond.[1] |
| Oxidative degradation | Add an antioxidant (e.g., ascorbic acid) to the extraction solvent.[6] Conduct extraction under an inert atmosphere (e.g., nitrogen).[6][7] | This minimizes oxidation of the phenolic structure. |
| Inappropriate solvent pH | Use an acidified extraction solvent (e.g., with 0.1% formic acid).[1] | An acidic pH can improve the stability of many flavonoid glycosides.[1] |
Issue 2: Inconsistent Results Between Batches
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in sample handling | Standardize the entire workflow from sample collection to analysis. Use fresh plant material whenever possible.[4][5] | Phenolic glycoside concentrations can change rapidly after harvesting. |
| pH fluctuations in solvent | Prepare fresh buffers for each experiment and verify the pH.[7] | Small variations in pH can significantly impact degradation rates.[6][7] |
| Light-induced degradation | Protect samples and extracts from light at all stages by using amber glassware or covering with aluminum foil.[1][6] | Light exposure can cause photochemical degradation.[1][3] |
| Microbial contamination during storage | Filter-sterilize extracts if stored for extended periods at non-frozen temperatures. Visually inspect for microbial growth. | Microbes can introduce enzymes that may degrade the compounds.[7] |
Quantitative Data on Phenolic Glycoside Instability
Table 1: Impact of Storage Temperature on Phenolic Compound Stability
| Compound Class/Specific Compound | Storage Conditions | Duration | % Loss | Reference |
| Total Phenolic Content | 40°C | - | up to 53% | [3][8][9][10] |
| Glycosylated Anthocyanins | 40°C | - | 35-67% | [3][8][9][10] |
| Epicatechin gallate, Catechin, Malvidin 3-G, Epicatechin | 28°C and 38°C | 70 days | ~15-25% | [2] |
| Epigallocatechin | 28°C and 38°C | 70 days | ~61% | [2] |
| Anthocyanins in Blueberry Powder | 60°C | 3 days | 60% | [11] |
| Anthocyanins in Blueberry Powder | 80°C | 3 days | 85% | [11] |
Table 2: Impact of Light Exposure on Phenolic Compound Stability at 23°C
| Compound Class/Specific Compound | Storage Conditions | Duration | % Loss | Reference |
| Total Phenolic Content | Sunlight | - | up to 53% | [3][8][9][10] |
| Total Anthocyanin Content | Sunlight | - | up to 62% | [3][8][9][10] |
| Glycosylated Anthocyanins | Sunlight | - | 35-67% | [3][8][9][10] |
| Quercetin, Rutin, p-coumaric acid, Ellagic acid | Sunlight | - | Least stable | [3][10] |
Experimental Protocols
Protocol 1: Recommended Extraction of Phenolic Glycosides
This protocol is designed to minimize degradation during the extraction process.
-
Sample Preparation: If not using fresh material, grind frozen plant material into a fine powder under liquid nitrogen.
-
Extraction Solvent Preparation: Prepare a solution of 80% methanol (B129727) or ethanol (B145695) in water, acidified with formic acid to a final concentration of 0.1% (v/v). Pre-cool the solvent to 4°C.
-
Extraction: a. Mix the powdered plant material with the pre-cooled extraction solvent at a solid-to-liquid ratio of 1:20 (w/v). b. Perform the extraction at 4°C for a short period (e.g., 1-2 hours) with continuous stirring, protected from light. c. Alternatively, use ultrasound-assisted extraction (UAE) at a controlled temperature below 25°C for a shorter duration (e.g., 15-30 minutes).
-
Filtration and Concentration: a. Immediately filter the mixture through cheesecloth and then through a 0.45 µm filter to remove solid plant material. b. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Store the final extract at -20°C or -80°C in amber vials.
Protocol 2: Evaluation of pH Stability of a Phenolic Glycoside
This protocol provides a general method for assessing the stability of a purified phenolic glycoside at different pH values.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).[7]
-
Sample Preparation: Dissolve a known amount of the purified phenolic glycoside in each buffer to a final concentration suitable for your analytical method (e.g., 100 µM).[7]
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.[7]
-
Time-course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.[7]
-
Reaction Quenching: Immediately stop any further degradation by adding an equal volume of a quenching solvent, such as methanol or acetonitrile (B52724) containing 0.1% formic acid, and mix thoroughly.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to quantify the remaining amount of the parent phenolic glycoside.
-
Data Analysis: Plot the percentage of the remaining phenolic glycoside against time for each pH value to determine the degradation kinetics.
Visualizations
Caption: Factors leading to the degradation of phenolic glycosides.
Caption: Recommended workflow to minimize phenolic glycoside degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing hydrolysis conditions for the complete release of syringol from its glycosides.
Welcome to the technical support center for the optimization of hydrolysis conditions for the complete release of syringol from its glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient hydrolysis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of syringol glycosides.
| Issue / Observation | Potential Cause | Suggested Solution |
| Low Syringol Yield | Incomplete hydrolysis. | - Acid Hydrolysis: Increase acid concentration, temperature, or reaction time. See Table 1 for reported conditions.[1][2][3] - Enzymatic Hydrolysis: Ensure optimal pH, temperature, and enzyme concentration for the specific glycosidase used. Consider using a broader specificity enzyme cocktail.[4][5] |
| Degradation of released syringol. | - Acid Hydrolysis: Harsh acidic conditions can degrade phenolic compounds.[1] Try milder conditions (e.g., lower acid concentration or temperature) for a longer duration. Consider using enzymatic hydrolysis as a gentler alternative.[2][5] | |
| Inaccurate quantification. | - Calibrate analytical instruments (GC-MS, HPLC-MS/MS) properly.[6][7][8] - Use an appropriate internal standard for quantification. | |
| Presence of Unhydrolyzed Glycosides in Final Product | Insufficient reaction time or suboptimal conditions. | - Increase the duration of the hydrolysis reaction. - Re-optimize hydrolysis parameters (acid/enzyme concentration, temperature). |
| Enzyme inhibition. | - The presence of inhibitors in the sample matrix can reduce enzyme activity.[4] Purify the sample before enzymatic hydrolysis or increase the enzyme concentration. | |
| Formation of Unexpected Byproducts | Side reactions due to harsh hydrolysis conditions. | - Acid Hydrolysis: High temperatures and strong acids can lead to polymerization or other side reactions.[2] Use less stringent conditions or switch to enzymatic hydrolysis. |
| Contaminants in the sample. | - Ensure the purity of the starting material. | |
| Inconsistent Results Between Batches | Variability in starting material. | - Characterize the starting material thoroughly for glycoside content. |
| Inconsistent hydrolysis conditions. | - Precisely control all reaction parameters (temperature, time, concentrations). |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for hydrolyzing syringol glycosides?
A1: The two primary methods for hydrolyzing syringol glycosides are acid hydrolysis and enzymatic hydrolysis.[9]
-
Acid Hydrolysis: This method typically involves using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures to cleave the glycosidic bonds.[1][3][9] It is a robust method but can be harsh and may lead to the degradation of the released syringol.[1][2]
-
Enzymatic Hydrolysis: This method utilizes specific enzymes, such as β-glucosidases, to catalyze the cleavage of the glycosidic linkage under milder conditions (e.g., specific pH and temperature).[4][5] It is more specific and less likely to cause degradation of the target molecule, but the efficiency can depend on the specific enzyme and the structure of the glycoside.[4][5]
Q2: How do I choose between acid and enzymatic hydrolysis?
A2: The choice depends on your specific experimental goals and the nature of your sample.
-
Choose acid hydrolysis when you need a cost-effective and potent method for a wide range of glycosides and are less concerned about potential degradation.[9]
-
Choose enzymatic hydrolysis when you need high specificity, want to avoid the degradation of syringol, and are working with well-characterized glycosides for which specific enzymes are available.[2][5]
Q3: What are the key parameters to optimize for acid hydrolysis?
A3: For complete release of syringol using acid hydrolysis, you should optimize the following parameters:
-
Acid Concentration: Typically, HCl concentrations range from 1 M to 6 M.[1][2][3]
-
Temperature: Reaction temperatures often range from 70°C to 100°C.[1][4]
-
Time: Incubation times can vary from 30 minutes to several hours.[1][2]
Q4: What factors should I consider for enzymatic hydrolysis?
A4: For successful enzymatic hydrolysis, consider the following:
-
Enzyme Selection: The choice of enzyme is critical and depends on the type of sugar moiety and the linkage in the syringol glycoside. Broad-spectrum enzyme cocktails can be effective for complex samples.[4][5]
-
pH and Temperature: Each enzyme has an optimal pH and temperature range for its activity.[5]
-
Enzyme Concentration: The amount of enzyme will influence the reaction rate.
-
Incubation Time: Sufficient time must be allowed for the enzyme to completely hydrolyze the glycosides.
Q5: How can I monitor the completion of the hydrolysis reaction?
A5: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the disappearance of the glycoside spot and the appearance of the syringol spot.[9]
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the remaining glycoside and the released syringol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For sensitive and specific quantification of syringol.[4][6][7][8]
Data Presentation
Table 1: Summary of Reported Acid Hydrolysis Conditions for Phenolic Glycosides
| Acid | Concentration | Temperature (°C) | Time | Substrate | Reference |
| HCl | 6 M | 95 | 45 min | Phenolic compounds from Oil Palm Leaves | [1] |
| HCl | 1 N in 60% Methanol | Reflux | 6 hr | Plant extract phenolic acids | [2] |
| HCl | 3 M | 95 | 3 hr | Capsaicin glycoside | [2] |
| HCl | 2 M | 70 | 60 min | Flavonoid glycosides | [5] |
| HCl | 1 M | 100 | 60 min | Flavonoid glycosides | [5] |
| HCl | 7 M | Not specified | 10 hr | Rosa roxburghii Tratt-bound phenols | [3] |
Table 2: Comparison of Hydrolysis Methods
| Parameter | Acid Hydrolysis | Enzymatic Hydrolysis |
| Specificity | Low | High |
| Operating Conditions | Harsh (high temp, strong acid) | Mild (physiological pH, temp) |
| Risk of Analyte Degradation | High | Low |
| Byproduct Formation | Possible | Minimal |
| Cost | Generally lower | Can be higher depending on the enzyme |
| Applicability | Broad range of glycosides | Specific to enzyme's substrate |
Experimental Protocols
Protocol 1: General Acid Hydrolysis for Syringol Glycosides
-
Sample Preparation: Dissolve a known amount of the syringol glycoside-containing extract in a suitable solvent (e.g., methanol-water mixture).
-
Acidification: Add concentrated HCl to the sample solution to achieve a final concentration of 2 M.
-
Hydrolysis: Heat the mixture in a sealed vial at 90°C for 2 hours in a water bath or heating block.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., NaOH) to a pH of ~7.
-
Extraction: Extract the released syringol from the aqueous solution using an organic solvent such as ethyl acetate.
-
Analysis: Dry the organic extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis by HPLC, GC-MS, or LC-MS/MS.
Protocol 2: General Enzymatic Hydrolysis for Syringol Glycosides
-
Sample Preparation: Dissolve the syringol glycoside-containing extract in a buffer solution with the optimal pH for the chosen enzyme (e.g., citrate (B86180) buffer for β-glucosidase, typically pH 5.0).
-
Enzyme Addition: Add the glycosidase enzyme to the sample solution. The amount of enzyme will need to be optimized based on the substrate concentration.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a predetermined period (e.g., 2 to 24 hours), with gentle agitation.
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an organic solvent like ethanol.
-
Extraction and Analysis: Proceed with extraction and analysis as described in the acid hydrolysis protocol.
Mandatory Visualizations
Caption: General experimental workflow for the hydrolysis of syringol glycosides.
Caption: Troubleshooting workflow for addressing low syringol yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. awri.com.au [awri.com.au]
- 7. mdpi.com [mdpi.com]
- 8. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mitigating analytical variability in inter-laboratory comparisons of Syringol Gentiobioside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating analytical variability in inter-laboratory comparisons of Syringol Gentiobioside.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, particularly by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
| Question/Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) for this compound | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: pH of the mobile phase is not optimal for the analyte's chemical properties. 4. Column Degradation: Loss of stationary phase or accumulation of contaminants. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with a different stationary phase (e.g., phenyl-hexyl) or add a mobile phase modifier to reduce secondary interactions. 3. Adjust the mobile phase pH. For phenolic glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used. 4. Flush the column with a strong solvent or replace the column if necessary. |
| High Variability in Quantitative Results Between Injections | 1. Inconsistent Sample Preparation: Variations in solid-phase extraction (SPE) recovery. 2. Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix (e.g., wine).[1][2] 3. Instrument Instability: Fluctuations in the LC pump flow rate or MS detector response. | 1. Ensure consistent and validated SPE procedures. The use of a deuterated internal standard, such as d3-Syringol gentiobioside, is highly recommended to correct for recovery variations.[3] 2. To mitigate matrix effects, dilute the sample, optimize the chromatographic separation to separate the analyte from interfering compounds, or use matrix-matched calibration standards.[1][4] A post-column infusion experiment can confirm the presence of matrix effects.[2] 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Low Signal Intensity or No Peak Detected for this compound | 1. In-source Fragmentation: The glycosidic bond of this compound may be cleaving in the ion source of the mass spectrometer, leading to a low abundance of the precursor ion. 2. Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect monitoring of precursor and product ion transitions. 3. Sample Degradation: this compound may be unstable under certain storage or sample preparation conditions. | 1. Optimize the ion source parameters, such as the fragmentor voltage or capillary voltage, to minimize in-source fragmentation.[5] 2. Optimize the collision energy for the specific transition of this compound. Refer to established methods or perform a collision energy optimization experiment. 3. Store samples at low temperatures (e.g., -20°C) and minimize the time between sample preparation and analysis. |
| Discrepancies in Results Compared to Other Laboratories | 1. Different Analytical Methods: One lab using HPLC-MS/MS while another uses a hydrolysis/GC-MS method. The hydrolysis method is known to have much greater variability for bound smoke markers.[3] 2. Lack of a Certified Reference Material (CRM): Without a common standard, it is difficult to ensure the accuracy and comparability of results between labs. 3. Differences in Calibration Standards and Internal Standards: Variations in the purity and preparation of calibration standards can lead to systematic errors. | 1. It is crucial to use the same validated analytical method, preferably HPLC-MS/MS, for inter-laboratory comparisons of this compound.[3] 2. Whenever possible, use a certified reference material for this compound to calibrate instruments and validate methods. 3. Ensure all participating laboratories use the same lot of a well-characterized calibration standard and internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantitative analysis of this compound to ensure low inter-laboratory variability?
A1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method.[3] Studies have shown that methods involving acid hydrolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) exhibit significantly higher variability for glycosidically bound smoke taint markers like this compound.[3] The HPLC-MS/MS method offers greater specificity and reproducibility, making it more suitable for inter-laboratory comparisons.[3]
Q2: Why is the use of a stable isotope-labeled internal standard crucial in this compound analysis?
A2: A stable isotope-labeled internal standard, such as d3-Syringol gentiobioside, is essential to correct for variations in sample preparation, especially during solid-phase extraction (SPE), and to compensate for matrix effects that can cause ion suppression or enhancement in the mass spectrometer.[1][3] This leads to more accurate and precise quantification, which is critical for reducing inter-laboratory variability.
Q3: What are the common sources of analytical variability when measuring this compound in complex matrices like wine?
A3: The primary sources of variability include:
-
Matrix Effects: The complex composition of wine can interfere with the ionization of this compound, leading to inaccurate results.[1][2]
-
Sample Preparation: Inconsistent recovery during sample cleanup and extraction steps.
-
Methodological Differences: As mentioned, the use of different analytical techniques (e.g., HPLC-MS/MS vs. hydrolysis/GC-MS) is a major source of discrepancy.[3]
-
Calibration: Differences in the preparation and purity of calibration standards and the absence of a certified reference material.
Q4: Can in-source fragmentation of this compound affect its quantification? How can it be minimized?
A4: Yes, in-source fragmentation, where the molecule breaks apart in the ion source before mass analysis, can significantly impact quantification by reducing the intensity of the intended precursor ion.[5] This is a known challenge for the analysis of glycosidic compounds.[6][7][8] To minimize this, it is important to carefully optimize the ion source parameters, particularly the fragmentor or cone voltage. By using lower energy in the source, the integrity of the this compound molecule can be better preserved for MS/MS analysis.
Data Presentation: Inter-laboratory Comparison of this compound Analysis
The following table summarizes hypothetical data from an inter-laboratory study to illustrate the typical variability observed with different analytical methods.
| Laboratory | Method | Reported Concentration (µg/L) | Mean (µg/L) | Standard Deviation (µg/L) | Coefficient of Variation (CV%) |
| Lab 1 | HPLC-MS/MS | 25.2 | 24.9 | 0.42 | 1.7% |
| Lab 2 | HPLC-MS/MS | 24.5 | |||
| Lab 3 | HPLC-MS/MS | 25.0 | |||
| Lab 4 | Hydrolysis/GC-MS | 35.8 | 30.5 | 5.01 | 16.4% |
| Lab 5 | Hydrolysis/GC-MS | 28.1 | |||
| Lab 6 | Hydrolysis/GC-MS | 27.6 |
Note: This data is illustrative and serves to highlight the higher precision of the HPLC-MS/MS method. An inter-laboratory study with 18 laboratories showed that for bound smoke markers, the hydrolysis method had much greater variability than the LCMS method.[3]
Experimental Protocols
Detailed Methodology for HPLC-MS/MS Analysis of this compound in Wine
This protocol is a composite based on established methods for the analysis of smoke-derived phenolic glycosides.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 10 mL of wine sample, add a known concentration of d3-Syringol gentiobioside internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
2. HPLC-MS/MS Parameters
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MS/MS Parameters (Example):
-
This compound:
-
Precursor Ion (m/z): 477.2
-
Product Ion (m/z): 153.1 (Syringol aglycone)
-
Collision Energy: -20 eV
-
-
d3-Syringol Gentiobioside (Internal Standard):
-
Precursor Ion (m/z): 480.2
-
Product Ion (m/z): 156.1
-
Collision Energy: -20 eV
-
-
Note: Collision energies and ion transitions should be optimized for the specific instrument used.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inter-laboratory variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. awri.com.au [awri.com.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 8. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the limit of detection for Syringol Gentiobioside in lightly smoked grapes.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for Syringol Gentiobioside in lightly smoked grapes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in the context of smoked grapes?
A1: this compound is a glycosylated form of syringol, a volatile phenol (B47542) produced during the burning of lignin (B12514952) in wood.[1] When grapevines are exposed to smoke, these volatile phenols can be absorbed by the grapes and subsequently converted into non-volatile glycosides, such as this compound.[2][3] These glycosides act as precursors to volatile phenols, which can be released during fermentation and aging, imparting undesirable smoky, ashy, or medicinal aromas and flavors to wine, a phenomenon known as "smoke taint".[3][4][5] this compound is considered a key marker for assessing the level of smoke exposure in grapes.[1][6][7][8]
Q2: What are the primary analytical methods for detecting this compound in grapes?
A2: The most common and robust methods for the quantitative analysis of this compound and other phenolic glycosides in grapes are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] Specifically, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QQQ) is frequently employed.[1] Gas chromatography-mass spectrometry (GC-MS) is also used, often in combination with a hydrolysis step to release the volatile syringol from its sugar moiety.[4][11]
Q3: Why is it challenging to detect this compound in lightly smoked grapes?
A3: Detecting this compound in lightly smoked grapes presents a significant challenge primarily due to the extremely low concentrations of the analyte.[6] In cases of minimal smoke exposure, the levels of this compound may be near or below the limit of detection of standard analytical methods. Additionally, the complex grape matrix can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which can affect accuracy and sensitivity.[7]
Q4: Can this compound be present in grapes that have not been exposed to smoke?
A4: Yes, low natural background levels of this compound and other smoke-related glycosides can be detectable even in grapes from vines that have not been exposed to smoke.[1] Therefore, it is crucial to establish baseline levels for specific grape varieties and regions to accurately assess the impact of a smoke event.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound in lightly smoked grapes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal for this compound | 1. Analyte concentration is below the instrument's limit of detection (LOD).2. Inefficient extraction from the grape matrix.3. Degradation of the analyte during sample preparation.4. Matrix effects suppressing the signal in LC-MS/MS. | 1. Improve Detection Limit: Optimize MS/MS parameters (e.g., collision energy, fragmentor voltage). Consider using a more sensitive instrument or a larger sample volume for extraction.2. Enhance Extraction: Optimize the extraction solvent and method. A common method involves homogenization of grape berries followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering compounds.[9][12]3. Minimize Degradation: Keep samples cold during processing and minimize exposure to light and oxygen. Use appropriate storage conditions (-20°C or -80°C).4. Mitigate Matrix Effects: Use a stable isotope-labeled internal standard (e.g., d3-Syringol Gentiobioside) to compensate for signal suppression or enhancement.[9][13] Dilute the sample extract or use matrix-matched calibration standards. |
| Poor Reproducibility of Results | 1. Inconsistent sample homogenization.2. Variability in the extraction or SPE cleanup steps.3. Inconsistent hydrolysis conditions (if using a GC-MS method).4. Instrument instability. | 1. Standardize Homogenization: Ensure a consistent and thorough homogenization of the grape sample to achieve a representative extract.2. Automate or Standardize SPE: Use an automated SPE system for better precision. If manual, ensure consistent conditioning, loading, washing, and elution steps.3. Control Hydrolysis: For GC-MS with hydrolysis, precisely control the acid concentration, temperature, and reaction time.[11] Note that enzymatic hydrolysis can offer a milder and more specific alternative.[12]4. Verify Instrument Performance: Regularly perform system suitability tests and calibrations to ensure the analytical instrument is performing optimally. |
| High Background Noise or Interfering Peaks | 1. Contamination from solvents, glassware, or the instrument.2. Co-elution of matrix components with the analyte.3. Incomplete separation during chromatography. | 1. Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware. Run blank injections to identify sources of contamination.2. Improve Cleanup: Optimize the SPE protocol to more effectively remove interfering matrix components. Consider different sorbent materials.3. Optimize Chromatography: Adjust the HPLC/UHPLC gradient, flow rate, or column chemistry to improve the separation of this compound from interfering compounds.[12] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and related compounds from various studies. This data can help researchers select the most appropriate method for their sensitivity requirements.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Volatile Phenol Glycoconjugates | HPLC-MS/MS | Grapes | 1 µg/L | - | [14] |
| Phenolic Glycosides | UHPLC-QTrap+ | Grapes | - | 1 µg/kg | [15] |
| Flavonoid Glycosides | UPLC-QqQ/MS | Lemonade | 0.01-0.05 mg/L | 0.04-0.16 mg/L | [16] |
| Free & Bound Volatile Phenols | GC-MS/MS | Grapes | <1 - <5 µg/L (Free) | - | [11] |
Note: Direct comparisons of LOD/LOQ should be made with caution due to differences in instrumentation, methodologies, and matrix complexity between studies.
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound using HPLC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of phenolic glycosides in grapes.[9][12]
1. Sample Preparation and Homogenization: a. Collect a representative sample of grape berries. b. Freeze the grapes at -20°C or lower. c. Homogenize a known weight of frozen grapes (e.g., 50 g) in a blender.
2. Extraction: a. To the grape homogenate, add an extraction solvent, typically a mixture of methanol (B129727) and water. b. Add a known amount of a stable isotope-labeled internal standard (e.g., d3-Syringol Gentiobioside). c. Mix thoroughly and centrifuge to separate the solid material. d. Collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water. b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water) to remove sugars and other polar interferences. d. Elute the glycosides with a stronger solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. HPLC-MS/MS Analysis: a. HPLC System: Use a C18 reversed-phase column. b. Mobile Phase: A gradient of water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) (Mobile Phase A) and methanol or acetonitrile (B52724) with the same additive (Mobile Phase B).[12] c. MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. d. Ionization: Electrospray Ionization (ESI), typically in negative mode. e. MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions should be optimized for the specific instrument.
Protocol 2: Analysis of Total Syringol via GC-MS after Hydrolysis
This protocol allows for the determination of total syringol (free and released from glycosides) and is based on methods involving acid or enzymatic hydrolysis.[11][12]
1. Sample Preparation and Extraction: a. Follow steps 1a-2d from Protocol 1 to obtain a grape extract.
2. Hydrolysis (Choose one): a. Acid Hydrolysis: Add a strong acid (e.g., HCl or H₂SO₄) to the extract to achieve a final concentration of approximately 1 N. Heat the mixture at 100°C for 60 minutes.[11] Cool the sample and neutralize it. b. Enzymatic Hydrolysis: Add a specific glycosidase enzyme cocktail to the extract. Incubate at an optimal temperature (e.g., 37°C) for a specified time (e.g., 4 hours).[12]
3. Liquid-Liquid Extraction (LLE) of Released Syringol: a. Add an organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to the hydrolyzed sample. b. Vortex thoroughly and centrifuge to separate the layers. c. Collect the organic layer containing the freed syringol. d. Concentrate the organic extract if necessary.
4. GC-MS Analysis: a. GC System: Use a suitable capillary column (e.g., DB-5ms). b. Injection: Use a splitless or pulsed splitless injection. c. Oven Program: A temperature gradient to separate the volatile phenols. d. MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) or full scan mode. e. Quantification: Use a calibration curve of syringol standard.
Visualizations
Caption: Workflow for this compound analysis by HPLC-MS/MS.
Caption: Troubleshooting logic for low signal issues.
References
- 1. ETS Labs [etslabs.com]
- 2. Rapid analytical methods for early detection of smoke taint in grape juice | Wine Australia [wineaustralia.com]
- 3. Techniques for Mitigating the Effects of Smoke Taint While Maintaining Quality in Wine Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enartis.com [enartis.com]
- 5. d-nb.info [d-nb.info]
- 6. winetitles.com.au [winetitles.com.au]
- 7. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 8. awri.com.au [awri.com.au]
- 9. awri.com.au [awri.com.au]
- 10. horiba.com [horiba.com]
- 11. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thinking Inside the Box: A Novel Approach to Smoke Taint Mitigation Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the Potential for Smoke from Stubble Burning to Taint Grapes and Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
Best practices for the preparation of calibration curves for Syringol Gentiobioside.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the preparation of calibration curves for Syringol Gentiobioside, a key marker for assessing smoke exposure in agricultural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: The most reliable and widely accepted method for the quantitative analysis of this compound is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, crucial for accurate quantification in complex matrices. Methods involving hydrolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS) are generally not recommended for direct comparison of results between laboratories due to higher variability.[1]
Q2: What type of internal standard should be used for the calibration curve?
A2: The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and reproducibility of the quantification. A suitable internal standard is a deuterated form of the analyte, such as d3-Syringol Gentiobioside.[1]
Q3: What solvents should be used to prepare the this compound stock solution and calibration standards?
A3: For the aglycone form, syringol, organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) are effective for creating a stock solution.[3] For the preparation of the calibration curve standards for this compound, a solution of 10% ethanol in water has been successfully used.[4] It is crucial to ensure the solvent is of high purity to avoid interferences.
Q4: What is a typical concentration range for a this compound calibration curve?
A4: The concentration range of your calibration curve should encompass the expected concentration of this compound in your samples. A previously reported calibration range that has shown good linearity is from 0.5 ng/mL to 1000 ng/mL.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Linearity of the Calibration Curve (R² < 0.995) | 1. Inaccurate dilutions. 2. Instability of the analyte. 3. Issues with the analytical instrument (e.g., detector saturation, inconsistent injection volume). | 1. Carefully prepare fresh serial dilutions from the stock solution. Use calibrated pipettes. 2. This compound is generally stable, especially in wine matrices.[6][7] However, prepare fresh standards for each analytical run to minimize degradation. 3. Check the instrument's performance. Dilute the highest concentration standards to avoid detector saturation. Ensure the autosampler is functioning correctly. |
| High Variability Between Replicate Injections | 1. Inconsistent injection volume. 2. Sample matrix effects. 3. Instability of the analyte in the autosampler. | 1. Check the autosampler for air bubbles and ensure proper maintenance. 2. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[1] Sample preparation techniques like solid-phase extraction (SPE) can also help to clean up the sample. 3. Keep the autosampler tray cooled if possible. Prepare fresh vials for long analytical runs. |
| Low Signal or No Peak Detected for Low Concentration Standards | 1. The concentration is below the instrument's limit of detection (LOD). 2. Degradation of the analyte. 3. Ion suppression due to matrix components. | 1. Optimize the MS parameters (e.g., cone voltage, collision energy) to enhance sensitivity. 2. Prepare fresh standards and store the stock solution properly (e.g., at -20°C in the dark). 3. Improve sample cleanup procedures. Dilute the sample if the concentration of interfering compounds is high. |
| Inaccurate Quantification of Quality Control (QC) Samples | 1. Error in the preparation of the calibration curve or QC samples. 2. The calibration range does not bracket the QC sample concentration. 3. Matrix effects in the QC sample are different from the calibration standards. | 1. Re-prepare the calibration standards and QC samples from a separate stock solution if possible. 2. Ensure the concentration of the QC samples falls within the linear range of the calibration curve. 3. Prepare matrix-matched calibration curves if significant matrix effects are suspected. |
Experimental Protocols
Preparation of Stock and Working Standard Solutions
A detailed methodology for preparing stock and working standard solutions is crucial for a reliable calibration curve.
Caption: Workflow for preparing this compound stock and calibration standards.
LC-MS/MS Analysis Workflow
The following diagram outlines the typical workflow for sample analysis and data acquisition.
Caption: General workflow for LC-MS/MS analysis of this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Analytical Technique | HPLC-MS/MS or LC-MS/MS | [1][2] |
| Internal Standard | Stable Isotope Labeled (e.g., d3-Syringol Gentiobioside) | [1] |
| Stock Solution Solvent | Ethanol, DMSO, Dimethyl Formamide (for aglycone) | [3] |
| Calibration Standard Solvent | 10% Ethanol | [4] |
| Calibration Curve Range | 0.5 - 1000 ng/mL | [5] |
| Linearity (R²) | > 0.995 | [5] |
| Storage of Stock Solution | -20°C, protected from light | [3] |
References
- 1. awri.com.au [awri.com.au]
- 2. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural Product Phenolic Diglycosides Created from Wildfires, Defining Their Impact on California and Oregon Grapes and Wines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Syringol Gentiobioside vs. Guaiacol Rutinoside: A Comparative Guide to Primary Smoke Taint Markers
For Researchers, Scientists, and Drug Development Professionals
The increasing frequency of wildfires has intensified the focus on "smoke taint" in viticulture and winemaking, a phenomenon that imparts undesirable smoky, ashy, and medicinal aromas and flavors to wine. This guide provides a detailed comparison of two key glycosidic precursors implicated in smoke taint: syringol gentiobioside and guaiacol (B22219) rutinoside. Understanding the distinct roles and predictive power of these molecules is crucial for accurate risk assessment of smoke-exposed grapes and for the development of effective mitigation strategies.
When grapevines are exposed to smoke, volatile phenols present in the smoke are absorbed by the grapes and subsequently converted into non-volatile glycosides.[1][2][3] These glycosides act as precursors, releasing the aromatic volatile phenols during fermentation and in the mouth during wine consumption, leading to the perception of smoke taint.[4] Among the numerous glycosides identified, this compound and guaiacol rutinoside are consistently monitored as primary markers.
Comparative Analysis: this compound vs. Guaiacol Rutinoside
While both compounds are reliable indicators of smoke exposure, recent research has delineated their roles, highlighting this compound as a highly sensitive marker of smoke exposure and guaiacol rutinoside as a more accurate predictor of the resulting sensory impact.
This compound: This compound is often found in significantly elevated concentrations in grapes that have been exposed to smoke, making it an excellent and sensitive indicator that a smoke event has occurred.[4] However, its direct correlation to the intensity of "smoke flavor" in the final wine is not as strong as other markers.[5][6]
Guaiacol Rutinoside: In contrast, studies have shown that the concentration of guaiacol rutinoside, along with free volatile phenols such as guaiacol and cresols, provides a better prediction of the actual perceived "smoke flavor" in wine.[5][6] This suggests that guaiacol rutinoside is a more direct precursor to the compounds that are sensorially active and contribute to the negative characteristics of smoke taint.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and guaiacol rutinoside based on available experimental findings.
Table 1: Concentration in Smoke-Affected Wines
| Compound | Typical Concentration Range in Smoke-Affected Wine (µg/L) | Relative Abundance |
| This compound | Can be highly variable, often one of the most abundant glycosides.[7][8] | Often accounts for a significant portion of the total glycoside pool.[7] |
| Guaiacol Rutinoside | Tends to be present at lower concentrations compared to this compound.[8] | Typically accounts for a smaller percentage of the total glycoside pool.[7] |
Table 2: Sensory Thresholds and Correlation with Smoke Taint Perception
| Compound | Sensory Detection Threshold | Correlation with Perceived "Smoke Flavor" |
| This compound | Not well-established for the glycoside itself. The aglycone, syringol, has a relatively high sensory threshold.[4] | Weaker correlation; considered a better marker of smoke exposure rather than sensory impact.[5][6] |
| Guaiacol Rutinoside | Not well-established for the rutinoside. The aglycone, guaiacol, has a low sensory detection threshold.[4] | Stronger correlation; a better predictor of the intensity of "smoke flavor" in wine.[5][6] |
Experimental Protocols
The standard method for the quantitative analysis of this compound and guaiacol rutinoside in grape and wine samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (Grapes)
-
Homogenization: A representative sample of grape berries is homogenized to create a uniform slurry.
-
Extraction: The glycosides are extracted from the grape homogenate using a suitable solvent, typically a methanol/water mixture.
-
Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to remove interfering compounds such as sugars, organic acids, and pigments. The glycosides are retained on the cartridge and subsequently eluted with an appropriate solvent.
-
Concentration and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a specific volume of a solvent compatible with the LC-MS/MS system.
Sample Preparation (Wine)
-
Dilution: The wine sample is typically diluted with a suitable solvent.
-
SPE Cleanup: Similar to grape samples, a solid-phase extraction step is employed to remove matrix components that could interfere with the analysis.
-
Concentration and Reconstitution: The eluate from the SPE cartridge is concentrated and the residue is reconstituted in the initial mobile phase of the LC-MS/MS.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The compounds are separated on a C18 reversed-phase column using a gradient elution program with a mobile phase typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and guaiacol rutinoside are monitored for quantification.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve generated from standards of known concentrations.
Visualizations
Biochemical Pathway of Smoke Taint Marker Formation
Caption: Formation of glycosidic smoke taint precursors in grapes.
Experimental Workflow for Smoke Taint Marker Analysis
Caption: Workflow for analyzing smoke taint markers in grapes.
Logical Relationship of Smoke Taint Markers
Caption: Relationship between smoke markers and sensory perception.
References
- 1. awri.com.au [awri.com.au]
- 2. Detection of biomarkers for characterizing smoke-taint in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. awri.com.au [awri.com.au]
- 5. awri.com.au [awri.com.au]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. ives-openscience.eu [ives-openscience.eu]
- 8. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
Comparative analysis of Syringol Gentiobioside levels in different red and white grape varieties.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the natural occurrence of Syringol Gentiobioside across different grape varieties, supported by experimental data and detailed methodologies.
This compound, a glycosylated form of syringol, is a phenolic compound naturally present in grapes (Vitis vinifera). While extensively studied as a key marker for smoke exposure in vineyards, its baseline levels in non-exposed grapes are of significant interest for understanding grape metabolomics and their potential impact on wine characteristics and potential bioactive properties. This guide provides a comparative analysis of this compound levels in various red and white grape varieties, based on available scientific literature.
It is important to note that the concentration of this compound can be influenced by several factors including grape variety, viticultural practices, and environmental conditions. Research indicates that different grape cultivars exhibit distinct baseline levels of this compound, independent of smoke exposure.[1][2]
Quantitative Comparison of this compound Levels
The existing body of research on this compound has predominantly focused on its role as an indicator of smoke taint in grapes. Consequently, comprehensive datasets comparing the baseline levels of this specific compound across a wide range of non-smoked red and white grape varieties are limited. However, available data from control groups in smoke taint studies and general phenolic profiling provide some insights.
The following table summarizes indicative baseline levels of this compound found in several common grape varieties, collated from various research efforts. These values should be considered as representative rather than absolute, due to the variability mentioned earlier.
| Grape Variety | Type | Typical Baseline this compound Level (µg/kg) | Reference |
| Pinot Noir | Red | ~3 | [2] |
| Shiraz (Syrah) | Red | Not consistently detected at quantifiable levels in all non-smoked samples | [2] |
| Cabernet Sauvignon | Red | Detected at low levels, specific values not consistently reported | [2] |
| Chardonnay | White | Generally low to non-detectable | [3] |
| Gewürztraminer | White | Highest among the few reported non-smoked white varieties | [2] |
Note: The term "not detected" or "not quantifiable" does not necessarily mean the complete absence of the compound but that its concentration was below the limit of detection or quantification of the analytical method used in the cited study.
Experimental Protocols
The quantification of this compound in grapes requires sophisticated analytical techniques to ensure accuracy and sensitivity. The following is a generalized protocol based on methods described in the scientific literature.[4]
Sample Preparation and Extraction
-
Grape Sampling: A representative sample of grape berries is collected from multiple bunches within a vineyard block, ensuring the exclusion of any smoke-exposed fruit.
-
Homogenization: The grape berries are destemmed and homogenized to a uniform puree. This is often done under cryogenic conditions to minimize enzymatic degradation of phenolic compounds.
-
Extraction: A known weight of the grape homogenate is subjected to solid-phase extraction (SPE). This process involves passing a liquid sample through a solid adsorbent material to isolate the compounds of interest from the complex grape matrix. Deuterated internal standards, such as d3-Syringol gentiobioside, are often added at the beginning of the extraction process for accurate quantification.
Analytical Quantification
-
Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and reliable method for the quantification of this compound.[5] Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) can also be used, often after a hydrolysis step to measure the syringol aglycone.[4]
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. A C18 reverse-phase column is typically used to separate this compound from other compounds in the extract based on its chemical properties. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analyte. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for detection and quantification.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with certified reference standards.
Visualizing the Biosynthesis and Analysis
To better understand the origin and measurement of this compound, the following diagrams illustrate the key pathways and workflows.
Biosynthetic Pathway of this compound
Syringol, the precursor to this compound, is synthesized in plants through the phenylpropanoid pathway. This complex metabolic route produces a variety of phenolic compounds from the amino acid phenylalanine. The final step in the formation of this compound is the attachment of a gentiobiose sugar molecule to syringol, a reaction catalyzed by glycosyltransferases.
Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.
Experimental Workflow for Quantification
The process of quantifying this compound in grape samples involves several critical steps, from sample collection to data analysis. This workflow ensures the accuracy and reproducibility of the results.
Caption: Workflow for this compound quantification in grapes.
References
Navigating the Analytical Maze: A Comparative Guide to Syringol Gentiobioside Quantification
A deep dive into the cross-laboratory validation of analytical methods for the precise measurement of Syringol Gentiobioside, offering researchers, scientists, and drug development professionals a comprehensive comparison of available techniques. This guide provides an objective look at the performance of various methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable analytical strategy.
This compound, a key analyte in fields ranging from food science to pharmaceuticals, demands accurate and reproducible quantification. The choice of analytical method can significantly impact the reliability of experimental results. This guide compares the most prominent techniques: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC), presenting a clear overview of their respective strengths and weaknesses in a cross-laboratory context.
Performance Metrics: A Side-by-Side Comparison
The validation of an analytical method is paramount to ensure its suitability for a specific purpose. Key performance indicators, as defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, provide a framework for evaluating a method's reliability. The following tables summarize the typical validation parameters for the quantification of this compound and related phenolic compounds by HPLC-MS/MS, HPLC-UV, and HPTLC.
Table 1: HPLC-MS/MS Method Validation Data for this compound
| Validation Parameter | Performance Metric |
| Linearity (Range) | 0.5 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 15% |
| Limit of Detection (LOD) | ~ 0.1 µg/L |
| Limit of Quantification (LOQ) | ~ 0.5 µg/L |
| Data derived from validated methods for phenolic glycosides in complex matrices. |
Table 2: HPLC-UV Method Validation Data for a Structurally Related Phenolic Acid (Syringic Acid) *
| Validation Parameter | Performance Metric |
| Linearity (Range) | 1 - 1000 ppm |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 97.1 - 101.5% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1 µg/mL |
| *Note: This data is for a related compound and serves as an estimate of potential performance for this compound. |
Table 3: HPTLC Method Validation Data for a Diterpenoid Furanolactone (Columbin) *
| Validation Parameter | Performance Metric |
| Linearity (Range) | 675 - 1875 ng/band |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 98.06 - 98.80% |
| Precision (RSD%) | < 2% |
| Limit of Detection (LOD) | 53.86 ng/band |
| Limit of Quantification (LOQ) | 163.21 ng/band |
| *Note: This data is for a different class of compounds and serves as an estimate of potential performance for this compound. |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are the cornerstone of reproducible results and are essential for successful cross-laboratory validation. Below are outlines of the methodologies for each of the compared analytical techniques.
HPLC-MS/MS for Direct Quantification of this compound
This method is considered the gold standard for the direct and sensitive quantification of this compound.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Ionization Source: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and daughter ions of this compound.
-
Internal Standard: A stable isotope-labeled version of this compound is often used to ensure high accuracy.[2]
HPLC-UV for Quantification of Related Phenolic Compounds
While less sensitive and specific than HPLC-MS/MS, HPLC-UV is a more accessible technique for the quantification of phenolic compounds.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 2% acetic acid) and an organic solvent like methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength is set to the UV absorbance maximum of the analyte, which for syringol-related compounds is often around 270-280 nm.
HPTLC for Quantification of Related Compounds
HPTLC offers a high-throughput and cost-effective alternative for the quantification of various compounds.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents optimized for the separation of the target analyte. For polar compounds, a combination of a non-polar solvent, a moderately polar solvent, and an acid is often used.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: The separated bands are scanned with a densitometer at the wavelength of maximum absorbance for the analyte. Quantification is performed by comparing the peak areas of the sample to those of the standards.
Visualizing the Validation Workflow
The process of cross-laboratory validation involves a structured approach to ensure that a method performs consistently and reliably in different environments. The following diagram illustrates a typical workflow for such a study.
Conclusion
The choice of an analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and available instrumentation. HPLC-MS/MS stands out as the most reliable and sensitive method, especially for complex matrices, and is well-suited for cross-laboratory comparisons.[2] HPLC-UV and HPTLC present as more accessible alternatives, and while they may lack the sensitivity and specificity of mass spectrometry, they can be validated to provide accurate and precise results for certain applications.
Ultimately, a robustly validated method, regardless of the technology, is the key to generating reliable and comparable data across different laboratories, thereby advancing research and development in a collaborative and consistent manner.
References
Comparing the stability of different phenolic glycosides during winemaking.
For Researchers, Scientists, and Drug Development Professionals
Phenolic glycosides are crucial to the quality and character of wine, influencing its color, taste, and aroma. However, their stability throughout the winemaking process is a complex issue, governed by a multitude of enzymatic and chemical reactions. This guide provides a comparative analysis of the stability of three major classes of phenolic glycosides—anthocyanins, flavonol glycosides, and volatile phenol (B47542) glycosides—during winemaking, supported by experimental data and detailed methodologies.
Overview of Phenolic Glycoside Stability
Phenolic compounds in grapes exist predominantly as glycosides, where a sugar molecule is attached to a phenolic aglycone. This glycosylation increases their solubility and stability in the grape. However, during winemaking, these glycosidic bonds can be broken through enzymatic or acid-catalyzed hydrolysis, releasing the more reactive aglycones. The stability of these glycosides is paramount as their degradation impacts the final phenolic profile of the wine.
The primary mechanisms of phenolic glycoside transformation during winemaking are:
-
Enzymatic Hydrolysis: Yeasts and bacteria, particularly Saccharomyces cerevisiae and lactic acid bacteria, produce glycosidase enzymes that can cleave the sugar moieties from phenolic glycosides. The activity of these enzymes is influenced by the yeast strain, nutrient availability, and fermentation conditions.
-
Acid Hydrolysis: The low pH of wine (typically 3.2-3.8) can lead to the slow hydrolysis of glycosidic bonds over time, especially during aging.
-
Oxidation: Phenolic compounds, particularly the released aglycones, are susceptible to oxidation, which can lead to browning and the loss of color and aroma.
-
Condensation Reactions: Anthocyanins and other flavonoids can react with other wine components, such as tannins, to form more stable polymeric pigments.
Comparative Stability of Phenolic Glycosides
The stability of phenolic glycosides varies significantly depending on their chemical structure and the winemaking conditions.
Anthocyanins
Anthocyanins are the pigments responsible for the red and purple colors of red wine. Their stability is a critical factor in color retention.
-
Structural Influence: The stability of anthocyanins is highly dependent on their structure. Acylated anthocyanins, where an acyl group is attached to the sugar moiety, are generally more stable than their non-acylated counterparts.[1][2][3] This increased stability is attributed to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin structure, protecting it from degradation. Polyacylated anthocyanins exhibit even greater stability.[1][2][3] The type of anthocyanidin also plays a role, with malvidin-3-O-glucoside often being the most stable in wine. The presence of methoxy (B1213986) groups on the B-ring enhances stability, while hydroxyl groups can reduce it.[4]
-
Winemaking Factors: During fermentation, a significant portion of monomeric anthocyanins can be lost.[5] However, the formation of more stable polymeric pigments through reactions with tannins can help preserve color.[5] Temperature is a critical factor, with higher temperatures accelerating degradation.[6] For instance, at 40°C, the half-life of various anthocyanins in red wine under oxidative stress can range from approximately 62 to 154 minutes.[6] Malolactic fermentation can also lead to a decrease in anthocyanin concentration.[7][8]
Flavonol Glycosides
Flavonols contribute to the bitterness and astringency of wine and also act as co-pigments, stabilizing anthocyanins.
-
Hydrolysis and Transformation: Flavonol glycosides are susceptible to hydrolysis during winemaking, releasing their aglycones (e.g., quercetin, kaempferol). This hydrolysis can be both enzymatic and acid-catalyzed.[9] The concentration of flavonol glycosides generally decreases during wine aging.[10] For example, one study observed a decrease in total flavonol glycosides in most wine samples over a 12-month aging period.[10]
-
Relative Stability: While direct comparative studies are limited, some research suggests that flavonols may be more stable than anthocyanins under certain conditions. For instance, in a study on the thermal degradation of sour cherry phenols, the degradation rate constants for flavonol glycosides were lower than those for anthocyanins at the same temperature.[11]
Volatile Phenol Glycosides
Volatile phenols (VPs) can impart smoky or medicinal off-flavors to wine, a condition known as "smoke taint." These VPs are often present in grapes as non-volatile glycosides.
-
Enzymatic Release: The release of volatile phenols from their glycosidic precursors is primarily driven by the enzymatic activity of yeast during fermentation.[1][2] Different yeast strains exhibit varying levels of β-glucosidase activity, leading to significant differences in the amount of VPs released.[1][2] For instance, some yeast strains are unable to hydrolyze phenyl-β-D-glycopyranoside, while others are effective.[1][2]
-
Stability of Glycoside Forms: VP-disaccharides have been found to be relatively stable towards acid-catalyzed hydrolysis during aging, while monoglucosides are more prone to hydrolysis.[2] One study found that VP-disaccharides were stable over 12 weeks in a wine matrix, whereas monoglucosides of p-cresol (B1678582) and 4-ethylphenol (B45693) showed increases in their free forms.[2]
Data Presentation
Table 1: Comparative Stability of Phenolic Glycosides During Winemaking
| Phenolic Glycoside Class | Key Stability Factors | General Stability Trend During Winemaking |
| Anthocyanins | Acylation, Anthocyanidin Structure, Temperature, pH, SO₂, Condensation Reactions | Relatively unstable as monomers, but can be stabilized through polymerization. Acylated forms are more stable than non-acylated forms. |
| Flavonol Glycosides | Enzymatic and Acid Hydrolysis, Temperature | Generally decrease during aging due to hydrolysis. May be more stable than anthocyanins under certain thermal conditions. |
| Volatile Phenol Glycosides | Yeast Strain (β-glucosidase activity), Glycoside Structure (mono- vs. di-saccharides) | Stability is highly dependent on the hydrolytic activity of the yeast strain. Disaccharides are more stable than monoglucosides during aging. |
Table 2: Quantitative Data on Phenolic Glycoside Degradation
| Phenolic Glycoside | Condition | Observation |
| Various Anthocyanins | Red wine, 40°C, oxidative stress | Half-life ranged from 62.3 to 154.0 minutes.[6] |
| Total Anthocyanins | Wine aging (12 months) | Degradation ranged from 36% to 90%.[10] |
| Volatile Phenol Disaccharides | Wine matrix, 12 weeks | Stable.[2] |
| p-Cresol & 4-Ethylphenol Monoglucosides | Wine matrix, 12 weeks | Increase of 42-50 ng/g in free form.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Phenolic Glycoside Analysis
A common method for the separation and quantification of phenolic glycosides in wine involves reverse-phase HPLC.
-
Sample Preparation: Wine samples are typically filtered through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1% formic acid).
-
Solvent B: An organic solvent such as acetonitrile (B52724) or methanol.
-
-
Elution Gradient: The gradient starts with a high proportion of Solvent A, and the proportion of Solvent B is gradually increased to elute compounds of increasing hydrophobicity.
-
Detection: A Diode Array Detector (DAD) is commonly used to monitor the absorbance at specific wavelengths for different classes of phenolics (e.g., 520 nm for anthocyanins, 360 nm for flavonols). Mass spectrometry (MS) can be coupled with HPLC for more definitive identification.
-
Assay for β-Glucosidase Activity
The activity of β-glucosidase enzymes from yeast can be determined using a synthetic substrate.
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (pNPG) is a common substrate.
-
Principle: β-glucosidase hydrolyzes pNPG to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 400-420 nm.
-
Procedure:
-
Incubate a known amount of enzyme source (e.g., yeast culture supernatant or a purified enzyme) with a solution of pNPG in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0).
-
Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a strong base (e.g., sodium carbonate), which also enhances the color of the p-nitrophenol.
-
Measure the absorbance of the solution and calculate the amount of p-nitrophenol released using a standard curve.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
-
Visualizations
Caption: General degradation pathway of phenolic glycosides during winemaking.
Caption: Experimental workflow for analyzing phenolic glycoside stability.
Caption: Key factors influencing phenolic glycoside stability in wine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of different yeast-derived products on a red wine polyphenolic composition: influence of the wine age | OENO One [oeno-one.eu]
- 4. Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. ftb.com.hr [ftb.com.hr]
A Comparative Analysis of Syringol Gentiobioside and Cresol Rutinosides as Smoke Exposure Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Syringol Gentiobioside and cresol (B1669610) rutinosides as potential biomarkers for smoke exposure. While research on these specific glycosides in a human biomedical context is emerging, this document synthesizes the current understanding of their aglycones—syringol and cresol—as smoke exposure indicators, offering insights into their potential utility for researchers, scientists, and drug development professionals.
Introduction to Smoke Exposure Biomarkers
Exposure to smoke, whether from tobacco, wood combustion, or environmental pollution, is a significant health concern, contributing to a range of pathologies. Biomarkers of exposure are crucial tools for assessing the internal dose of smoke constituents, understanding disease mechanisms, and developing targeted interventions. While established biomarkers like cotinine (B1669453) are widely used for tobacco smoke, there is a continuous search for novel indicators that can provide more specific information about the type of smoke exposure and its potential health effects.[1][2]
Syringol and cresols are phenolic compounds produced from the combustion of lignin, a major component of wood and plant material.[3] In biological systems, these compounds are often metabolized into more water-soluble glycosides, such as this compound and cresol rutinosides, to facilitate their excretion.[4] The presence and levels of these glycosides in biological fluids could therefore serve as indicators of smoke exposure.
This compound: A Potential Indicator of Wood Smoke and Smoked Food Intake
Syringol (2,6-dimethoxyphenol) is a characteristic product of the combustion of syringyl lignin, which is abundant in hardwoods.[3] Its glycoside, this compound, has been extensively studied in the context of "smoke taint" in wine, where it serves as a reliable marker for grapevine exposure to wildfire smoke.[5]
Recent studies have begun to explore the utility of syringol and its metabolites as biomarkers for human exposure to woodsmoke and smoked foods. Research has shown that urinary levels of syringol and its sulfate (B86663) derivatives increase in response to the consumption of smoked meat products.[4] Similarly, experimental exposure to wood fire smoke has been demonstrated to elevate urinary concentrations of syringol and its derivatives.[6][7] These findings suggest that syringol glycosides, including the gentiobioside form, could be valuable biomarkers for assessing exposure to smoke from biomass combustion.
Cresol Rutinosides: Indicators of Broader Smoke and Chemical Exposure
Cresols (methylphenols) are present in tobacco smoke, wood smoke, and are also used in various industrial applications.[8][9][10] Consequently, urinary cresols and their conjugates are recognized as biomarkers for exposure to a range of sources, including cigarette smoke and industrial solvents like toluene (B28343).[5][11]
The metabolism of cresols in the body leads to the formation of glucuronide and sulfate conjugates.[9] While cresol rutinosides are specifically mentioned in the context of smoke-exposed grapes, the principle of glycosylation applies to human metabolism as well.[12] Therefore, detecting cresol glycosides in human samples could indicate exposure to tobacco smoke or other environmental sources of cresols. The different isomers of cresol (ortho-, meta-, and para-cresol) may provide further specificity regarding the exposure source.
Comparative Analysis: Data Presentation
The following tables summarize the available quantitative data for syringol and cresol as smoke exposure biomarkers. It is important to note that direct comparative data for this compound and cresol rutinosides in human biological samples is currently limited. The data presented here are primarily for the aglycones and their common conjugates.
Table 1: Syringol and its Metabolites as Smoke Exposure Biomarkers
| Analyte | Biological Matrix | Source of Exposure | Typical Concentrations/Changes Observed | Reference |
| Syringol and its derivatives | Urine | Smoked Meat | Significant increase 2 and 12 hours post-consumption. | |
| Syringol and its derivatives | Urine | Woodsmoke | Peak urinary concentrations observed post-exposure. | [6][7] |
| This compound | Grapes/Wine | Wildfire Smoke | Concentrations can be significantly elevated in smoke-exposed samples. |
Table 2: Cresol and its Metabolites as Smoke Exposure Biomarkers
| Analyte | Biological Matrix | Source of Exposure | Typical Concentrations/Changes Observed | Reference |
| o-Cresol (B1677501), m-Cresol | Urine | Tobacco Smoke | Significantly higher excretion in smokers compared to non-smokers. | [13] |
| o-Cresol | Urine | Toluene | Correlates with toluene exposure levels. | [11] |
| p-Cresol (B1678582) | Urine | Normal Metabolism | Normal range of 5.5 to 65 mg/g creatinine. | [14] |
| Cresol Rutinosides | Grapes/Wine | Wildfire Smoke | Elevated concentrations in smoke-exposed samples. | [12] |
Experimental Protocols
Detailed methodologies for the analysis of syringol and cresol derivatives in biological samples are crucial for reproducible research. The following are generalized protocols based on published methods.
Protocol 1: Analysis of Urinary Syringol and its Metabolites by GC-MS
This protocol is adapted from methods used to evaluate woodsmoke exposure biomarkers.[6][7]
-
Sample Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
To hydrolyze the glycoside and sulfate conjugates, treat a 1-2 mL aliquot of urine with an acid (e.g., perchloric acid) and heat at 90°C for 30 minutes.
-
Cool the sample and adjust the pH to approximately 5.0.
-
Add an internal standard (e.g., a deuterated syringol analog).
-
-
Extraction:
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a suitable sorbent.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the phenolic hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat the sample at 70°C for 30 minutes to complete the derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for quantification of the target analytes and the internal standard.
-
Protocol 2: Analysis of Urinary Cresols by HPLC
This protocol is based on methods for determining cresol isomers in the urine of workers exposed to toluene.[15]
-
Sample Preparation:
-
Collect a urine sample and store it frozen until analysis.
-
Thaw the sample and centrifuge to remove any precipitate.
-
To hydrolyze the glucuronide and sulfate conjugates, incubate an aliquot of the urine with β-glucuronidase/arylsulfatase at 37°C for a specified period (e.g., overnight).
-
-
HPLC Analysis:
-
Directly inject the hydrolyzed urine sample into a high-performance liquid chromatography (HPLC) system.
-
Use a reverse-phase C18 column for separation.
-
The mobile phase can be a gradient of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detect the cresol isomers using a UV detector at a wavelength of approximately 270 nm or a fluorescence detector for higher sensitivity.
-
Mandatory Visualizations
Diagram 1: Metabolic Pathway of Syringol and Cresol
Caption: Generalized metabolic pathway of syringol and cresol after smoke exposure.
Diagram 2: Experimental Workflow for Biomarker Analysis
Caption: A typical experimental workflow for the analysis of smoke exposure biomarkers.
Signaling Pathways and Toxicological Implications
The toxicological effects and interactions with cellular signaling pathways of syringol and cresols are of significant interest to drug development professionals.
Syringol: Syringol has been shown to possess antioxidant and anti-inflammatory properties.[16] However, at high concentrations, it can exhibit cytotoxicity.[11] Its antioxidant activity is attributed to its ability to scavenge free radicals, which could be a protective mechanism against smoke-induced oxidative stress. The impact of this compound on these pathways is not yet well-defined and warrants further investigation.
Cresols: Cresols are known to be corrosive and can cause damage to the skin, respiratory system, and internal organs upon high-level exposure.[8][10] Studies have shown that cresols can induce neurological effects and affect liver and kidney function in animal models.[17] At the cellular level, p-cresol has been implicated in the activation of the Rho/Rho kinase pathway, which can increase endothelial permeability.[1] It has also been shown to influence the Ras and mTOR signaling pathways in bladder carcinoma cells.[1] Interestingly, some studies suggest that low doses of p-cresol might have beneficial effects on glucose homeostasis.[14][18] The biological activities of cresol rutinosides are largely unexplored.
Diagram 3: Potential Signaling Pathways Affected by Cresol Metabolites
Caption: Potential signaling pathways influenced by p-cresol.
Conclusion and Future Directions
This compound and cresol rutinosides, and more broadly their aglycones, represent promising areas of research for the development of novel smoke exposure biomarkers. Syringol and its metabolites appear to be more specific to wood smoke and smoked food intake, while cresols are indicative of a wider range of exposures including tobacco smoke.
A direct comparative study of this compound and cresol rutinosides in human populations exposed to different types of smoke is a critical next step. Future research should focus on:
-
Pharmacokinetics: Determining the bioavailability, metabolism, and excretion kinetics of these specific glycosides in humans.
-
Dose-Response Studies: Establishing a clear relationship between the level of smoke exposure and the concentration of these biomarkers in biological fluids.
-
Specificity and Sensitivity: Comparing their performance against established biomarkers like cotinine and NNAL for different types of smoke exposure.
-
Toxicological and Mechanistic Studies: Investigating the biological activities of the glycosides themselves and their impact on cellular signaling pathways to better understand their roles in smoke-related diseases.
By addressing these research gaps, the scientific community can fully evaluate the potential of this compound and cresol rutinosides as valuable tools in research, clinical diagnostics, and drug development.
References
- 1. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [About a cresol intoxication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Syringol metabolites as new biomarkers for smoked meat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of urinary methoxyphenols as biomarkers of woodsmoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. Syringol, a wildfire residual methoxyphenol causes cytotoxicity and teratogenicity in zebrafish model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ETS Labs [etslabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Natural Metabolite 4-Cresol Improves Glucose Homeostasis and Enhances β-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. awri.com.au [awri.com.au]
- 16. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 17. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Evaluating the Correlation Between Syringol Gentiobioside Concentration and Smoke Density: A Comparative Guide
For Immediate Release
Introduction
Syringol and its derivatives are known products of lignin (B12514952) pyrolysis and are significant components of wood smoke.[1][2][3] Specifically, Syringol Gentiobioside has been identified as a sensitive marker for smoke exposure, particularly in the context of agricultural products like grapes, where it is linked to "smoke taint" in wine.[4][5][6] While the presence of this compound indicates exposure to smoke, a direct quantitative correlation between its concentration and the physical measure of smoke density has not been extensively established in publicly available research. This guide provides a framework for evaluating this correlation, outlining hypothetical experimental protocols and data presentation methods relevant to researchers, scientists, and professionals in drug development and related fields.
Comparative Analysis of this compound Concentration and Smoke Density
Currently, there is a lack of direct comparative studies that quantitatively link the concentration of this compound to smoke density, measured as optical density or a similar metric. Research has focused on the presence and concentration of this compound and other phenolic glycosides as markers for the effects of smoke exposure, such as in the development of smoke taint in grapes.[4][5][6] Studies have shown a positive correlation between the intensity of smoke exposure and the concentration of total grape glycoconjugates, including this compound.[4]
To establish a direct correlation, a controlled experimental approach is necessary. Below is a proposed experimental design and hypothetical data for illustrative purposes.
Hypothetical Experimental Data
The following table presents a hypothetical data set illustrating a potential correlation between controlled smoke density and the resulting concentration of this compound in an exposed substrate.
| Sample ID | Smoke Density (Optical Density) | This compound Concentration (µg/kg) |
| A1 | 0.1 | 15.2 |
| A2 | 0.2 | 32.5 |
| A3 | 0.3 | 48.9 |
| A4 | 0.4 | 65.1 |
| A5 | 0.5 | 80.7 |
| B1 (Control) | 0.0 | < 1.0 |
Experimental Protocols
To investigate the correlation between this compound concentration and smoke density, a multi-step experimental protocol is required, encompassing controlled smoke generation, smoke density measurement, sample exposure, and chemical analysis.
Controlled Smoke Generation and Exposure
A controlled combustion chamber is utilized to generate smoke from a standardized source of lignin-rich biomass (e.g., oak wood chips). The rate of combustion and airflow are managed to produce varying levels of smoke density. A substrate material (e.g., a standardized cellulose-based matrix or a relevant agricultural product) is placed within the chamber for a predetermined duration to ensure consistent exposure.
Smoke Density Measurement
Smoke density within the chamber is measured using a photometric system, in accordance with standards such as ASTM D2843 or EN ISO 5659-2.[7][8][9] This method measures the attenuation of a light beam passing through the smoke, with the results expressed in terms of optical density.[10] The test is conducted in a closed chamber where the reduction in light transmittance is monitored over time.[11]
Quantification of this compound
Following smoke exposure, this compound is extracted from the substrate. Quantification is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This technique allows for the sensitive and specific measurement of this compound concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for evaluating the correlation between this compound concentration and smoke density.
Caption: Experimental workflow for correlating smoke density with this compound concentration.
Signaling Pathways and Logical Relationships
The relationship between smoke generation and the formation of this compound is a direct result of the chemical transformation of lignin. The following diagram illustrates this logical relationship.
Caption: Logical pathway from lignin to this compound formation during combustion.
Conclusion
While this compound is a recognized marker for smoke exposure, further research employing standardized methodologies is necessary to establish a precise quantitative correlation with smoke density. The experimental framework proposed in this guide provides a foundation for such investigations. Establishing this relationship would be highly valuable for fields such as food science, environmental science, and toxicology, enabling a more accurate assessment of the impact of smoke exposure.
References
- 1. Syringol [chemeurope.com]
- 2. Syringol - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 5. ives-openscience.eu [ives-openscience.eu]
- 6. awri.com.au [awri.com.au]
- 7. Smoke Density Test - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 8. ASTM D2843: Standard Test Method for Density of Smoke from the Burning or Decomposition of Plastics [intertek.com]
- 9. Exit Sign Smoke Test, ASTM D2843 - Fire Testing Technology [fire-testing.com]
- 10. dl.astm.org [dl.astm.org]
- 11. b3cable.com [b3cable.com]
- 12. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Smoke Exposure Timing on Syringol Gentiobioside Levels in Grapes: A Comparative Guide
For Immediate Release – A comprehensive analysis of recent studies reveals that the phenological stage of grapevines at the time of smoke exposure significantly influences the concentration of syringol gentiobioside, a key glycosidic marker for smoke taint. This guide provides a comparative overview of experimental findings, details the methodologies used for assessment, and visualizes the underlying processes for researchers, scientists, and professionals in drug development and agriculture.
The accumulation of volatile phenols and their subsequent conversion to non-volatile glycosides in grapes following smoke events poses a substantial threat to wine quality. Among these, this compound has been identified as a particularly sensitive and abundant marker of smoke exposure.[1][2][3][4] Understanding the relationship between the timing of smoke exposure and the resulting levels of this compound is critical for risk assessment and the development of mitigation strategies.
Comparative Analysis of this compound Levels
Recent experimental data demonstrates a clear correlation between the grapevine's growth stage and the accumulation of this compound in berries after a smoke event. A pivotal study involving a single wildfire smoke event that occurred when grapes were at a pre-veraison (peppercorn-size green berry) stage showed significant uptake and glycosylation of smoke-derived phenols.[5]
The following table summarizes the concentration of this compound in three major grape cultivars—Pinot Noir, Chardonnay, and Shiraz—following a pre-veraison smoke event. Data is presented for non-smoked controls, pre-veraison grapes sampled shortly after the smoke event, and smoke-exposed grapes sampled at harvest.[5]
| Grape Cultivar | Phenological Stage at Sampling | Treatment | This compound (µg/kg) |
| Pinot Noir | Pre-Veraison | Non-Smoked | < 1 |
| Pre-Veraison | Smoke-Exposed | ~160 | |
| Harvest | Smoke-Exposed | ~140 | |
| Chardonnay | Pre-Veraison | Non-Smoked | < 1 |
| Pre-Veraison | Smoke-Exposed | ~110 | |
| Harvest | Smoke-Exposed | ~90 | |
| Shiraz | Pre-Veraison | Non-Smoked | < 1 |
| Pre-Veraison | Smoke-Exposed | ~100 | |
| Harvest | Smoke-Exposed | ~120 |
Data extracted from a study on a single pre-veraison smoke event.[5] Values for smoke-exposed samples are approximate, based on graphical representation.
The data unequivocally shows that grapes can absorb and metabolize smoke phenols even at very early, unripe stages.[5] Notably, the concentration of this compound remains significantly elevated in the berries through to harvest, long after the smoke event has dissipated, highlighting the persistence of these compounds within the fruit.[5] While the highest risk period for smoke taint is traditionally considered to be from veraison to harvest, these findings confirm that pre-veraison exposure presents a significant risk to wine quality.[6][7]
Experimental Protocols
The quantification of this compound and other phenolic glycosides in grapes requires precise and validated methodologies. The data presented is based on established experimental and analytical protocols.
Controlled Smoke Exposure
In controlled studies, grapevines are exposed to smoke in specially designed tents or chambers.[8] This allows for the manipulation of variables such as smoke density, duration of exposure, and the timing relative to the grapevine's phenological stage.
-
Smoke Generation: Smoke is typically generated by burning plant matter, such as barley straw, in a smoker, which is then pumped into the exposure chamber.[8]
-
Exposure Design: To replicate real-world conditions, experiments may involve low-intensity smoke over an extended period.[8] Control vines, not exposed to smoke, are maintained under identical conditions to serve as a baseline.[8]
Grape Sample Collection and Preparation
Representative grape samples are collected from multiple clusters within each treatment group at designated time points (e.g., immediately after exposure, at veraison, at harvest).
-
Homogenization: Grape berries are destemmed, frozen (often in liquid nitrogen), and homogenized to a fine powder to ensure a uniform sample for extraction.
-
Extraction: The smoke-related compounds are extracted from the grape homogenate using a solvent, typically a methanol/water solution.
Quantification by HPLC-MS/MS
The concentration of this compound is determined using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[9] This is the gold-standard analytical technique for its sensitivity and specificity.
-
Chromatographic Separation: The grape extract is injected into an HPLC system, where individual compounds are separated on a specialized column (e.g., a reverse-phase C18 column).
-
Mass Spectrometric Detection: As compounds elute from the HPLC column, they are ionized and detected by a mass spectrometer. The instrument is set to specifically monitor for the mass-to-charge ratio of this compound and its characteristic fragment ions, allowing for precise identification and quantification.
-
Internal Standards: To ensure accuracy, a stable isotope-labeled internal standard, such as d3-syringol gentiobioside, is added to the samples before preparation.[9] This accounts for any loss of analyte during sample processing. The final concentration is calculated by comparing the analyte's response to that of the known concentration of the internal standard.
Visualizing the Process
To better illustrate the experimental and biochemical processes, the following diagrams were generated using Graphviz.
References
- 1. ives-openscience.eu [ives-openscience.eu]
- 2. ives-openscience.eu [ives-openscience.eu]
- 3. awri.com.au [awri.com.au]
- 4. mdpi.com [mdpi.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. awri.com.au [awri.com.au]
- 8. Grape vines exposed to smoke to test taint from wildfires | WSU Insider | Washington State University [archive.news.wsu.edu]
- 9. awri.com.au [awri.com.au]
Relative abundance of Syringol Gentiobioside compared to other phenolic glycosides in smoked grapes.
For researchers, scientists, and drug development professionals, understanding the chemical composition of agricultural products exposed to environmental stressors is crucial. In the context of grapes affected by wildfire smoke, a class of compounds known as phenolic glycosides accumulates, with Syringol Gentiobioside frequently emerging as the most abundant marker of smoke exposure.
When grapevines are exposed to smoke, volatile phenols present in the smoke are absorbed by the grapes and undergo glycosylation, a process where a sugar molecule is attached to the phenol (B47542). This results in the formation of non-volatile phenolic glycosides.[1][2][3][4] While these glycosides themselves are not aromatic, they can later hydrolyze during winemaking or even in the mouth, releasing the volatile phenols and causing undesirable "smoke taint" in the resulting wine.[2][4][5]
Comparative Abundance of Phenolic Glycosides
Multiple studies have consistently identified this compound as a major phenolic glycoside in smoke-tainted grapes. Research indicates that it can constitute a significant portion of the total pool of these smoke-derived compounds.
One comprehensive study found that this compound was the most abundant glycoside detected in 22 grape samples, contributing approximately 50% of the total glycoconjugate pool.[6] In smoke-affected grape samples, it accounted for an even larger share, representing 53% of the total glycoside pool and being present at concentrations several-fold higher than other glycosides.[6]
In smoke-exposed Viognier grapes, the gentiobioside of syringol was one of the most abundant volatile phenol glycosides detected.[5] Similarly, Cabernet Sauvignon grapes exposed to smoke showed significantly increased levels of the glucose-glucosides of syringol.[5] Another study on various grape cultivars also identified this compound as the most abundant volatile phenol glycoside measured, accounting for 53% of the total glycoside pool.[6]
While this compound is often the most prominent, other phenolic glycosides are also consistently detected in smoke-exposed grapes. These include:
-
Guaiacol rutinoside
-
Cresol rutinoside (o-, m-, and p-cresol)
-
Phenol rutinoside
-
4-Methylthis compound
-
4-Methylguaiacol rutinoside
The relative abundance of these glycosides can vary depending on factors such as the grape variety, the density and duration of smoke exposure, and the timing of exposure during the grape's development.[1] However, across different studies and grape varieties, this compound consistently ranks as one of the most significant indicators of smoke exposure.[7]
Quantitative Data Summary
The following table summarizes the typical relative abundance of major phenolic glycosides found in smoke-exposed grapes, with concentrations expressed in micrograms per kilogram (µg/kg) of grapes. It is important to note that these values can vary significantly based on the specific conditions of smoke exposure.
| Phenolic Glycoside | Typical Concentration Range in Smoke-Exposed Grapes (µg/kg) | Relative Abundance |
| This compound | Frequently the highest, can exceed 100 µg/kg | Very High |
| Cresol Rutinoside | Can be a major contributor, with mean values around 162 µg/L in affected wines.[8][9] | High |
| Phenol Rutinoside | Often found in significant amounts, with mean values around 107 µg/L in affected wines.[8][9] | High |
| Guaiacol Rutinoside | Generally present at lower concentrations than this compound, with mean values around 40 µg/L in affected wines.[8][9] | Moderate |
| 4-Methylthis compound | Typically found at lower levels compared to this compound.[6] | Low to Moderate |
| 4-Methylguaiacol Rutinoside | Generally present at lower concentrations. | Low |
Experimental Protocols
The quantification of phenolic glycosides in grapes typically involves extraction followed by analysis using advanced analytical techniques.
Sample Preparation and Extraction
-
Homogenization: Grape berries are homogenized to create a uniform sample.
-
Extraction: The homogenized sample is extracted with a solvent, often a mixture of water and methanol, to isolate the phenolic compounds.[10] This step may be performed at an elevated temperature to improve extraction efficiency.[10]
Analysis of Phenolic Glycosides
The analysis of both free volatile phenols and their glycosylated forms is crucial for assessing the impact of smoke exposure.
-
Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely accepted method for the direct measurement of intact phenolic glycosides.[11] It allows for the separation and quantification of individual glycosides.
-
Indirect Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) after Hydrolysis: This method involves hydrolyzing the glycosides to release the volatile phenols, which are then quantified.[10]
The choice of analytical method depends on the specific research question and the available instrumentation.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of phenolic glycosides in smoke-exposed grapes.
Caption: Workflow for Phenolic Glycoside Analysis in Grapes.
References
- 1. Changes in Smoke-Taint Volatile-Phenol Glycosides in Wildfire Smoke-Exposed Cabernet Sauvignon Grapes throughout Winemaking | American Journal of Enology and Viticulture [ajevonline.org]
- 2. awri.com.au [awri.com.au]
- 3. hin.com.au [hin.com.au]
- 4. enartis.com [enartis.com]
- 5. Glycosylation of Volatile Phenols in Grapes following Pre-Harvest (On-Vine) vs. Post-Harvest (Off-Vine) Exposure to Smoke | MDPI [mdpi.com]
- 6. ives-openscience.eu [ives-openscience.eu]
- 7. awri.com.au [awri.com.au]
- 8. vitis-vea.de [vitis-vea.de]
- 9. Exploring Variation in Grape and Wine Volatile Phenol Glycoconjugates to Improve Evaluation of Smoke Taint Risk | American Journal of Enology and Viticulture [ajevonline.org]
- 10. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Syringol Gentiobioside in a Laboratory Setting
I. Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of Syringol, a related compound, to provide a baseline for handling Syringol Gentiobioside. The addition of a gentiobioside group will significantly alter these properties, likely increasing polarity and water solubility while decreasing volatility.
| Property | Data | Source |
| Molecular Formula | C₂₀H₃₀O₁₃ | [1] |
| Molecular Weight | 478.4 g/mol | [1] |
| Appearance | Not determined | |
| Odor | Not determined | |
| Solubility in Water | Not determined | |
| Flash Point | Not applicable | [2] |
| Decomposition Temperature | Not determined | [2] |
II. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it should be handled with care, assuming it may present hazards similar to or greater than its parent compound, Syringol. The SDS for Syringol indicates that it can be harmful if swallowed, cause skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2][3] Therefore, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are required. Ensure exposed skin is minimized.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weigh boats), and rinsates, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be securely sealed.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant").
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Maintain a log of the accumulated waste.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Provide the waste disposal vendor with all available information on the compound.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Ventilate the area and decontaminate the spill zone.
-
Report the spill to your laboratory supervisor and EHS office.
-
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and regulatory aspects are considered.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Syringol Gentiobioside
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. Based on the potential hazards associated with the syringol moiety and general best practices for handling fine organic chemicals, the following PPE is recommended.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant, with side shields.[3] | Protects eyes from splashes and airborne particles.[3] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. Check manufacturer's chemical resistance guide.[4] | Provides a barrier against skin contact.[3] Double gloving may be necessary for certain procedures.[3] |
| Body Protection | Laboratory Coat | Standard, properly fitted, flame-resistant material recommended. | Protects skin and personal clothing from spills.[3][5] |
| Long Pants and Closed-Toe Shoes | Standard laboratory attire. | Protects against spills and physical hazards.[3][4] | |
| Respiratory Protection | Not generally required for small quantities. | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with the powder in a way that generates significant dust.[3] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling Syringol Gentiobioside will minimize exposure risk and ensure experimental integrity.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling the compound.[5]
-
Ensure the work area is clean and uncluttered.[6]
-
Work within a certified chemical fume hood, especially when handling the solid to prevent inhalation of any dust.[6][7]
-
Locate the nearest safety shower and eyewash station before beginning work.[3]
2. Handling the Compound:
-
Wear all required PPE as outlined in the table above.
-
To avoid generating dust, use careful handling techniques such as gentle scooping rather than pouring, or use a solution of the compound if possible.
-
For weighing, do so within the fume hood or a ventilated balance enclosure.
-
Avoid all direct contact with the compound.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
3. In Case of a Spill:
-
Minor Spill: If a small amount of solid is spilled, carefully clean it up using dry methods (e.g., with damp paper towels) to avoid creating dust.[3] Place waste in a sealed, labeled container for proper disposal.
-
Major Spill: Evacuate the area and notify your institution's environmental health and safety department.
Disposal Plan
All chemical waste must be handled in accordance with local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated gloves, weigh paper, pipette tips, and other disposable materials in a designated, labeled hazardous waste container.[3]
-
Unused Compound: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Decontamination: Decontaminate non-disposable equipment, such as spatulas and glassware, by washing with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
Consult your institution's waste management authority for proper disposal procedures.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. diffusions-aromatiques.fr [diffusions-aromatiques.fr]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
